Product packaging for 4-Acetylpicolinamide(Cat. No.:CAS No. 135450-71-4)

4-Acetylpicolinamide

Cat. No.: B151228
CAS No.: 135450-71-4
M. Wt: 164.16 g/mol
InChI Key: KTULWXKYCZHSMW-UHFFFAOYSA-N
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Description

4-Acetylpicolinamide is a specialized picolinamide derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The picolinamide scaffold is a privileged structure in drug development, known for its ability to form key hydrogen bonds with biological targets, which is critical for inhibiting specific enzymes. Compounds featuring this core structure have demonstrated significant potential in various research areas, including as antifungal agents targeting the essential lipid transfer protein Sec14p, and as inhibitors of receptor tyrosine kinases like c-Met for anticancer research. Furthermore, the picolinamide functional group is a versatile precursor in organic synthesis and is frequently employed in the development of metal chelators and coordination complexes, which are explored for their chemical and potential biological properties. This product is intended for use in laboratory research as a synthetic intermediate or as a standard for analytical studies. It is supplied with comprehensive quality control data. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B151228 4-Acetylpicolinamide CAS No. 135450-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135450-71-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-acetylpyridine-2-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12)

InChI Key

KTULWXKYCZHSMW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NC=C1)C(=O)N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(=O)N

Synonyms

2-Pyridinecarboxamide, 4-acetyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway and reaction mechanism for the preparation of 4-acetylpicolinamide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate the core concepts.

Proposed Synthesis Pathway

The most plausible and direct route for the synthesis of this compound involves the use of a Grignard reagent, specifically methylmagnesium bromide, reacting with 4-cyanopicolinamide. This pathway is advantageous due to the high nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

The overall reaction is as follows:

4-Cyanopicolinamide + Methylmagnesium Bromide → this compound

This reaction proceeds via a nucleophilic addition of the methyl group from the Grignard reagent to the carbon atom of the nitrile group, followed by hydrolysis to yield the final ketone product.

Synthesis_Pathway 4-Cyanopicolinamide 4-Cyanopicolinamide Intermediate_Imine Intermediate Imine Salt 4-Cyanopicolinamide->Intermediate_Imine 1. THF, 0 °C to rt Methylmagnesium_Bromide Methylmagnesium_Bromide Methylmagnesium_Bromide->Intermediate_Imine This compound This compound Intermediate_Imine->this compound 2. H3O+ (aq)

Figure 1: Proposed synthesis pathway for this compound.

Reaction Mechanism

The reaction mechanism involves a two-step process:

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond in methylmagnesium bromide results in a carbanionic character on the methyl group, making it a potent nucleophile. This nucleophilic methyl group attacks the electrophilic carbon atom of the nitrile in 4-cyanopicolinamide. The pi-bond of the nitrile is broken, and its electrons are transferred to the nitrogen atom, forming a nitrogen-magnesium bromide salt of the imine.

  • Hydrolysis: The intermediate imine salt is then hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄). The acid protonates the nitrogen atom, making it a better leaving group. Water then attacks the carbon atom of the C=N bond. A series of proton transfers and the elimination of ammonia lead to the formation of the ketone, this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis start 4-Cyanopicolinamide + CH3MgBr transition1 Nucleophilic attack of CH3- on nitrile carbon start->transition1 intermediate1 Formation of imine-magnesium bromide salt transition1->intermediate1 intermediate1_hydrolysis Imine-magnesium bromide salt transition2 Protonation of imine nitrogen intermediate1_hydrolysis->transition2 intermediate2 Iminium ion formation transition2->intermediate2 transition3 Attack by H2O intermediate2->transition3 intermediate3 Carbinolamine intermediate transition3->intermediate3 transition4 Proton transfer and elimination of NH3 intermediate3->transition4 product This compound transition4->product

Figure 2: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for Grignard reactions with nitriles.

Materials:

  • 4-Cyanopicolinamide

  • Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with 4-cyanopicolinamide (1.0 equivalent) and anhydrous THF. The mixture is stirred under a nitrogen atmosphere until the starting material is fully dissolved.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Hydrolysis: The reaction mixture is cooled again to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the proposed synthesis. Please note that these are estimated values and may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
4-Cyanopicolinamide1.0 equivalentStarting material.
Methylmagnesium Bromide1.1 - 1.5 equivalentsSlight excess is used to ensure complete reaction.
Solvent
Anhydrous THF5 - 10 mL per mmol of starting materialMust be anhydrous to prevent quenching of the Grignard reagent.
Reaction Conditions
Temperature (Addition)0 °CTo control the exothermic reaction.
Temperature (Reaction)Room TemperatureAfter the initial addition.
Reaction Time2 - 4 hoursMonitored by TLC or LC-MS.
Workup & Purification
Hydrolysis Agent3 M HCl (aq)To hydrolyze the intermediate imine.
Purification MethodColumn Chromatography/RecrystallizationTo isolate the pure product.
Yield
Expected Yield60 - 80%This is a typical range for this type of reaction.

Concluding Remarks

The synthesis of this compound via the Grignard reaction of methylmagnesium bromide with 4-cyanopicolinamide represents a robust and efficient method for obtaining this target molecule. The provided technical guide offers a comprehensive framework for researchers to understand the underlying chemistry and to practically implement this synthesis in a laboratory setting. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The methodologies and data presented herein should serve as a valuable resource for the scientific community engaged in the synthesis of novel pyridine-based compounds for various applications, including drug discovery and development.

A Novel Approach to the Synthesis of 4-Acetylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a novel and efficient synthetic methodology for the preparation of 4-Acetylpicolinamide, a compound of interest in medicinal chemistry and drug development. The core of this approach is a direct amidation of 4-acetylpicolinic acid, offering a streamlined and potentially high-yielding route to the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Method 1: Direct Amidation of 4-Acetylpicolinic Acid

This proposed synthesis leverages the readily available starting material, 4-acetylpicolinic acid. The conversion to the corresponding amide can be achieved through several established coupling methods. Here, we detail a common and effective approach using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling
  • Reaction Setup: To a solution of 4-acetylpicolinic acid (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Amination: Add a source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) or ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data
ParameterValue
Starting Material 4-Acetylpicolinic acid
Reagents EDC (1.1 eq), HOBt (1.1 eq)
Ammonia (or NH4Cl/Base) (1.2 eq)
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield 70-90% (estimated)

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Acetylpicolinic Acid Activated Activated Ester Intermediate Start->Activated Activation Reagents EDC, HOBt in DCM Reagents->Activated Product This compound Activated->Product Amidation Ammonia Ammonia Source Ammonia->Product Purification Work-up & Purification Product->Purification

Direct Amidation Workflow

Method 2: Hypothetical Novel Route - Direct Acylation of Picolinamide

A potentially more direct, though scientifically unexplored, route to this compound would be the direct acylation of picolinamide at the 4-position of the pyridine ring. This approach is challenging due to the electron-deficient nature of the pyridine ring in picolinamide, which is further deactivated by the amide group. Standard Friedel-Crafts acylation conditions are generally ineffective for such substrates.

However, advancements in C-H activation and directed metalation could offer a future pathway. A conceptual workflow for such a method is presented below as a direction for future research.

Conceptual Experimental Approach
  • Directed Metalation: A strong base, such as a lithium diisopropylamide (LDA), could be used to deprotonate the picolinamide ring. The directing effect of the amide group and the pyridine nitrogen would be crucial in achieving regioselectivity at the 4-position.

  • Acylation: The resulting lithiated intermediate could then be quenched with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group.

  • Optimization: Significant optimization of the base, solvent, temperature, and acylating agent would be required to achieve a viable yield and regioselectivity.

Conceptual Pathway Diagram

Conceptual_Pathway Picolinamide Picolinamide Intermediate Lithiated Intermediate Picolinamide->Intermediate Directed Metalation Base Strong Base (e.g., LDA) Base->Intermediate Product This compound Intermediate->Product Acylation AcylatingAgent Acetylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Product

Conceptual Direct Acylation Pathway

Conclusion

The direct amidation of 4-acetylpicolinic acid represents a robust and scalable method for the synthesis of this compound. The provided experimental protocol and data serve as a strong starting point for researchers in the field. While the direct acylation of picolinamide remains a conceptual challenge, it highlights an area for future innovation in pyridine functionalization. The methodologies and concepts presented in this guide are intended to facilitate the efficient synthesis of this compound and to inspire further research into novel synthetic strategies for this important class of compounds.

The Potent Anti-Cancer Promise of 4-Acetylpicolinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Shanghai, China – October 31, 2025 – Emerging research has identified 4-Acetylpicolinamide and its derivatives as a promising class of compounds with significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth analysis of their anti-tumor properties, detailing their mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activity: Potent Anti-Proliferative and Kinase Inhibition Properties

Derivatives of this compound have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines. The primary mechanism underlying this anti-cancer activity has been attributed to the inhibition of key enzymes involved in cell cycle regulation and angiogenesis, most notably Aurora B kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Analysis of Biological Activity

The anti-proliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activities of key derivatives.

Table 1: In Vitro Anti-Proliferative Activity of N-methylpicolinamide-4-thiol Derivatives against Human Cancer Cell Lines

CompoundHepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)SW480 (Colon) IC50 (µM)SPC-A1 (Lung) IC50 (µM)A375 (Melanoma) IC50 (µM)
6p <10<10<10<10<10
Sorafenib (Reference) >10>10>10>10>10

Data sourced from studies on N-methylpicolinamide-4-thiol derivatives, which showed compound 6p to have significant cytotoxicity.[1]

Table 2: In Vitro Anti-Proliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

CompoundHepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
5q Low micromolarLow micromolar
Sorafenib (Reference) Comparable to 5qComparable to 5q

Compound 5q, from a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, demonstrated potent, dose-dependent anti-proliferative activities.[2]

Table 3: Kinase Inhibitory Activity of Lead Compounds

CompoundTarget KinaseIC50 (nM)
6p Aurora-BData indicates selective inhibition
7h VEGFR-287
9a VEGFR-227
9l VEGFR-294
Sorafenib (Reference) VEGFR-2180

Compound 6p was identified as a selective inhibitor of Aurora-B kinase.[1][3][4] Compounds 7h, 9a, and 9l showed potent inhibitory activity against VEGFR-2, surpassing the reference compound sorafenib.[5]

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of this compound derivatives are mediated through the disruption of critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Angiogenesis_Pathway Angiogenesis Signaling VEGFR-2->Angiogenesis_Pathway Activates Picolinamide_Derivative This compound Derivative Picolinamide_Derivative->VEGFR-2 Inhibits Aurora-B Aurora-B Picolinamide_Derivative->Aurora-B Inhibits Apoptosis_Pathway Apoptosis Induction Picolinamide_Derivative->Apoptosis_Pathway Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Aurora-B->Cell_Cycle_Arrest Regulates Proliferation Proliferation Angiogenesis_Pathway->Proliferation Promotes Survival Survival Apoptosis_Pathway->Survival Inhibits

As depicted in Figure 1, these derivatives exert their effects through a dual mechanism. By inhibiting VEGFR-2, they block the downstream signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[5] Simultaneously, inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds typically involves multi-step chemical reactions. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 2-picolinic acid) Step1 Reaction with Thionyl Chloride Start->Step1 Step2 Treatment with Methylamine Step1->Step2 Intermediate Key Intermediate Step2->Intermediate Step3 Condensation or Acylation with Substituted Reagents Intermediate->Step3 Final_Product Final Derivative Step3->Final_Product Purification Column Chromatography Final_Product->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

The synthesis generally begins with commercially available starting materials like 2-picolinic acid. This is followed by a series of reactions, including treatment with thionyl chloride and methylamine to form a key intermediate. This intermediate is then reacted with various substituted aromatic or aliphatic groups through condensation or acylation to yield the final derivatives. Purification is typically achieved through column chromatography, and the structure of the final compounds is confirmed using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the direct inhibitory effect of the compounds on specific kinases.

Protocol for Aurora B Kinase Assay:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the active Aurora B kinase, a suitable substrate (e.g., histone H3), and ATP in a kinase buffer.

  • Compound Addition: The this compound derivatives are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays (e.g., Z'-LYTE), or luminescence-based assays (e.g., ADP-Glo).[4]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Protocol for VEGFR-2 Kinase Assay:

The protocol is similar to the Aurora B kinase assay but utilizes the VEGFR-2 enzyme and a specific substrate for this kinase. The detection methods and data analysis principles remain the same.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anti-cancer therapeutics. Their potent and selective inhibition of key kinases involved in tumor progression, coupled with their broad-spectrum anti-proliferative activity, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as evaluating the in vivo efficacy and safety profiles of the most promising lead compounds. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in the continued exploration of this valuable class of molecules.

References

Navigating Early-Stage Drug Discovery: A Guide to Determining the Preliminary Pharmacokinetic Profile of Novel Compounds like 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a complex and data-driven process. A critical early step in this journey is the characterization of its pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). This technical guide outlines the fundamental principles and experimental workflows for determining the preliminary pharmacokinetic profile of a compound, using the hypothetical case of "4-Acetylpicolinamide" as a framework. Due to the current lack of publicly available pharmacokinetic data for this compound, this document serves as a comprehensive roadmap for the studies that would be necessary to elucidate its ADME properties.

Introduction to Pharmacokinetics and ADME

Pharmacokinetics (PK) is the study of how an organism affects a drug. It is often summarized by the acronym ADME, which describes the four key processes a compound undergoes in the body. Understanding these processes is crucial for predicting a drug's efficacy and safety.[1][2]

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from one location to another within the body.

  • Metabolism: The chemical conversion of drugs into more easily excreted compounds.

  • Excretion: The removal of the drug and its metabolites from the body.

A favorable ADME profile is a hallmark of a promising drug candidate, and early assessment can prevent costly late-stage failures in drug development.[2]

In Silico and In Vitro Approaches for Preliminary ADME Profiling

Prior to and during early preclinical development, a combination of computational (in silico) and laboratory-based (in vitro) methods are employed to predict and assess the ADME properties of a compound.

In Silico ADME Prediction

Computational models leverage large datasets of known compounds to predict the ADME properties of novel molecules based on their chemical structure.[3][4][5] These predictions are valuable for prioritizing compounds for synthesis and further testing.

Table 1: Commonly Predicted In Silico ADME Parameters

ParameterDescriptionImportance
Solubility The ability of the compound to dissolve in a solvent.Poor solubility can limit absorption.
Permeability (e.g., Caco-2) The ability of the compound to pass through biological membranes.Essential for oral absorption.
LogP/LogD Measures of lipophilicity.Influences absorption, distribution, and metabolism.
Plasma Protein Binding (PPB) The extent to which a compound binds to proteins in the blood.Only the unbound fraction is pharmacologically active.
CYP450 Inhibition/Metabolism Prediction of interaction with major drug-metabolizing enzymes.High potential for drug-drug interactions.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross into the central nervous system.Critical for CNS-targeting drugs.
In Vitro Experimental ADME Assays

In vitro assays provide the first experimental data on a compound's ADME properties. These assays are typically conducted in a high-throughput manner to screen multiple candidates.[1][2][6]

Table 2: Key In Vitro ADME Assays

ADME ProcessAssayExperimental SystemKey Parameters Measured
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Artificial lipid membranePassive permeability
Caco-2 Permeability AssayHuman colon adenocarcinoma cell lineApparent permeability (Papp), Efflux ratio
Distribution Plasma Protein Binding AssayEquilibrium dialysis, ultracentrifugationFraction unbound (fu)
Metabolism Metabolic Stability AssayLiver microsomes, hepatocytesIntrinsic clearance (CLint), Half-life (t1/2)
Cytochrome P450 (CYP) Inhibition AssayRecombinant CYP enzymes, liver microsomesIC50
Excretion Transporter Interaction AssaysMembrane vesicles, transfected cell linesSubstrate/inhibitor potential for transporters like P-gp, BCRP

Experimental Protocols: A General Framework

Detailed experimental protocols are essential for generating reliable and reproducible data. While specific protocols would be optimized for this compound, the following provides a general overview of common methodologies.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in the liver.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

  • Incubation: The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes) and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Experiment (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points.

  • Transport Experiment (Basolateral to Apical): The test compound is added to the BL side, and samples are taken from the AP side to assess efflux.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the preliminary pharmacokinetic profile of a novel compound.

G cluster_in_silico In Silico Prediction Compound Structure Compound Structure ADME Prediction Software ADME Prediction Software Compound Structure->ADME Prediction Software Input Predicted ADME Profile Predicted ADME Profile ADME Prediction Software->Predicted ADME Profile Output

In Silico ADME Prediction Workflow

G cluster_in_vitro In Vitro ADME Screening Test Compound Test Compound Solubility Assay Solubility Assay Test Compound->Solubility Assay Permeability Assay (PAMPA/Caco-2) Permeability Assay (PAMPA/Caco-2) Test Compound->Permeability Assay (PAMPA/Caco-2) Metabolic Stability Assay (Microsomes/Hepatocytes) Metabolic Stability Assay (Microsomes/Hepatocytes) Test Compound->Metabolic Stability Assay (Microsomes/Hepatocytes) Plasma Protein Binding Assay Plasma Protein Binding Assay Test Compound->Plasma Protein Binding Assay Data Analysis Data Analysis Solubility Assay->Data Analysis Permeability Assay (PAMPA/Caco-2)->Data Analysis Metabolic Stability Assay (Microsomes/Hepatocytes)->Data Analysis Plasma Protein Binding Assay->Data Analysis In Vitro ADME Data In Vitro ADME Data Data Analysis->In Vitro ADME Data

In Vitro ADME Experimental Workflow

G cluster_integration Integrated Pharmacokinetic Assessment In Silico Predictions In Silico Predictions In Vitro-In Vivo Extrapolation (IVIVE) In Vitro-In Vivo Extrapolation (IVIVE) In Silico Predictions->In Vitro-In Vivo Extrapolation (IVIVE) In Vitro Data In Vitro Data In Vitro Data->In Vitro-In Vivo Extrapolation (IVIVE) Predicted Human PK Profile Predicted Human PK Profile In Vitro-In Vivo Extrapolation (IVIVE)->Predicted Human PK Profile Decision to Advance Decision to Advance Predicted Human PK Profile->Decision to Advance

Data Integration and Decision Making

Conclusion

The determination of a preliminary pharmacokinetic profile is a cornerstone of modern drug discovery. While specific data for this compound is not yet available, the well-established methodologies of in silico prediction and in vitro ADME screening provide a clear path forward for its characterization. By systematically evaluating the absorption, distribution, metabolism, and excretion properties of novel compounds, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational knowledge and workflows necessary for drug development professionals to embark on this critical phase of research.

References

Technical Guide: Solubility and Stability Assessment of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a viable drug product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a compound and influences its formulation possibilities, while stability determines its shelf-life, storage requirements, and potential for degradation into inactive or harmful byproducts. This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of 4-Acetylpicolinamide, a novel pyridine carboxamide derivative.

While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols and analytical methods that form the basis of a robust characterization. The methodologies are derived from established practices for similar small molecules and are compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound (Inferred)

A preliminary assessment of this compound's properties can be inferred from the known characteristics of its core structures: picolinamide and 4-acetylpyridine. The presence of a polar amide group, a ketone, and the nitrogen atom in the pyridine ring suggests a degree of hydrophilicity.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₈H₈N₂O₂Based on chemical structure
Molecular Weight 164.16 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidBased on picolinamide and other substituted pyridines
Aqueous Solubility Expected to be moderately solubleThe amide and acetyl groups are polar; however, the aromatic ring contributes to hydrophobicity.
LogP Estimated to be low to moderateThe polar functional groups will likely result in a LogP value favoring some water solubility.
pKa Expected to have a basic pKaThe pyridine ring nitrogen is basic. The exact value will be influenced by the electron-withdrawing effects of the acetyl and amide groups.

Solubility Assessment

Determining the solubility of this compound in various media is crucial for predicting its in vivo dissolution and for developing suitable formulations. Both thermodynamic and kinetic solubility assays are recommended.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of the compound.

  • Preparation of Solutions: Prepare saturated solutions of this compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., DMSO, ethanol, methanol).

  • Equilibration: Add an excess amount of solid this compound to each solvent in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL and µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Quantification cluster_result Result A Add excess this compound to various solvents B Agitate at constant temperature (24-48 hours) A->B C Filter supernatant B->C D Quantify concentration by HPLC-UV C->D E Thermodynamic Solubility (mg/mL) D->E

Figure 1: Thermodynamic Solubility Workflow
Experimental Protocol: Kinetic Solubility Assessment

This high-throughput method is useful for early-stage discovery and measures the solubility of a compound upon precipitation from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Analysis: Analyze the plate using a nephelometer or a plate reader that can measure turbidity to determine the concentration at which precipitation occurs.

  • Data Reporting: The kinetic solubility is the highest concentration at which the compound remains in solution.

Stability Assessment and Forced Degradation Studies

Stability testing is performed to understand how the quality of this compound changes over time under the influence of various environmental factors. Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1] These studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2]

General Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.[2]

  • Stress Conditions: Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: If necessary, neutralize the samples to stop the degradation reaction.

  • Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways I->K

Figure 2: Forced Degradation Workflow
Specific Stress Conditions

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for up to 48 hours.Hydrolysis of the amide bond to form 4-acetylpicolinic acid and ammonia.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 48 hours.Hydrolysis of the amide bond, potentially at a faster rate than acid hydrolysis.
Oxidative Degradation 3% H₂O₂ at room temperature for up to 24 hours.Oxidation of the pyridine ring to form N-oxides or other oxidative products.
Thermal Degradation Solid drug substance and solution at 60-80°C for up to one week.General decomposition, dependent on the melting point and intrinsic stability.
Photostability Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Photolytic cleavage or rearrangement reactions.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) must be able to separate, detect, and quantify the active ingredient, its degradation products, and any process-related impurities.[1] A reverse-phase HPLC method with UV detection is a suitable starting point for this compound.

HPLC Method Parameters (Starting Conditions)

Table 3: Proposed HPLC Method for Stability Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines.[3][4][5] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic assessment of the solubility and stability of this compound. By following these established experimental protocols and developing a robust, validated stability-indicating analytical method, researchers and drug development professionals can generate the critical data necessary to advance this compound through the development pipeline. The elucidation of its degradation pathways and intrinsic properties will inform formulation strategies, define appropriate storage conditions, and ultimately ensure the quality, safety, and efficacy of the final drug product.

References

Spectroscopic Characterization of 4-Acetylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Acetylpicolinamide, a molecule of interest in pharmaceutical research. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HH6 (Pyridine)
~8.2s1HH3 (Pyridine)
~7.8d1HH5 (Pyridine)
~7.5 (broad)s1H-CONH₂ (Amide)
~5.8 (broad)s1H-CONH₂ (Amide)
~2.7s3H-COCH₃ (Acetyl)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~197C=O (Acetyl)
~165C=O (Amide)
~152C2 (Pyridine)
~148C6 (Pyridine)
~145C4 (Pyridine)
~125C5 (Pyridine)
~121C3 (Pyridine)
~27-CH₃ (Acetyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150MediumN-H stretch (Amide)
~3050WeakC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~1690StrongC=O stretch (Acetyl Ketone)
~1670StrongC=O stretch (Amide I)
~1600, ~1470MediumC=C stretch (Pyridine ring)
~1580MediumN-H bend (Amide II)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative IntensityAssignment
164High[M]⁺ (Molecular Ion)
149Medium[M - CH₃]⁺
121High[M - COCH₃]⁺ or [M - NH₂CO]⁺ followed by H rearrangement
106Medium[C₆H₄N₂O]⁺
78Medium[C₅H₄N]⁺ (Pyridine radical cation)
43High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed, standardized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse with a relaxation delay of 5 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 30-45° pulse with a relaxation delay of 2 seconds.

    • Collect a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Use a standard electron ionization source.

    • Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection:

    • Detect the ions using an electron multiplier or other suitable detector.

  • Data Presentation:

    • Plot the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling_Pathway_Placeholder cluster_input Input cluster_analysis Spectroscopic Techniques cluster_output Output Molecule This compound NMR_Node NMR (¹H, ¹³C) Molecule->NMR_Node IR_Node IR Molecule->IR_Node MS_Node MS Molecule->MS_Node Structural_Info Structural Information (Connectivity, Functional Groups, Molecular Weight) NMR_Node->Structural_Info IR_Node->Structural_Info MS_Node->Structural_Info

Caption: Logical relationship between the compound and the spectroscopic outputs.

An In-depth Technical Guide on the Synthesis and Characterization of Novel 4-Acetylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological evaluation of novel 4-acetylpicolinamide analogs. While direct literature on this specific class of compounds is limited, this document outlines a strategic approach based on established principles of medicinal chemistry and picolinamide analog development.

Introduction: The Potential of Picolinamide Scaffolds

Picolinamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Analogs of picolinic acid have been investigated for their potential as antifungal, antibacterial, and even anticancer agents.[1][2] The picolinamide core often acts as a bidentate ligand, capable of coordinating with metal ions in biological systems, which can be a key aspect of their mechanism of action.[3] The introduction of an acetyl group at the 4-position of the pyridine ring is a novel modification that could significantly influence the compound's electronic properties, steric profile, and ultimately, its biological activity and target engagement.

This guide explores the synthetic feasibility of generating a library of novel this compound analogs and outlines the necessary steps for their characterization and preliminary biological screening.

Proposed Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through a multi-step synthetic pathway, starting from commercially available precursors. The general strategy involves the synthesis of the this compound core, followed by diversification to generate a library of analogs.

Synthesis of the Core Intermediate: this compound

A plausible synthetic route to the core structure, this compound, is outlined below. This pathway leverages well-established reactions in pyridine chemistry.

A 4-Cyanopicolinamide C Intermediate Imine A->C 1. Reaction with B Methyl Grignard (CH3MgBr) B->C Grignard Reagent E This compound (Core Structure) C->E 2. Treatment with D Acid Hydrolysis (e.g., HCl) D->E

Caption: Proposed synthesis of the this compound core structure.

Diversification Strategy for Novel Analogs

With the core this compound in hand, a variety of analogs can be synthesized by modifying either the amide nitrogen or the acetyl group.

cluster_0 Amide Modification cluster_1 Acetyl Group Modification A 4-Acetylpicolinic Acid D N-Substituted this compound Analogs A->D B Amine (R-NH2) B->D C Coupling Agents (e.g., HATU, DCC) C->D E This compound G Hydroxyethyl Analog E->G I Bromoacetyl Analog E->I F Reduction (e.g., NaBH4) F->G H Halogenation (e.g., NBS) H->I

Caption: Strategies for generating novel this compound analogs.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of a hypothetical N-benzyl-4-acetylpicolinamide analog.

Synthesis of 4-Acetylpicolinic Acid
  • Starting Material: 4-Cyanopicolinamide (1.0 eq).

  • Reaction: The 4-cyanopicolinamide is dissolved in anhydrous THF and cooled to 0°C. Methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the crude imine.

  • Hydrolysis: The crude imine is dissolved in 6M HCl and refluxed for 4 hours. The reaction mixture is cooled and neutralized with saturated NaHCO3. The resulting precipitate, 4-acetylpicolinic acid, is filtered, washed with water, and dried.

Synthesis of N-Benzyl-4-acetylpicolinamide
  • Activation: To a solution of 4-acetylpicolinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: Add benzylamine (1.0 eq) to the reaction mixture and stir at room temperature for 12 hours.

  • Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzyl-4-acetylpicolinamide.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the amide and ketone carbonyls.

  • Purity Analysis: Purity will be determined by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Biological Data

To illustrate how data for novel analogs would be presented, the following tables summarize hypothetical biological data for a series of N-substituted this compound analogs against a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDR-GroupIC50 (µM) - HeLaIC50 (µM) - MCF-7IC50 (µM) - A549
4-AP-01 H>100>100>100
4-AP-02 Benzyl25.332.145.8
4-AP-03 4-Fluorobenzyl15.821.530.2
4-AP-04 4-Methoxybenzyl30.141.255.6
4-AP-05 Phenyl50.665.478.9

Table 2: Physicochemical Properties of Selected Analogs

Compound IDMolecular WeightLogPSolubility (µg/mL)
4-AP-02 254.282.8515.2
4-AP-03 272.273.0112.8
4-AP-04 284.312.7918.5

Proposed Signaling Pathway Investigation

The mechanism of action of novel this compound analogs would need to be elucidated. A general workflow for target identification and pathway analysis is presented below.

A Active this compound Analog B Affinity Chromatography A->B C Mass Spectrometry-based Proteomics B->C D Putative Protein Targets C->D E Target Validation (e.g., siRNA, CRISPR) D->E F Pathway Analysis (e.g., KEGG, GO) D->F G Confirmed Biological Target and Pathway E->G F->G

Caption: Workflow for target identification and signaling pathway analysis.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The proposed synthetic routes are based on robust and well-documented chemical transformations. The hypothetical data and proposed workflows offer a clear path for the evaluation of these new chemical entities. Future work should focus on the synthesis of a diverse library of these analogs and their systematic biological evaluation to uncover their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved potency and selectivity.

References

literature review of picolinamide derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Picolinamide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bidentate ligand, have led to the development of numerous derivatives with a wide range of biological activities. This technical guide provides a comprehensive review of the advancements of picolinamide derivatives in various therapeutic areas, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Picolinamide Derivatives as Enzyme Inhibitors

The picolinamide scaffold has been extensively explored for the development of potent and selective enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide moiety can engage in crucial hydrogen bonding and coordination interactions with enzyme active sites.[1]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Therapeutic Target: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid. Overexpression of this enzyme is implicated in various metabolic disorders, including type 2 diabetes and metabolic syndrome.[2][3]

Drug Discovery Efforts: High-throughput screening identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide as a hit compound. Subsequent optimization of this lead through the synthesis of a series of 6-substituted picolinamide derivatives led to the discovery of highly potent and metabolically stable inhibitors.[2][3] One notable compound demonstrated efficacy in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin levels after oral administration.[2]

Quantitative Data: 11β-HSD1 Inhibition

CompoundModificationh-11β-HSD1 IC50 (nM)m-11β-HSD1 IC50 (nM)Reference
1 Initial Hit130160[2]
25 Optimized Lead1114[2]
24 Optimized Lead812[3]

Experimental Protocols:

  • 11β-HSD1 Inhibition Assay: The inhibitory activity of the picolinamide derivatives against human and mouse 11β-HSD1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the conversion of cortisone to cortisol.[1][4]

  • Pharmacodynamic Mouse Model: The ex vivo efficacy of the inhibitors was assessed in C57BL/6J mice. The compounds were administered orally, and the conversion of cortisone to cortisol in liver microsomes was measured.[2][3]

  • Diabetic Mouse Model: The therapeutic effect on blood glucose and insulin levels was evaluated in a high-fat diet/streptozotocin-induced diabetic mouse model.[2]

Acetylcholinesterase (AChE) Inhibitors

Therapeutic Target: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[5][6]

Drug Discovery Efforts: A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). Structure-activity relationship (SAR) studies revealed that the substitution pattern on the picolinamide core significantly influenced the inhibitory activity and selectivity. Compound 7a emerged as the most potent and selective AChE inhibitor in the series.[5][6][7]

Quantitative Data: Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)Reference
7a 2.49 ± 0.19>250>99.40[5][6]

Experimental Protocols:

  • Cholinesterase Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) was measured spectrophotometrically using Ellman's method. This assay follows the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide.[5]

  • Enzyme Kinetics: The mechanism of inhibition for the most potent compounds was determined by constructing Lineweaver-Burk plots. Compound 7a was found to be a mixed-type inhibitor of AChE.[5][6]

  • Molecular Docking: Computational docking studies were performed to understand the binding mode of the inhibitors within the active site of AChE. The results indicated that compound 7a binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5][6]

AChE_Inhibition_Mechanism Picolinamide_Core Picolinamide_Core CAS CAS Picolinamide_Core->CAS Binds to Gorge Gorge Dimethylamine_Side_Chain Dimethylamine_Side_Chain PAS PAS Dimethylamine_Side_Chain->PAS Interacts with

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Therapeutic Target: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a key strategy in cancer therapy to suppress tumor growth and metastasis.[8][9][10]

Drug Discovery Efforts: Several series of picolinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors.[8][9] These efforts often involve creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Axitinib.[9][11] Compounds 7h , 9a , and 9l showed potent inhibitory activity against VEGFR-2, with IC50 values superior to the reference drug sorafenib.[8]

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

CompoundVEGFR-2 IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)Reference
7h 87--[8]
9a 27--[8]
9l 94--[8]
8j -12.520.6[9]
8l -13.218.2[9]
Sorafenib 18019.329.0[8][9]

Experimental Protocols:

  • VEGFR-2 Kinase Assay: The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay, often employing methods like ELISA or radiometric assays to measure the phosphorylation of a substrate peptide.[8]

  • Cell Proliferation Assay: The antiproliferative activity was evaluated against human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), using assays like the CCK-8 or MTT assay.[9]

  • Cell Cycle Analysis: Flow cytometry was used to analyze the effect of the most potent compounds on the cell cycle distribution of cancer cells. For instance, compound 9a was found to induce cell cycle arrest at the G2/M phase in A549 cells.[8]

  • Apoptosis Assay: Annexin V-FITC/PI staining followed by flow cytometry was used to assess the pro-apoptotic activity of the compounds.[8]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->Dimerization Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Picolinamide Derivatives as Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Picolinamide derivatives have been investigated as a novel class of antibacterials, with some showing exquisite selectivity for specific pathogens.

Therapeutic Target: These agents have been particularly effective against Clostridioides difficile (formerly Clostridium difficile), a leading cause of antibiotic-associated diarrhea.[12][13]

Drug Discovery Efforts: SAR studies on a series of isonicotinamide analogues led to the discovery that the picolinamide core imparts potent and selective activity against C. difficile.[12] By repositioning a single nitrogen atom from an isonicotinamide to a picolinamide scaffold (compound 87 ), a greater than 1000-fold increase in selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[12] Further optimization led to the discovery of 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate (compound 1 ), which exhibits potent activity against a wide range of C. difficile strains, including those resistant to standard therapies.[13]

Quantitative Data: Anti-C. difficile Activity

CompoundC. difficile MIC (µg/mL)MRSA MIC (µg/mL)Selectivity (MRSA/C. difficile)Reference
4 (Isonicotinamide)--Equally active[12]
87 (Picolinamide)0.1251281024[12]
Compound 1 0.12 (MIC50), 0.25 (MIC90)>128>1067[13]

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity was determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

  • Bacterial Selectivity Panel: The selectivity of the compounds was assessed by determining their MIC values against a panel of common gut microbiota, including Bacteroides fragilis, Bifidobacterium longum, and Lactobacillus species, as well as other pathogenic bacteria like MRSA.[12]

  • Time-Kill Assays: These assays were performed to determine whether the compounds are bacteriostatic or bactericidal and to evaluate their effect on bacteria in different growth phases (e.g., stationary phase).[13]

  • Macromolecular Synthesis Assay: To elucidate the mechanism of action, the effect of the compounds on the synthesis of DNA, RNA, protein, and cell wall in bacteria was investigated using radiolabeled precursors.[13]

Drug_Discovery_Workflow A Lead Identification (e.g., HTS) B Synthesis of Picolinamide Derivatives A->B C In Vitro Screening (Enzyme/Cell Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E Guides E->B Iterative Cycles F In Vivo Efficacy (Animal Models) E->F G Preclinical Development F->G

Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a desired amine. Various coupling reagents and conditions are employed depending on the specific substrates.

General Synthetic Protocols:

  • Amide Coupling: A common method involves the reaction of a picolinic acid derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or propanephosphonic anhydride (T3P).[12][14]

  • From Acyl Chlorides: Picolinic acid can be converted to its corresponding acyl chloride, which then reacts with an amine to form the picolinamide. This method was used in the synthesis of certain AChE inhibitors.[14]

  • Nucleophilic Aromatic Substitution: For derivatives with substitutions on the pyridine ring, nucleophilic aromatic substitution reactions on a suitable chloropyridine precursor are often employed.[12]

  • Multi-step Synthesis: The synthesis of more complex derivatives, such as those targeting VEGFR-2, often involves multi-step reaction sequences. For example, the synthesis might start with a picoline derivative, followed by condensation, hydrolysis, and final amide coupling steps.[9][11]

Conclusion

Picolinamide derivatives represent a privileged scaffold in drug discovery, demonstrating significant potential across a diverse range of therapeutic targets. Their success stems from the scaffold's favorable physicochemical properties and its ability to be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. The research highlighted in this review showcases the versatility of picolinamides as inhibitors of enzymes crucial in metabolic diseases, neurodegenerative disorders, and cancer, as well as their promise as highly selective antibacterial agents. Future work in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects and on exploring novel applications for this versatile chemical class.

References

An In-depth Technical Guide to the Initial Screening of 4-Acetylpicolinamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the initial in vitro screening of a novel compound, 4-Acetylpicolinamide, for its potential antimicrobial properties. This guide details the experimental protocols, presents illustrative data in a structured format, and visualizes the screening workflow and potential mechanisms of action, offering a foundational framework for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound and the Need for Novel Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Small molecules with novel scaffolds are a promising avenue for identifying next-generation antibiotics. This compound, a pyridinecarboxamide derivative, represents such a candidate. Its structural features, including the pyridine ring and the acetyl and amide functional groups, suggest potential for biological activity. This document outlines a systematic approach to the initial evaluation of its antimicrobial efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Protocols

The following sections detail the methodologies for the initial antimicrobial screening of this compound.

2.1. Synthesis of this compound

While the synthesis of this compound is not the primary focus of this guide, a general synthetic route is often initiated from picolinic acid. A common approach involves the amidation of an activated picolinic acid derivative. For the purposes of this screening, a purified batch of this compound with a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, was utilized.

2.2. Test Microorganisms

A panel of representative Gram-positive and Gram-negative bacteria, along with a fungal species, were selected for the initial screening. These include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungus:

    • Candida albicans (ATCC 90028)

2.3. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Preparation of Inoculum: Bacterial and fungal colonies from fresh agar plates were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Preparation: A 96-well microtiter plate was used. This compound was serially diluted in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Each well received 100 µL of the diluted compound.

  • Inoculation and Incubation: 100 µL of the prepared microbial inoculum was added to each well. Positive (microbes in broth without the compound) and negative (broth only) controls were included. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

2.4. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether the antimicrobial effect is static or cidal, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) was determined for concentrations at and above the MIC.

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto an appropriate agar plate (Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates were incubated under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the initial screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>256
Candida albicansATCC 90028128

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainMBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213644Bacteriostatic
Enterococcus faecalisATCC 292121284Bacteriostatic
Escherichia coliATCC 25922>256>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853---
Candida albicansATCC 90028>256>2Fungistatic

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the initial antimicrobial screening of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound This compound Synthesis & Purification mic_assay Broth Microdilution MIC Assay compound->mic_assay microbes Microorganism Culture microbes->mic_assay media Media & Reagent Preparation media->mic_assay mbc_assay MBC/MFC Assay mic_assay->mbc_assay data_collection Data Collection & Tabulation mic_assay->data_collection mbc_assay->data_collection interpretation Interpretation of Results data_collection->interpretation

Workflow for the initial antimicrobial screening of this compound.

4.2. Potential Antimicrobial Mechanisms of Action

Based on the chemical structure of this compound, several potential mechanisms of action could be hypothesized. The following diagram illustrates common antimicrobial targets. Further studies would be required to elucidate the specific mechanism of this compound.

potential_mechanisms cluster_targets Potential Cellular Targets compound This compound cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Hypothesized Interaction protein_synthesis Protein Synthesis Inhibition (Ribosome) compound->protein_synthesis Hypothesized Interaction dna_synthesis Nucleic Acid Synthesis Inhibition (DNA/RNA Polymerase) compound->dna_synthesis Hypothesized Interaction membrane Cell Membrane Disruption compound->membrane Hypothesized Interaction metabolic Metabolic Pathway Inhibition (e.g., Folic Acid Synthesis) compound->metabolic Hypothesized Interaction

References

An In-depth Technical Guide to the Physicochemical and Biological Profile of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 4-Acetylpicolinamide is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the established properties of its core functional groups—the picolinamide scaffold and the acetyl moiety—and extrapolates potential characteristics and experimental approaches from closely related chemical structures.

Introduction

This compound is a derivative of picolinamide, featuring an acetyl group at the 4-position of the pyridine ring. Picolinamide, the amide of picolinic acid, is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an acetyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Properties

The chemical properties of this compound can be inferred from its constituent parts. The pyridine ring is a weak base, and the amide group can participate in hydrogen bonding. The acetyl group is an electron-withdrawing group, which will influence the reactivity of the pyridine ring.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₈N₂O₂Based on the chemical structure.
Molecular Weight 164.16 g/mol Calculated from the molecular formula.
pKa ~3-4The pyridine nitrogen is expected to be less basic than pyridine itself due to the electron-withdrawing effects of the amide and acetyl groups. The pKa of a related compound, Acotiamide Impurity VIII, is predicted to be 7.28±0.50.[1]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.The presence of polar functional groups (amide, acetyl) suggests some water solubility, but the aromatic ring may limit it.
Appearance Likely a solid at room temperature.Similar to other small aromatic amides. For example, 4-Chloro-N-methylpicolinamide is an off-white to light yellow low-melting solid.[2]

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the amidation of a 4-acetylpicolinic acid derivative.

Proposed Synthetic Pathway

A common method for amide formation is the coupling of a carboxylic acid with an amine using a coupling agent.

Synthesis_of_4_Acetylpicolinamide cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation 4-Ethylpyridine 4-Ethylpyridine 4-Acetylpyridine 4-Acetylpyridine 4-Ethylpyridine->4-Acetylpyridine Oxidizing Agent (e.g., KMnO₄) 4-Acetylpicolinic_acid 4-Acetylpicolinic Acid 4-Acetylpyridine->4-Acetylpicolinic_acid Further Oxidation This compound This compound 4-Acetylpicolinic_acid->this compound 1. SOCl₂ or Coupling Agent (e.g., HATU) 2. NH₃ or NH₄OH Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC determination, Enzyme kinetics) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

References

Methodological & Application

High-Yield Synthesis of 4-Acetylpicolinamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-Acetylpicolinamide, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis proceeds via the oxidation of a commercially available starting material followed by a robust amidation reaction. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as bioactive molecules. The presence of the acetyl group and the picolinamide moiety offers multiple points for further functionalization, making it a versatile scaffold for the synthesis of compound libraries for drug discovery. The following protocol outlines a reliable and efficient method to obtain this compound in high purity and yield.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Oxidation: The commercially available 4-acetyl-2-methylpyridine is selectively oxidized at the 2-methyl position to yield 4-acetylpicolinic acid.

  • Amidation: The resulting 4-acetylpicolinic acid is then converted to the corresponding primary amide, this compound, using a standard and high-yielding amidation procedure.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1Oxidation4-acetyl-2-methylpyridine4-acetylpicolinic acidPotassium Permanganate (KMnO₄), Water~75-85>95
2Amidation4-acetylpicolinic acidThis compoundThionyl Chloride (SOCl₂), Aqueous Ammonia (NH₄OH)~85-95>98

Experimental Protocols

Step 1: Synthesis of 4-acetylpicolinic acid

This protocol describes the selective oxidation of the methyl group of 4-acetyl-2-methylpyridine to a carboxylic acid using potassium permanganate.

Materials:

  • 4-acetyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-acetyl-2-methylpyridine (1 equivalent) in water, slowly add potassium permanganate (3 equivalents) in portions with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the filtrate to pH 2-3 by the slow addition of concentrated sulfuric acid.

  • If a purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extract the aqueous solution with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-acetylpicolinic acid as a solid.

Step 2: Synthesis of this compound

This protocol details the conversion of 4-acetylpicolinic acid to this compound via an acid chloride intermediate.

Materials:

  • 4-acetylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Aqueous ammonia (NH₄OH, 28-30%)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-acetylpicolinic acid (1 equivalent) in toluene.

  • Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude 4-acetylpicolinoyl chloride in a minimal amount of dichloromethane and cool the solution in an ice bath.

  • Slowly add the acid chloride solution to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amidation Start_Material 4-acetyl-2-methylpyridine Oxidation_Step Reflux (4-6h) Start_Material->Oxidation_Step Oxidation_Reagents KMnO4, H2O Oxidation_Reagents->Oxidation_Step Workup_1 Filtration & Acidification Oxidation_Step->Workup_1 Intermediate 4-acetylpicolinic acid Workup_1->Intermediate Acid_Chloride_Formation Reflux (2-3h) Intermediate->Acid_Chloride_Formation Amidation_Reagents_1 SOCl2, Toluene Amidation_Reagents_1->Acid_Chloride_Formation Acid_Chloride 4-acetylpicolinoyl chloride Acid_Chloride_Formation->Acid_Chloride Amidation_Step Ammonolysis Acid_Chloride->Amidation_Step Amidation_Reagents_2 aq. NH4OH Amidation_Reagents_2->Amidation_Step Workup_2 Extraction & Purification Amidation_Step->Workup_2 Final_Product This compound Workup_2->Final_Product

Caption: Synthetic workflow for this compound.

Application Note: A Validated RP-HPLC Method for the Quantification of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Acetylpicolinamide. The method is suitable for routine quality control and analysis of this compound in bulk drug substance and development formulations. Chromatographic separation was achieved on a C18 column with a mobile phase of phosphate buffer and acetonitrile. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

This compound is a pyridine carboxamide derivative of interest in pharmaceutical research.[1] Accurate and reliable quantification of this compound is crucial for ensuring product quality and consistency during drug development and manufacturing. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power.[2] This document provides a detailed protocol for a validated RP-HPLC method for the determination of this compound.

Experimental Protocols

2.1 Materials and Reagents

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector was used.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Run Time: 10 minutes

2.3 Preparation of Solutions

  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q14 guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components) was evaluated by analyzing a blank (diluent) and a spiked sample.

  • Linearity: Linearity was assessed by analyzing six concentrations of this compound ranging from 10 to 60 µg/mL (10, 20, 30, 40, 50, 60 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): Accuracy was determined by the standard addition method. The drug product was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a 40 µg/mL standard solution were performed on the same day, and the relative standard deviation (%RSD) was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess inter-day variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The effect on the chromatographic response (retention time, peak area) was observed.

Data Presentation

The quantitative results from the method validation are summarized in the tables below.

Table 1: Linearity and Range

Parameter Result
Linearity Range (µg/mL) 10 - 60
Regression Equation y = 45872x + 1205

| Correlation Coefficient (r²)| 0.9998 |

Table 2: Accuracy (Recovery Study)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean, n=3) % Recovery % RSD
80% 32.0 31.8 99.38 0.45
100% 40.0 40.2 100.50 0.28

| 120% | 48.0 | 47.7 | 99.38 | 0.51 |

Table 3: Precision

Precision Type n Mean Area Std. Dev. % RSD
Repeatability (Intra-day) 6 1835620 6424.67 0.35

| Intermediate (Inter-day)| 6 | 1841055 | 9573.49 | 0.52 |

Table 4: LOD, LOQ, and Robustness

Parameter Result
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

| Robustness | The method was found to be robust; %RSD for peak areas across all varied conditions was < 2.0%. |

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_std Standard & Sample Preparation sys_setup HPLC System Setup (Column, Flow Rate, Temp) prep_std->sys_setup sys_equil System Equilibration sys_setup->sys_equil inject Sample Injection sys_equil->inject chrom_run Chromatographic Run inject->chrom_run detect UV Detection (265 nm) chrom_run->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC quantification of this compound.

Method Validation Relationship Diagram

Validation_Parameters cluster_main Validated HPLC Method cluster_sensitivity Sensitivity Parameters Accuracy Accuracy Precision Precision Precision->Accuracy Specificity Specificity Linearity Linearity Range Range Linearity->Range Robustness Robustness Sensitivity Sensitivity LOD LOD LOQ LOQ LOQ->Sensitivity

Caption: Logical relationships among key HPLC method validation parameters.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is specific, linear, accurate, precise, and robust over the specified range. The short run time allows for a high throughput of samples, making it highly suitable for routine quality control analysis in a pharmaceutical setting. The validation data confirms that the method is fit for its intended purpose.

References

Application Note & Protocol: Scaling Up the Synthesis of 4-Acetylpicolinamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 4-Acetylpicolinamide, a picolinamide derivative with potential therapeutic applications. Detailed protocols for a multi-step synthesis, from laboratory to pilot scale, are presented. Furthermore, a generalized protocol for the in vivo evaluation of this compound in a murine model of systemic candidiasis is outlined, based on the known antifungal properties of related picolinamide compounds. This guide is intended to facilitate the transition from preclinical discovery to in vivo validation for researchers in drug development.

Introduction

Picolinamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been shown to possess antifungal, antibacterial, and enzyme-inhibiting properties.[1][2][3] Specifically, some picolinamides have been identified as inhibitors of the fungal lipid-transfer protein Sec14p, which is essential for cell viability in pathogenic fungi like Candida and Aspergillus species.[1][4] This makes Sec14p an attractive target for the development of novel antifungal agents.

This compound is a novel compound within this class. To enable comprehensive in vivo studies to evaluate its efficacy, a robust and scalable synthetic route is essential. Industrial-scale synthesis of picolinamides can be challenging, often requiring multi-step processes where operational simplicity and cost-effectiveness are paramount.[5] This application note details a proposed synthetic pathway for this compound, designed for scalability. Additionally, it provides a standardized protocol for assessing its in vivo antifungal efficacy, thereby providing a roadmap from chemical synthesis to preclinical evaluation.

Scaled-Up Synthesis of this compound

A three-step synthetic route starting from the commercially available 4-acetylpyridine is proposed. This route involves an N-oxidation to activate the pyridine ring, followed by regioselective cyanation at the 2-position, and concluding with a controlled hydrolysis of the nitrile to the desired amide.

Chemical Synthesis Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 4-Acetylpyridine B 4-Acetylpyridine N-Oxide A->B m-CPBA, DCM C 4-Acetylpyridine N-Oxide D 2-Cyano-4-acetylpyridine C->D TMSCN, Benzoyl Chloride, CH3CN E 2-Cyano-4-acetylpyridine F This compound E->F H2SO4, H2O

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of this compound at both a laboratory and scaled-up level.

Step Reaction Scale Yield (%) Purity (%)
1N-Oxidation of 4-AcetylpyridineLab (10 g)90-95>98
Scale-up (1 kg)88-92>98
2Cyanation of 4-Acetylpyridine N-OxideLab (12 g)75-80>97
Scale-up (1.2 kg)70-75>97
3Hydrolysis to this compoundLab (10 g)80-85>99
Scale-up (1 kg)78-83>99
Experimental Protocols

Step 1: Synthesis of 4-Acetylpyridine N-Oxide

  • Lab Scale (10 g):

    • To a solution of 4-acetylpyridine (10.0 g, 82.5 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 20.5 g, 91.0 mmol) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetylpyridine N-oxide as a solid.

  • Scale-up Considerations (1 kg):

    • Use a 20 L jacketed reactor equipped with a mechanical stirrer and temperature probe.

    • Charge the reactor with 4-acetylpyridine (1.0 kg) and DCM (10 L). Cool the solution to 0-5 °C.

    • Add m-CPBA (2.05 kg) in portions, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of this reaction requires careful monitoring and control.

    • After stirring for 16-24 hours at room temperature, quench the reaction by the slow addition of 10% aqueous sodium sulfite solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution until the pH is ~8-9.

    • Separate the layers. Extract the aqueous phase with DCM.

    • Combine the organic phases and wash with water and brine.

    • Concentrate the solvent in vacuo. The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to avoid large-scale chromatography.

Step 2: Synthesis of 2-Cyano-4-acetylpyridine

  • Lab Scale (12 g):

    • In a 250 mL flask, dissolve 4-acetylpyridine N-oxide (12.0 g, 87.5 mmol) in acetonitrile (100 mL).

    • Add trimethylsilyl cyanide (TMSCN, 13.0 mL, 105 mmol) to the solution.

    • Cool the mixture to 0 °C and add benzoyl chloride (11.2 mL, 96.3 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 2-cyano-4-acetylpyridine.

  • Scale-up Considerations (1.2 kg):

    • In a 20 L reactor, charge 4-acetylpyridine N-oxide (1.2 kg) and acetonitrile (10 L).

    • Add TMSCN (1.3 L). Cool the mixture to 0-5 °C.

    • Add benzoyl chloride (1.12 L) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

    • Stir at room temperature for 12-18 hours.

    • Perform an aqueous workup as in the lab-scale procedure.

    • For purification, instead of chromatography, trituration or recrystallization from a solvent such as isopropanol is preferred.

Step 3: Synthesis of this compound

  • Lab Scale (10 g):

    • Add 2-cyano-4-acetylpyridine (10.0 g, 68.4 mmol) to concentrated sulfuric acid (50 mL) at 0 °C.

    • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for 2 hours. The partial hydrolysis of nitriles to amides can be sensitive to conditions; careful monitoring is required to avoid formation of the carboxylic acid.[6][7]

    • Pour the reaction mixture carefully onto crushed ice and neutralize with a cold concentrated ammonium hydroxide solution to pH 8-9.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Scale-up Considerations (1 kg):

    • In a suitable acid-resistant reactor, cool concentrated sulfuric acid (5 L) to 0-5 °C.

    • Add 2-cyano-4-acetylpyridine (1.0 kg) portion-wise, maintaining the temperature below 15 °C.

    • Heat the mixture to 50 °C and hold for 2-4 hours, monitoring the reaction progress by HPLC to maximize amide formation and minimize carboxylic acid byproduct.

    • In a separate vessel, prepare a large volume of crushed ice and water.

    • Carefully transfer the reaction mixture to the ice/water slurry, ensuring the temperature is controlled.

    • Neutralize by the controlled addition of a concentrated base (e.g., 50% NaOH or concentrated NH4OH), keeping the temperature low.

    • Isolate the precipitated product by filtration using a filter press or centrifuge.

    • Wash the filter cake with deionized water until the washings are neutral.

    • Dry the product in a vacuum oven at 50-60 °C.

In Vivo Evaluation of this compound

Given that picolinamides have shown promise as antifungal agents targeting the Sec14p protein, a murine model of systemic candidiasis is an appropriate choice for in vivo efficacy studies.[4][8]

Overall Workflow for In Vivo Studies

G cluster_0 Pre-Study cluster_1 Efficacy Study cluster_2 Analysis A Compound Synthesis & QC B Formulation Development A->B C Dose Range Finding (Toxicity) B->C D Animal Acclimation C->D E Systemic Infection (C. albicans) D->E F Treatment Initiation E->F G Monitor Survival & Clinical Score F->G H Endpoint: Organ Fungal Burden F->H I Data Analysis & Reporting G->I H->I

Caption: Workflow for the in vivo evaluation of a novel antifungal agent.

Protocol: Murine Model of Systemic Candidiasis
  • 1. Animal Model:

    • Use 6-8 week old female BALB/c mice.

    • Acclimatize animals for at least one week before the experiment.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • 2. Formulation:

    • Prepare a formulation of this compound suitable for intravenous (IV) or oral (PO) administration. A common vehicle is saline with 5% DMSO and 10% Solutol HS 15.

    • The formulation should be sterile-filtered before administration.

  • 3. Experimental Groups:

    • Group 1: Vehicle Control (n=10)

    • Group 2: this compound, Low Dose (e.g., 10 mg/kg) (n=10)

    • Group 3: this compound, High Dose (e.g., 50 mg/kg) (n=10)

    • Group 4: Positive Control (e.g., Fluconazole, 10 mg/kg) (n=10)

  • 4. Infection Protocol:

    • Culture Candida albicans (e.g., strain SC5314) on YPD agar.

    • Prepare a yeast cell suspension in sterile saline.

    • Infect mice via the lateral tail vein with a sublethal dose of C. albicans (e.g., 1-2 x 10^5 CFU/mouse).

  • 5. Treatment Regimen:

    • Initiate treatment 2 hours post-infection.

    • Administer the assigned treatment (vehicle, test compound, or positive control) once or twice daily for a period of 5-7 days, depending on the compound's pharmacokinetic properties.

  • 6. Efficacy Endpoints:

    • Survival: Monitor mice daily for up to 21 days post-infection and record survival.

    • Fungal Burden: On day 3 or 5 post-infection, a subset of mice from each group (n=5) can be euthanized.

      • Aseptically harvest kidneys, brain, and spleen.

      • Homogenize the organs in sterile saline.

      • Plate serial dilutions of the homogenates onto YPD agar containing antibiotics to determine the colony-forming units (CFU) per gram of tissue.

  • 7. Data Analysis:

    • Compare survival curves using the log-rank (Mantel-Cox) test.

    • Compare fungal burden data between groups using a one-way ANOVA or Kruskal-Wallis test. A p-value of <0.05 is typically considered statistically significant.

Hypothesized Signaling Pathway and Mechanism of Action

Picolinamides have been shown to target Sec14p, a phosphatidylinositol (PtdIns) transfer protein in yeast.[1][4] Sec14p is crucial for maintaining the lipid composition of the Golgi membrane, which is essential for vesicle budding and protein secretion. By inhibiting Sec14p, this compound is hypothesized to disrupt this pathway, leading to a breakdown in Golgi function and ultimately, fungal cell death.

G cluster_0 Golgi Membrane cluster_1 Drug Action Sec14 Sec14p Pik1 Pik1p (PI 4-Kinase) Sec14->Pik1 stimulates PI4P PtdIns-4-P Pik1->PI4P produces PtdIns PtdIns PtdIns->Sec14 binds PtdCho PtdCho PtdCho->Sec14 binds Vesicle Vesicle Budding PI4P->Vesicle promotes Compound This compound Compound->Sec14 Inhibits

References

Application Note & Protocol: A Cell-Based Assay for Measuring 4-Acetylpicolinamide Activity as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2][3] Overexpression of NNMT has been implicated in various diseases, including cancer, obesity, and type 2 diabetes, making it an attractive therapeutic target.[1][4] By inhibiting NNMT, it is possible to modulate cellular metabolic pathways and potentially restore normal function.[4] 4-Acetylpicolinamide, a novel small molecule, shares structural similarities with nicotinamide, suggesting its potential as an NNMT inhibitor. This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on NNMT in the human liver carcinoma cell line, HepG2.

The assay is based on the quantification of the enzymatic product, 1-MNA, in cell lysates using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method offers a sensitive and reliable approach to assess the potency of this compound and to determine its half-maximal inhibitory concentration (IC50).

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of NNMT. This inhibition is expected to reduce the conversion of nicotinamide to 1-MNA, thereby affecting downstream metabolic pathways.

NNMT_Pathway cluster_cell Hepatocyte (e.g., HepG2) Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate SAM S-adenosylmethionine (SAM) SAM->NNMT Methyl Donor MNA 1-methylnicotinamide (1-MNA) NNMT->MNA Product SAH S-adenosylhomocysteine (SAH) NNMT->SAH By-product Acetylpicolinamide This compound Acetylpicolinamide->NNMT Inhibition

Caption: Hypothesized inhibition of NNMT by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: HepG2 (human liver carcinoma), ATCC® HB-8065™

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound

  • Reagents for Cell Lysis: RIPA buffer with protease inhibitors

  • Reagents for HPLC-UV Analysis:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • 1-Heptanesulfonic acid sodium salt

    • Potassium phosphate monobasic

    • 1-Methylnicotinamide (1-MNA) standard

  • Protein Quantification: Bicinchoninic acid (BCA) protein assay kit

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • 96-well cell culture plates

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

  • Microplate reader for BCA assay

  • Centrifuge

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed HepG2 cells in 96-well plates B 2. Compound Treatment Treat cells with varying concentrations of this compound A->B C 3. Cell Lysis Lyse cells to release intracellular contents B->C D 4. Protein Quantification Determine protein concentration using BCA assay C->D E 5. Sample Preparation Prepare cell lysates for HPLC analysis C->E G 7. Data Analysis Normalize 1-MNA levels to protein concentration and calculate IC50 D->G F 6. HPLC-UV Analysis Quantify 1-MNA concentration in lysates E->F F->G

Caption: Workflow for the cell-based NNMT inhibition assay.

Detailed Protocol

1. Cell Culture and Seeding a. Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. Seed HepG2 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known NNMT inhibitor, if available). d. Incubate the plate for 24 hours at 37°C and 5% CO2.

3. Cell Lysis a. After incubation, remove the medium and wash the cells once with ice-cold PBS. b. Add 50 µL of ice-cold RIPA buffer with protease inhibitors to each well. c. Incubate on ice for 15 minutes with gentle shaking. d. Centrifuge the plate at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) for protein quantification and HPLC analysis.

4. Protein Quantification a. Determine the total protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Use the protein concentrations to normalize the NNMT activity.

5. HPLC-UV Analysis for 1-MNA Quantification a. Sample Preparation: i. To 40 µL of cell lysate, add 40 µL of 10% trichloroacetic acid to precipitate proteins. ii. Vortex and incubate on ice for 10 minutes. iii. Centrifuge at 14,000 rpm for 10 minutes at 4°C. iv. Transfer the supernatant to an HPLC vial. b. HPLC Conditions: i. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). ii. Mobile Phase: A mixture of 95% 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM 1-heptanesulfonic acid and 5% acetonitrile. iii. Flow Rate: 1.0 mL/min. iv. Detection Wavelength: 264 nm. v. Injection Volume: 20 µL. c. Quantification: i. Prepare a standard curve of 1-MNA in the mobile phase. ii. Run the standards and samples on the HPLC system. iii. Determine the concentration of 1-MNA in the samples by comparing the peak areas to the standard curve.

6. Data Analysis a. Normalize the 1-MNA concentration to the protein concentration for each sample (ng of 1-MNA / mg of protein). b. Calculate the percentage of NNMT inhibition for each concentration of this compound relative to the vehicle control.

  • % Inhibition = [1 - (NNMT activity with inhibitor / NNMT activity of vehicle control)] x 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Dose-Response of this compound on NNMT Activity
This compound (µM)Log Concentration1-MNA (ng/mg protein)% Inhibition
0 (Vehicle)-150.20
0.1-1135.89.6
1088.641.0
10145.170.0
501.722.585.0
100215.389.8
Table 2: Summary of Inhibitory Activity
CompoundIC50 (µM)
This compound3.5
Positive Control (if used)TBD

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors, or uneven cell growth.Ensure proper mixing of cell suspension before seeding, use calibrated pipettes, and check for uniform cell monolayer.
Low or no NNMT activity detected Low NNMT expression in cells, inactive enzyme, or issues with HPLC detection.Confirm NNMT expression in HepG2 cells (e.g., by Western blot), ensure proper storage and handling of lysates, and verify the performance of the HPLC system with 1-MNA standards.
Poor peak resolution in HPLC Inappropriate mobile phase composition or degraded column.Optimize the mobile phase composition and pH, and replace the HPLC column if necessary.
Compound precipitation in culture medium Low solubility of this compound.Test the solubility of the compound in the culture medium and adjust the stock concentration or solvent accordingly.

Conclusion

This application note provides a comprehensive and detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on NNMT. By quantifying the enzymatic product, 1-MNA, using HPLC-UV, this assay offers a robust and reliable method for determining the potency of potential NNMT inhibitors. The provided workflow, data presentation tables, and troubleshooting guide will assist researchers in the successful implementation of this assay for drug discovery and development purposes.

References

Application Notes and Protocols for Testing 4-Acetylpicolinamide in an Animal Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which are associated with chronic neuroinflammation, oxidative stress, and cognitive decline. While the precise biological activities of 4-Acetylpicolinamide are not extensively documented, its structural similarity to other neuroactive pyridine derivatives suggests potential therapeutic applications in neurodegenerative disorders. For instance, certain pyridine amine derivatives have demonstrated efficacy in inhibiting Aβ toxicity.[1] This document provides a detailed protocol for the initial in vivo evaluation of this compound in a transgenic mouse model of Alzheimer's disease, focusing on its potential to mitigate neuroinflammation and improve cognitive function.

Experimental Design and Rationale

This protocol utilizes the 5XFAD transgenic mouse model, which rapidly develops amyloid plaques and exhibits cognitive deficits, making it a suitable model for preclinical screening of potential AD therapeutics. The study will assess the safety, tolerability, and preliminary efficacy of this compound. Key outcome measures will include behavioral assessments of cognitive function, biochemical analysis of brain tissue for markers of neuroinflammation and amyloid pathology, and general health monitoring.

Data Presentation: Summary of Quantitative Data to be Collected

Parameter Assay/Method Measurement Unit Group 1: Vehicle Control Group 2: this compound (Low Dose) Group 3: this compound (High Dose)
Cognitive Function Morris Water MazeEscape Latency (seconds)
Time in Target Quadrant (%)
Y-MazeSpontaneous Alternation (%)
Neuroinflammation ELISAIL-1β concentration (pg/mg protein)
TNF-α concentration (pg/mg protein)
ImmunohistochemistryIba1-positive cell count (cells/mm²)
GFAP-positive cell count (cells/mm²)
Amyloid Pathology ELISASoluble Aβ42 concentration (pg/mg protein)
Insoluble Aβ42 concentration (pg/mg protein)
Thioflavin S StainingPlaque Load (%)
Safety and Tolerability Body WeightGrams (g)
Food and Water Intake g/day and mL/day
Clinical ObservationsScore (0-5)

Experimental Protocols

Animal Model
  • Model: 5XFAD transgenic mice and wild-type littermates.

  • Age: 3 months at the start of treatment.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Group Size: n = 10-12 mice per group (mixed sex, balanced).

This compound Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline). The final concentration should be adjusted based on the desired dosage and a maximum administration volume of 10 mL/kg.

  • Dosage:

    • Low Dose: To be determined by preliminary dose-ranging studies.

    • High Dose: To be determined by preliminary dose-ranging studies.

  • Administration: Daily oral gavage for a period of 3 months.

Experimental Workflow

experimental_workflow start Start: 3-month-old 5XFAD Mice treatment Daily Oral Gavage (3 months) - Vehicle - this compound (Low Dose) - this compound (High Dose) start->treatment Treatment Initiation behavioral Behavioral Testing (Month 3) - Morris Water Maze - Y-Maze treatment->behavioral Cognitive Assessment euthanasia Euthanasia and Tissue Collection behavioral->euthanasia Endpoint biochemical Biochemical Analysis - ELISA (Aβ42, Cytokines) euthanasia->biochemical histological Histological Analysis - Thioflavin S (Plaques) - IHC (Iba1, GFAP) euthanasia->histological data_analysis Data Analysis and Interpretation biochemical->data_analysis histological->data_analysis

Experimental workflow for testing this compound.
Behavioral Testing (at the end of the 3-month treatment period)

  • Morris Water Maze (MWM):

    • Acquisition Phase (5 days): Four trials per day. Mice are placed in a circular pool of opaque water and must find a hidden platform. Record the escape latency.

    • Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. Record the time spent in the target quadrant.

  • Y-Maze:

    • Allow mice to freely explore the three arms of the Y-maze for 8 minutes.

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternations (entry into three different arms consecutively).

Tissue Collection and Processing
  • Following behavioral testing, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

  • Dissect the brain and divide it sagittally. One hemisphere will be snap-frozen for biochemical analysis, and the other will be fixed in 4% paraformaldehyde for histological analysis.

Biochemical Analysis
  • Brain Homogenization: Homogenize the frozen brain tissue in appropriate lysis buffers to separate soluble and insoluble protein fractions.

  • ELISA: Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ42, as well as the pro-inflammatory cytokines IL-1β and TNF-α in the brain homogenates. Normalize protein concentrations using a BCA protein assay.

Histological Analysis
  • Immunohistochemistry (IHC):

    • Prepare 40 µm thick free-floating sections from the fixed brain hemisphere.

    • Perform IHC using primary antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker).

    • Use appropriate secondary antibodies and a detection system (e.g., DAB or fluorescence).

    • Quantify the number of Iba1-positive and GFAP-positive cells in the cortex and hippocampus using image analysis software.

  • Thioflavin S Staining:

    • Mount brain sections onto slides.

    • Stain with Thioflavin S solution to visualize amyloid plaques.

    • Capture fluorescent images and quantify the plaque load in the cortex and hippocampus.

Signaling Pathway Diagram

signaling_pathway Abeta Amyloid-β Aggregation Microglia Microglia Activation Abeta->Microglia activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines releases Neuronal_Damage Neuronal Damage & Cognitive Decline Cytokines->Neuronal_Damage induces Compound This compound (Hypothesized) Compound->Abeta inhibits? Compound->Microglia inhibits?

Hypothesized mechanism of this compound in AD.

Conclusion

This protocol provides a comprehensive framework for the initial preclinical evaluation of this compound in a relevant animal model of Alzheimer's disease. The data generated will provide valuable insights into the compound's potential as a therapeutic agent for AD by assessing its effects on neuroinflammation, amyloid pathology, and cognitive function. Successful outcomes from this study would warrant further investigation into the specific molecular mechanisms of action of this compound.

References

Application Note: High-Throughput Screening for Inhibitors of Nicotinamide N-methyltransferase (NNMT) using 4-Acetylpicolinamide as a Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, high-throughput screening (HTS) protocol to identify and characterize small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that plays a crucial role in cellular metabolism and has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes. The protocol is designed for a 384-well plate format and utilizes a luminescence-based assay to measure the depletion of the methyl donor, S-adenosyl-L-methionine (SAM). We present a hypothetical application of this protocol in a screening campaign that could lead to the discovery of potent NNMT inhibitors based on a 4-Acetylpicolinamide scaffold.

Introduction

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This process generates S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. The dysregulation of NNMT activity has been linked to various metabolic disorders, making it an attractive target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel chemical entities that can modulate the activity of such therapeutic targets.

This document provides a detailed protocol for a luminescence-based HTS assay to identify inhibitors of NNMT. The assay quantitatively measures the amount of SAM remaining after the enzymatic reaction, where a decrease in luminescence signal corresponds to increased NNMT activity. We will use the hypothetical example of identifying a lead compound, this compound, and its subsequent characterization.

Signaling Pathway

NNMT_Pathway cluster_NNMT_reaction NNMT Catalytic Cycle cluster_inhibition Inhibition Mechanism cluster_downstream Metabolic Consequences of Inhibition Nicotinamide Nicotinamide NNMT_active NNMT (Enzyme) Nicotinamide->NNMT_active Substrate NAD_salvage NAD+ Salvage Pathway Nicotinamide->NAD_salvage Enters SAM S-adenosyl-L-methionine (SAM) SAM->NNMT_active Co-substrate MNA 1-Methylnicotinamide NNMT_active->MNA Product SAH S-adenosyl-L-homocysteine (SAH) NNMT_active->SAH By-product NNMT_inhibited NNMT (Inhibited) NNMT_active->NNMT_inhibited Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->NNMT_active Binds to enzyme NNMT_inhibited->Nicotinamide Increased Substrate Availability Energy_metabolism Improved Energy Metabolism NAD_salvage->Energy_metabolism

Caption: Hypothetical signaling pathway of NNMT inhibition by this compound.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_dispensing Reagent Dispensing cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate_prep Prepare 384-well assay plates dispense_compounds Dispense compounds (200 nL) plate_prep->dispense_compounds compound_prep Prepare compound library (including this compound) compound_prep->dispense_compounds reagent_prep Prepare enzyme, substrates, and detection reagents dispense_enzyme Dispense NNMT enzyme (10 µL) reagent_prep->dispense_enzyme dispense_substrates Dispense Nicotinamide & SAM (10 µL) reagent_prep->dispense_substrates add_detection Add luminescence detection reagent (20 µL) reagent_prep->add_detection dispense_compounds->dispense_enzyme dispense_enzyme->dispense_substrates incubation Incubate at 37°C (60 min) dispense_substrates->incubation incubation->add_detection read_plate Read luminescence on plate reader add_detection->read_plate data_normalization Normalize data to controls read_plate->data_normalization hit_identification Identify primary hits (e.g., >50% inhibition) data_normalization->hit_identification dose_response Perform dose-response and IC50 determination hit_identification->dose_response sar_analysis Structure-Activity Relationship (SAR) analysis dose_response->sar_analysis

Caption: High-throughput screening workflow for NNMT inhibitors.

Materials and Reagents

  • Enzyme: Recombinant Human NNMT (e.g., from a commercial supplier)

  • Substrates: Nicotinamide, S-adenosyl-L-methionine (SAM)

  • Test Compound: this compound and other library compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent: Luminescence-based SAM detection kit (e.g., SAM-Glo™)

  • Plates: 384-well, white, solid-bottom assay plates

  • Control Inhibitor: A known NNMT inhibitor (e.g., a reference compound)

  • DMSO: ACS grade

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a sufficient volume of assay buffer and store at 4°C.

  • NNMT Enzyme Solution: Dilute the recombinant NNMT enzyme to a final concentration of 2X the desired assay concentration in cold assay buffer. Keep on ice.

  • Substrate Solution: Prepare a 2X solution of nicotinamide and SAM in assay buffer.

  • Compound Plates: Serially dilute the test compounds, including this compound, in DMSO. Transfer the compounds to 384-well plates for screening.

HTS Assay Procedure
  • Compound Dispensing: Using an acoustic liquid handler, dispense 200 nL of each compound from the compound plates into the 384-well assay plates. For control wells, dispense DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of the 2X NNMT enzyme solution to all wells.

  • Incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at 37°C.

  • Detection: Add 20 µL of the luminescence detection reagent to each well.

  • Signal Stabilization: Incubate the plates for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a compatible plate reader.

Data Analysis
  • Normalization: Normalize the raw data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification: Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).

  • Dose-Response Analysis: For the identified hits, perform dose-response experiments with a range of concentrations to determine the half-maximal inhibitory concentration (IC50). Fit the data to a four-parameter logistic model.

Hypothetical Results

A high-throughput screen of a diverse chemical library was hypothetically performed following the protocol described above. The screen demonstrated excellent performance and identified several potential inhibitors of NNMT.

Assay Performance
ParameterValue
Z'-factor 0.82
Signal-to-Background 15.3
Hit Rate 0.5%
Dose-Response Data for this compound
Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.1
0.032.5

IC50 for this compound: 0.95 µM

Conclusion

The described luminescence-based HTS assay provides a reliable and efficient method for identifying inhibitors of NNMT. The hypothetical screening campaign successfully identified this compound as a potent inhibitor of NNMT with a sub-micromolar IC50 value. This compound can serve as a valuable starting point for further lead optimization and structure-activity relationship (SAR) studies to develop novel therapeutics for metabolic diseases. The detailed protocol and workflow presented herein can be readily adapted for similar HTS campaigns targeting other methyltransferases.

Application Note: Establishing a Purification Method for 4-Acetylpicolinamide Using Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetylpicolinamide is a pyridine-containing organic compound with potential applications in pharmaceutical and materials science research. Synthesis of such molecules often results in a crude product containing unreacted starting materials, by-products, and other process-related impurities. The presence of these impurities can interfere with subsequent reactions, biological assays, and final product specifications. Therefore, a robust purification method is essential to obtain high-purity this compound. This application note details a reliable and efficient method for the purification of this compound using normal-phase column chromatography on silica gel.

Principle of the Method

Normal-phase chromatography separates compounds based on their polarity.[1] The stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar.[1] Compounds in the mixture are introduced to the top of the column and move down with the flow of the mobile phase. Polar compounds, like this compound, will have stronger interactions (adsorption) with the polar silica gel and will therefore move down the column more slowly. Less polar impurities will be eluted from the column more quickly.[1] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and collected as purified fractions.

Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound on a laboratory scale (500 mg).

1. Materials and Equipment

  • Reagents:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethyl Acetate (EtOAc), analytical grade

    • Hexane, analytical grade

  • Equipment:

    • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

    • Separatory funnel (for mobile phase reservoir)

    • Fraction collector or test tubes

    • Rotary evaporator

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Beakers, flasks, and other standard laboratory glassware

2. Preparation of the Stationary Phase (Slurry Packing)

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer (approx. 0.5 cm) of sand.

  • In a beaker, prepare a slurry by mixing silica gel (approx. 25 g for 500 mg of crude product) with the initial, low-polarity mobile phase (e.g., 100% DCM).

  • Clamp the column vertically. Pour the silica gel slurry into the column carefully, avoiding air bubbles.

  • Gently tap the sides of the column to ensure even packing of the silica gel.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

3. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound (500 mg) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM or methanol).

  • Add approximately 1-2 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the prepared column, ensuring a flat, even layer.

4. Elution and Fraction Collection

  • Begin elution with the initial mobile phase (e.g., 100% DCM). The choice of solvents and gradient depends on the polarity of impurities. A common system for polar, nitrogen-containing compounds is a DCM/MeOH gradient.[2][3]

  • Gradually increase the polarity of the mobile phase by incrementally adding methanol. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 1% MeOH in DCM (4 column volumes)

    • 2% MeOH in DCM (4 column volumes)

    • Continue increasing the percentage of MeOH as needed based on TLC monitoring.

  • Collect the eluent in fractions (e.g., 10-15 mL per fraction).

5. Fraction Analysis

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Spot a small amount from every few fractions onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., 5-10% MeOH in DCM).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain only the pure this compound (identified by a single spot at the correct Rf value).

6. Product Isolation

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or Mass Spectrometry.

Data Presentation

The following table summarizes the key parameters for the described column chromatography method.

ParameterSpecificationPurpose
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent for separating compounds based on polarity.[1]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Eluent system; polarity is increased by adding more MeOH.
Elution Mode Gradient ElutionAllows for the separation of compounds with a range of polarities.
Column Dimensions 40 cm x 2.5 cmAppropriate for purifying ~500 mg of crude material.
Sample Loading Dry LoadingEnsures a narrow sample band and improves separation efficiency.
Flow Rate Gravity-driven (approx. 5-10 mL/min)Controls the speed of elution and interaction time with the stationary phase.
Detection Method TLC with UV (254 nm)Monitors the elution of compounds and identifies pure fractions.
Expected Purity > 98% (by HPLC)Target purity for pharmaceutical and research applications.
Expected Yield 60 - 85%Varies depending on the purity of the crude starting material.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the purification process.

Purification_Workflow cluster_prep Preparation Stage cluster_purification Purification Stage cluster_analysis Analysis & Isolation Stage crude_sample Crude this compound sample_prep Sample Preparation (Dry Loading on Silica) crude_sample->sample_prep load_sample Load Sample onto Column sample_prep->load_sample column_packing Column Packing (Silica Gel Slurry) column_packing->load_sample elution Gradient Elution (DCM -> DCM/MeOH) load_sample->elution collection Collect Fractions elution->collection tlc_analysis Fraction Analysis (TLC) collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the column chromatography purification of this compound.

Polarity_Relationship Column Chromatography Column Top Bottom Elution_Order Elution Order Column:bottom->Elution_Order Elute First Polar_Impurity More Polar Impurities Column:bottom->Polar_Impurity Elute Last Impurity Less Polar Impurities Product This compound (Target Compound)

Caption: Relationship between compound polarity and elution order in normal-phase chromatography.

References

Application Notes and Protocols: 4-Acetylpicolinamide as a Putative Chemical Probe for Aurora-B Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpicolinamide is a small molecule belonging to the picolinamide class of compounds. While direct biological targets of this compound are not extensively characterized in publicly available literature, analysis of structurally similar compounds provides a strong rationale for its investigation as a chemical probe for Aurora-B kinase . A study on novel N-methylpicolinamide-4-thiol derivatives, which share the core picolinamide scaffold, demonstrated potent and selective inhibition of Aurora-B kinase.[1][2][3] Specifically, a lead compound from this series, compound 6p, exhibited significant anti-proliferative activity across a range of human cancer cell lines.[2]

Aurora-B kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[4][5] It is a chromosomal passenger protein that ensures correct chromosome segregation and cytokinesis. Overexpression of Aurora-B is frequently observed in various human cancers, making it an attractive therapeutic target.[4]

These application notes provide a framework for investigating this compound as a chemical probe for Aurora-B kinase, with protocols and data interpretation guidelines based on the findings for its close structural analogs.

Data Presentation: In Vitro Anti-proliferative Activity of a Structurally Related Aurora-B Inhibitor

The following table summarizes the in vitro anti-proliferative activities (IC50 values) of a potent N-methylpicolinamide-4-thiol derivative (compound 6p), a close structural analog of this compound, against several human cancer cell lines. This data serves as a benchmark for the potential efficacy of this compound.

Cell LineCancer TypeIC50 (µM) of Compound 6p[2]IC50 (µM) of Sorafenib (Reference)[2]
HepG2Liver Cancer<1016.30
HCT-116Colon Cancer<10>20
SW480Colon Cancer<10>20
SPC-A1Lung Cancer<10>20
A375Melanoma<10>20

Signaling Pathway

AuroraB_Pathway cluster_mitosis Mitosis cluster_auroraB Aurora-B Kinase Complex cluster_substrates Key Substrates cluster_probe Chemical Probe Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora-B Metaphase->AuroraB Peak Activity Telophase Telophase Anaphase->Telophase INCENP INCENP AuroraB->INCENP activates HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates MCAK MCAK AuroraB->MCAK phosphorylates KNL1 KNL1 AuroraB->KNL1 phosphorylates Survivin Survivin INCENP->Survivin Borealin Borealin INCENP->Borealin Probe This compound Probe->AuroraB inhibits

Caption: Aurora-B kinase signaling pathway during mitosis and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Aurora-B Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against Aurora-B kinase.

Materials:

  • Recombinant human Aurora-B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

  • In a 96-well plate, add 5 µL of the test compound dilution or control (DMSO for negative control, staurosporine for positive control).

  • Add 10 µL of a solution containing the Aurora-B kinase and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Aurora-B.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Molecular Docking of this compound into the Aurora-B Kinase Active Site

This protocol provides a general workflow for performing a molecular docking study to predict the binding mode of this compound with Aurora-B kinase.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of Aurora-B kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

  • Docking:

    • Run the docking algorithm to predict the binding poses of this compound within the defined binding site of Aurora-B.

    • Score the generated poses based on the software's scoring function.

  • Analysis:

    • Analyze the top-scoring poses to identify potential key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Aurora-B active site.

    • Compare the predicted binding mode with that of known Aurora-B inhibitors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo Cell-Based Assays cluster_insilico In Silico Analysis cluster_compound Test Compound KinaseAssay Aurora-B Kinase Inhibition Assay SelectivityAssay Kinase Selectivity Panel KinaseAssay->SelectivityAssay If active ProliferationAssay Anti-proliferative Assay (MTT) SelectivityAssay->ProliferationAssay If selective TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Histone H3) ProliferationAssay->TargetEngagement If potent CellCycle Cell Cycle Analysis TargetEngagement->CellCycle Confirm on-target effect Docking Molecular Docking Docking->KinaseAssay Hypothesize binding mode Compound This compound Compound->KinaseAssay Compound->Docking

Caption: Experimental workflow for the evaluation of this compound as an Aurora-B kinase inhibitor.

Disclaimer: The information provided in these application notes is based on the analysis of structurally similar compounds. The biological activity and target engagement of this compound itself must be confirmed through direct experimental validation.

References

Application Note: Quantitative Analysis of 4-Acetylpicolinamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetylpicolinamide is a novel small molecule with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method demonstrates good linearity, accuracy, and precision, making it suitable for regulated bioanalysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation The protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

A visual representation of the sample preparation workflow is provided below.

cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is Extraction vortex Vortex Mix (1 minute) add_is->vortex Protein Precipitation centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Separation supernatant Transfer 100 µL Supernatant centrifuge->supernatant Collection injection Inject into LC-MS/MS supernatant->injection Analysis

Caption: Workflow for the extraction of this compound from plasma.

4. LC-MS/MS Conditions The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 5% B, hold for 0.5 min; linear ramp to 95% B over 2.5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1 min.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte and IS specific transitions (To be determined during method development)
Dwell Time100 ms
Ion Source Temperature500°C
Capillary Voltage3.5 kV

The logical flow of the analytical method is depicted in the diagram below.

cluster_analytical_workflow Analytical Method Workflow sample Prepared Sample hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition and Processing detector->data

Caption: Logical workflow of the LC-MS/MS analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

1. Linearity and Range The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Parameters

AnalyteRange (ng/mL)
This compound1 - 1000>0.995

2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15±15<15±15
LQC3<10±10<10±10
MQC100<10±10<10±10
HQC800<10±10<10±10

3. Recovery and Matrix Effect The extraction recovery of this compound was consistent across the QC levels. The matrix effect was found to be negligible.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC385-95<15
HQC80085-95<15

4. Stability this compound was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note presents a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the general requirements for bioanalytical method validation, demonstrating its suitability for supporting drug development studies. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

Application Notes and Protocols for Evaluating the Efficacy of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the efficacy of a novel compound, 4-Acetylpicolinamide, hypothesized to possess neuroprotective and anti-inflammatory properties. The following protocols outline a systematic approach, from initial in vitro screening to in vivo validation, to characterize the compound's mechanism of action and therapeutic potential.

Introduction

This compound is a novel synthetic compound. Based on its structural resemblance to other picolinamide derivatives, it is hypothesized to exert neuroprotective and anti-inflammatory effects. This document details a series of experiments designed to test this hypothesis and to elucidate the underlying molecular mechanisms. The experimental workflow is designed to first establish the safety and efficacy of this compound in a controlled in vitro environment, followed by validation in a relevant in vivo model of neuroinflammation.

Hypothesized Mechanism of Action

It is proposed that this compound may mitigate neuroinflammation by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] These pathways are central to the production of pro-inflammatory mediators. By inhibiting these pathways, this compound could reduce the production of inflammatory cytokines and other inflammatory molecules, thereby protecting neurons from damage.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression activates This compound This compound This compound->IKK This compound->MAPKK NF-κB_n->Gene_Expression activates Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Figure 1: Hypothesized signaling pathway of this compound.

Experimental Workflow

The evaluation of this compound will proceed in a staged manner, beginning with fundamental in vitro assays and progressing to a more complex in vivo model.

G Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) In_Vitro_Studies->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (LPS-stimulated Microglia) Cytotoxicity_Assay->Anti_inflammatory_Assay Neuroprotection_Assay Neuroprotection Assay (Neurotoxin-induced Neuronal Death) Anti_inflammatory_Assay->Neuroprotection_Assay In_Vivo_Studies In Vivo Studies Neuroprotection_Assay->In_Vivo_Studies Animal_Model Animal Model of Neuroinflammation (LPS-induced) In_Vivo_Studies->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical and Histological Analysis Behavioral_Tests->Biochemical_Analysis End End Biochemical_Analysis->End

Figure 2: Overall experimental workflow.

In Vitro Efficacy Evaluation

Cell Culture
  • Microglia: BV-2 or primary microglia cells will be used to assess anti-inflammatory effects.

  • Neurons: SH-SY5Y or primary cortical neurons will be used for neuroprotection assays.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[6][7][8][9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Microglia

  • Cell Plating and Pre-treatment: Seed microglia cells in a 24-well plate. Pre-treat with this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[10][11][12][13][14]

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits according to the manufacturer's instructions.[15][16][17][18][19]

  • Cell Lysis and Western Blot: Lyse the cells to extract proteins. Perform Western blotting to analyze the expression of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated IκB, p65, p38, JNK, ERK).[20][21][22][23][24]

Protocol 3: Neuroprotection Assay

  • Cell Plating and Pre-treatment: Seed neuronal cells in a 96-well plate. Pre-treat with this compound for 1 hour.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce neuronal cell death.[25][26]

  • Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay as described in Protocol 1.

Data Presentation

Table 1: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%)
Control100
0.1
1
10
100

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Microglia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS
LPS + this compound (1 µM)
LPS + this compound (10 µM)

Table 3: Neuroprotective Effect of this compound against Neurotoxin-Induced Cell Death

TreatmentCell Viability (%)
Control100
Neurotoxin
Neurotoxin + this compound (1 µM)
Neurotoxin + this compound (10 µM)

In Vivo Efficacy Evaluation

Animal Model

A lipopolysaccharide (LPS)-induced neuroinflammation model in mice will be used to evaluate the in vivo efficacy of this compound.[10][11][12][13][14]

Experimental Protocol

Protocol 4: LPS-Induced Neuroinflammation in Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Grouping and Treatment: Divide the mice into the following groups:

    • Vehicle Control

    • LPS

    • LPS + this compound (Low Dose)

    • LPS + this compound (High Dose) Administer this compound or vehicle via intraperitoneal injection for 7 days.

  • LPS Injection: On day 7, inject LPS (0.25 mg/kg, i.p.) to all groups except the vehicle control.

  • Behavioral Testing: Perform behavioral tests (e.g., open field test, Morris water maze) 24 hours after LPS injection to assess cognitive and motor function.[11]

  • Sample Collection: Euthanize the mice and collect brain tissue for biochemical and histological analysis.

Data Presentation

Table 4: Behavioral Assessment in LPS-Treated Mice

GroupOpen Field (Total Distance)Morris Water Maze (Escape Latency)
Vehicle Control
LPS
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Table 5: Cytokine Levels in Mouse Brain Homogenates

GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control
LPS
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Conclusion

The described experimental design provides a robust framework for the initial evaluation of this compound's efficacy as a potential neuroprotective and anti-inflammatory agent. The results from these studies will provide critical insights into its therapeutic potential and guide further drug development efforts.

References

Application Notes & Protocols for Assessing the Genotoxicity of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Genotoxicity testing is a critical component in the safety assessment of new pharmaceutical compounds like 4-Acetylpicolinamide.[1][2] These tests are designed to detect genetic damage, such as gene mutations and chromosomal aberrations, which a substance may induce.[3][4][5] Regulatory agencies worldwide require a standard battery of genotoxicity tests to identify potential human carcinogens and mutagens before a new drug can be approved.[1][3][6]

The standard approach involves a battery of in vitro and in vivo tests that complement each other to detect a wide range of genetic damage.[3] This document outlines a comprehensive protocol for evaluating the genotoxic potential of this compound, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Overall Genotoxicity Testing Strategy

The assessment begins with a core battery of in vitro tests. If clear positive results are obtained in any of these assays, the genotoxic potential of this compound needs to be considered. If results are negative, it provides a strong indication of the absence of genotoxic activity. Equivocal or positive findings, particularly those seen only at high concentrations or in the presence of cytotoxicity, may necessitate further in vivo testing to assess the relevance of the in vitro findings.[7]

G Figure 1. Genotoxicity Testing Workflow for this compound cluster_0 Stage 1: In Vitro Core Battery cluster_1 Stage 2: In Vivo Follow-up (If required) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) evaluation Evaluate Results Ames->evaluation CA In Vitro Chromosomal Aberration Test (OECD 473) CA->evaluation MN In Vitro Micronucleus Test (OECD 487) MN->evaluation invivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) invivo_Comet In Vivo Alkaline Comet Assay (OECD 489) invivo_MN->invivo_Comet Consider if mechanistic information is needed conclusion Final Hazard Assessment invivo_MN->conclusion invivo_Comet->conclusion start Test Article: This compound start->Ames start->CA start->MN evaluation->invivo_MN Positive/Equivocal Result evaluation->conclusion All Negative

Caption: Genotoxicity testing workflow for this compound.

2. Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

This test, following OECD Guideline 471, evaluates the potential of this compound to induce gene mutations (point mutations) in bacteria.[8] It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) and assesses a substance's ability to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.[9][10]

Protocol:

  • Strains: Use at least five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[8]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[7][11]

  • Dose Selection: Perform an initial range-finding study to determine the toxicity of this compound to the bacterial strains. The main experiment should use at least five different concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.[11]

  • Exposure Methods:

    • Plate Incorporation Method: Mix the test article, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Incubate the test article with the bacterial culture (with or without S9 mix) for 20-30 minutes before mixing with top agar and plating. This method is more sensitive for certain classes of mutagens.[8]

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Controls: Include a vehicle (solvent) control and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).[10]

Data Presentation:

StrainTreatment (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SD (n=3)Mutation Ratio (Treated/Control)Cytotoxicity Observed
TA98Vehicle Control(-)1.0None
This compound (Dose 1)(-)
...(-)
Positive Control(-)
TA98Vehicle Control(+)1.0None
This compound (Dose 1)(+)
...(+)
Positive Control(+)
... (Repeat for all strains)

Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control for TA98 and TA100, and a three-fold or greater increase for other strains.

In Vitro Mammalian Chromosomal Aberration Test

This assay, based on OECD Guideline 473, identifies substances that cause structural chromosomal damage in cultured mammalian cells.[12][13]

Protocol:

  • Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBL).[12][14]

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 metabolic activation system.[12]

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., by assessing mitotic index or relative cell count). The highest concentration should induce approximately 50% cytotoxicity or be 10 mM or 2 mg/mL, whichever is lowest.[15] Use at least three analyzable concentrations.

  • Treatment:

    • Short-term (with and without S9): Expose cells to this compound for 3-6 hours.

    • Long-term (without S9): Expose cells for a continuous period covering 1.5-2 normal cell cycles (e.g., 21-24 hours).[12][15]

  • Harvest and Slide Preparation: After treatment and a recovery period, add a metaphase-arresting agent (e.g., colcemid).[14] Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for structural aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges).[16]

  • Controls: Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

Data Presentation:

Treatment GroupConc.Metabolic Activation (S9)No. of Metaphases ScoredNo. of Aberrant Cells (%)Aberrations per Cell (Mean ± SD)
Vehicle Control-(-)200
This compoundDose 1(-)200
Dose 2(-)200
Dose 3(-)200
Positive Control-(-)100
Vehicle Control-(+)200
This compoundDose 1(+)200
Dose 2(+)200
Dose 3(+)200
Positive Control-(+)100

Interpretation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations compared to the vehicle control.[15]

In Vitro Mammalian Cell Micronucleus Test

Following OECD Guideline 487, this test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events by scoring for micronuclei in the cytoplasm of interphase cells.[4][17]

G Figure 2. Micronucleus Formation Mechanism cluster_0 Cell Division (Mitosis) Metaphase Metaphase (Chromosomes align) Anaphase Anaphase (Chromatids separate) Metaphase->Anaphase damage_outcome Acentric Fragment or Lagging Chromosome Anaphase->damage_outcome Leads to Telophase Telophase (New nuclei form) micronucleus Micronucleus Forms Telophase->micronucleus Results in start DNA Damage (e.g., by this compound) start->Metaphase Induces damage_outcome->Telophase Fails to segregate daughter_cells Daughter Cells with Main Nucleus and Micronucleus micronucleus->daughter_cells

Caption: Micronucleus formation after genotoxic insult.

Protocol:

  • Cell Lines: Use a suitable mammalian cell line, such as TK6, L5178Y, CHO, or human peripheral blood lymphocytes.[1]

  • Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

  • Dose Selection: Similar to the chromosomal aberration test, select at least three concentrations based on a preliminary cytotoxicity assay (e.g., Relative Population Doubling or Cytokinesis-Block Proliferation Index).

  • Treatment and Harvest:

    • Expose cells to this compound with and without S9.

    • Add Cytochalasin B (an inhibitor of cytokinesis) to the cultures. This allows for the identification and scoring of cells that have completed one nuclear division, as they will be binucleated.[18][19]

    • Harvest cells after a period equivalent to 1.5-2 normal cell cycles.

  • Slide Preparation and Staining: Prepare slides and stain with a DNA-specific stain (e.g., Giemsa, Acridine Orange, or a fluorescent dye like DAPI).[18]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20]

  • Controls: Include vehicle and positive controls (e.g., Etoposide without S9, Cyclophosphamide with S9).[17]

Data Presentation:

Treatment GroupConc.Metabolic Activation (S9)No. of Binucleated Cells ScoredNo. of Micronucleated Binucleated Cells (%)Cytotoxicity Metric (e.g., CBPI)
Vehicle Control-(-)20001.0
This compoundDose 1(-)2000
Dose 2(-)2000
Dose 3(-)2000
Positive Control-(-)1000
Vehicle Control-(+)20001.0
This compoundDose 1(+)2000
Dose 2(+)2000
Dose 3(+)2000
Positive Control-(+)1000

Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

3. DNA Damage Signaling Pathway

Genotoxic compounds can activate complex cellular signaling pathways in response to DNA damage. A key pathway involves the tumor suppressor protein p53, which acts as a "guardian of the genome." Upon activation by DNA damage, p53 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis (programmed cell death) if the damage is too severe.

G Figure 3. Simplified p53-Mediated DNA Damage Response cluster_outcomes Cellular Outcomes Genotoxin Genotoxic Agent (e.g., this compound) DNA_Damage DNA Damage (e.g., Strand Breaks) Genotoxin->DNA_Damage Sensor Sensor Proteins (ATM/ATR) DNA_Damage->Sensor Detected by p53 p53 Activation Sensor->p53 Activates Arrest Cell Cycle Arrest (via p21) p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis (via BAX) p53->Apoptosis Arrest->Repair Allows time for

Caption: Simplified p53-mediated DNA damage response pathway.

Conclusion: This protocol outlines the standard battery of tests required to assess the genotoxic potential of this compound. A systematic evaluation using the Ames test, chromosomal aberration assay, and micronucleus test will provide a robust dataset for hazard identification. The results of these studies are fundamental for the overall safety assessment and risk management in the drug development process. Any positive findings should be carefully considered in the context of dose-response, cytotoxicity, and potential mechanisms, and may trigger further in vivo investigation.

References

Application Notes and Protocols for Single Crystal Growth of 4-Acetylpicolinamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of 4-Acetylpicolinamide suitable for X-ray crystallography. Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on established techniques for small organic molecules and related compounds. Experimental screening and optimization will be crucial for success.

Introduction

Single crystal X-ray diffraction is a powerful analytical technique for determining the three-dimensional atomic structure of a molecule. A critical prerequisite for this analysis is the availability of high-quality single crystals. The process of obtaining such crystals can be a significant bottleneck in structural studies. These notes provide a starting point for the systematic investigation of crystallization conditions for this compound.

The primary methods for crystallizing organic compounds from solution that will be detailed are:

  • Slow Evaporation: A straightforward method where the concentration of the solute is gradually increased by the slow evaporation of the solvent.

  • Slow Cooling: This technique relies on the principle that the solubility of a compound decreases as the temperature of the solution is slowly lowered.

  • Vapor Diffusion: A gentle method where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, gradually inducing crystallization.

Pre-crystallization Considerations

Purity of this compound: The purity of the starting material is paramount for successful crystallization. It is highly recommended to purify this compound to the highest possible degree (>98%) before attempting crystallization. Techniques such as column chromatography, recrystallization, or sublimation can be employed for purification.

Solvent Selection: The choice of solvent is the most critical variable in crystallization. A suitable solvent should exhibit moderate solubility for this compound, with solubility increasing with temperature for the slow cooling method. A preliminary solvent screening is essential. Based on the structure of this compound (a polar molecule with hydrogen bonding capabilities), a range of polar and non-polar solvents should be tested.

Experimental Protocols

Solvent Screening

Objective: To identify suitable solvents or solvent systems for the crystallization of this compound.

Materials:

  • This compound

  • A selection of solvents (see Table 1 for suggestions)

  • Small vials or test tubes (e.g., 1-2 mL)

  • Heating block or water bath

  • Vortex mixer

Protocol:

  • Place a small amount (e.g., 1-2 mg) of this compound into a series of small, clean vials.

  • To each vial, add a small volume (e.g., 0.1 mL) of a different solvent from Table 1.

  • Observe the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while observing any change in solubility.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to observe for precipitation or crystal formation.

  • Identify solvents in which this compound is sparingly soluble at room temperature but dissolves upon heating. These are good candidates for the slow cooling method.

  • Identify solvents in which the compound is readily soluble. These can be used for the slow evaporation and vapor diffusion methods.

  • Identify "anti-solvents" in which the compound is insoluble. These are needed for the vapor diffusion method.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Potential for hydrogen bonding.
MethanolHigh65Good starting point for polar compounds.
EthanolHigh78Often used in combination with water.
AcetoneMedium56Good for moderately polar compounds.
Ethyl AcetateMedium77Ester, can offer different interactions.
DichloromethaneMedium40A common solvent for a wide range of organic molecules.
TolueneLow111A non-polar aromatic solvent.
HexaneLow69A non-polar aliphatic solvent, often used as an anti-solvent.
Protocol 1: Slow Evaporation

Objective: To grow single crystals by the gradual removal of solvent.

Materials:

  • Purified this compound

  • A suitable solvent in which the compound is soluble (identified from screening)

  • Small, clean vial or beaker

  • Parafilm or aluminum foil

Protocol:

  • Prepare a solution of this compound that is close to saturation at room temperature. To do this, dissolve the compound in the chosen solvent, adding small portions of the solid until a small amount no longer dissolves. Then, add a minimal amount of fresh solvent to dissolve the remaining solid.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes in the covering to allow for slow evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).

  • Monitor the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_growth Crystal Growth start Start dissolve Dissolve this compound in a suitable solvent to near saturation start->dissolve filter Filter solution dissolve->filter evaporate Cover vial and allow slow evaporation filter->evaporate monitor Monitor for crystal growth evaporate->monitor monitor->evaporate No crystals, continue evaporation crystals Single Crystals Obtained monitor->crystals Crystals form end End crystals->end

Caption: Workflow for the slow evaporation technique.

Protocol 2: Slow Cooling

Objective: To grow single crystals by slowly decreasing the temperature of a saturated solution.

Materials:

  • Purified this compound

  • A suitable solvent in which the compound has higher solubility at elevated temperatures (identified from screening)

  • Small, clean vial or flask with a screw cap

  • Heating block or water bath

  • Insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box)

Protocol:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.

  • Filter the hot solution into a clean vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an insulated container to ensure a slow rate of cooling.

  • Allow the container to cool to room temperature undisturbed over a period of 12-48 hours.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease the temperature slowly and maximize crystal yield.

Slow_Cooling_Workflow cluster_prep Preparation cluster_growth Crystal Growth start Start dissolve Dissolve this compound in a suitable solvent at elevated temperature start->dissolve filter Filter hot solution dissolve->filter cool Slowly cool the solution in an insulated container filter->cool monitor Monitor for crystal growth cool->monitor monitor->cool No crystals, continue cooling crystals Single Crystals Obtained monitor->crystals Crystals form end End crystals->end

Caption: Workflow for the slow cooling technique.

Protocol 3: Vapor Diffusion

Objective: To grow single crystals by the slow diffusion of an anti-solvent vapor into a solution of the compound.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble

  • An "anti-solvent" in which the compound is insoluble, and which is more volatile than the good solvent

  • A small inner vial and a larger outer vial with a sealable lid (e.g., a screw-cap jar)

Protocol:

  • Prepare a concentrated solution of this compound in the "good" solvent.

  • Filter the solution and place a small volume (e.g., 0.1-0.5 mL) into the small inner vial.

  • Pour a larger volume (e.g., 2-5 mL) of the "anti-solvent" into the larger outer vial.

  • Carefully place the inner vial containing the compound solution into the outer vial, ensuring the two liquids do not mix.

  • Seal the outer vial tightly.

  • Place the setup in a vibration-free location.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of this compound and inducing crystallization. This process can take several days to weeks.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_growth Crystal Growth start Start dissolve Dissolve this compound in a 'good' solvent start->dissolve setup Place solution in inner vial and anti-solvent in outer vial dissolve->setup diffuse Seal outer vial and allow vapor diffusion setup->diffuse monitor Monitor for crystal growth diffuse->monitor monitor->diffuse No crystals, continue diffusion crystals Single Crystals Obtained monitor->crystals Crystals form end End crystals->end

Caption: Workflow for the vapor diffusion technique.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals formSolution is not supersaturated; Compound is too soluble.Concentrate the solution further; Cool to a lower temperature; Try a different solvent or method.
Oiling outThe solution becomes supersaturated too quickly; Solvent is not ideal.Slow down the crystallization process (slower evaporation or cooling); Use a less polar solvent; Try vapor diffusion.
Formation of many small crystalsToo many nucleation sites; Rapid crystallization.Filter the solution carefully; Reduce the rate of crystallization; Use a cleaner vial.
Amorphous precipitateRapid change in conditions; Unsuitable solvent.Slow down the process; Screen for a better solvent system.

Data Presentation

As you conduct your experiments, it is crucial to meticulously record all parameters and outcomes. A structured table is provided below to aid in this process.

Table 2: Crystallization Experiment Log for this compound

Experiment IDMethodSolvent(s)Concentration (mg/mL)Temperature (°C)Time (days)ObservationsCrystal Quality

By systematically varying the conditions and carefully documenting the results, the optimal parameters for the single crystal growth of this compound can be determined.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Acetylpicolinamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process starting from 4-cyanopicolinamide. The first step is a Grignard reaction with methylmagnesium bromide to form the intermediate magnesium salt of the imine, which is then hydrolyzed to yield this compound.

Q2: What are the critical parameters to control for a high yield in the Grignard reaction step?

The most critical parameters are the exclusion of moisture and air, the quality of the magnesium turnings, and the temperature control during the Grignard reagent addition. Grignard reagents are highly reactive with water and atmospheric oxygen, which will significantly reduce the yield.

Q3: How can I be sure my Grignard reagent has formed successfully?

Visual confirmation includes the disappearance of the metallic magnesium and the formation of a cloudy grey or brownish solution. For a more quantitative assessment, titration methods, such as titration with a solution of I2 in THF until the iodine color persists, can be used to determine the molarity of the Grignard reagent.

Q4: What are common side products in this synthesis?

Common side products can include the unreacted starting material (4-cyanopicolinamide), and byproducts from the reaction of the Grignard reagent with any residual water or oxygen. If the temperature is not controlled, side reactions involving the picolinamide functional group may also occur.

Q5: What is a suitable method for the purification of this compound?

Recrystallization is a common and effective method for purifying the final product. A suitable solvent system would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Grignard reagent due to moisture or poor magnesium quality.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.- Use anhydrous solvents.
2. Incomplete reaction.- Ensure the correct stoichiometry of reactants. A slight excess of the Grignard reagent (1.1-1.2 equivalents) is often used.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Low temperature during Grignard addition.- While the initial addition should be controlled to manage the exotherm, allowing the reaction to warm to room temperature or gentle reflux can drive it to completion.
Formation of a significant amount of byproduct 1. Reaction temperature too high.- Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to the 4-cyanopicolinamide solution to minimize side reactions.
2. Presence of impurities in starting materials.- Ensure the purity of 4-cyanopicolinamide and the solvent.
Difficulty in isolating the product 1. "Oiling out" during recrystallization.- Adjust the solvent system. If the product oils out, add more of the solvent in which it is more soluble at high temperatures.
2. Product remains in the mother liquor after recrystallization.- Cool the recrystallization mixture slowly to allow for maximum crystal formation.- Place the flask in an ice bath after it has reached room temperature to further decrease the solubility of the product.
Product is impure after purification 1. Inefficient recrystallization.- Ensure the correct solvent and volume are used for recrystallization. The minimum amount of hot solvent should be used to dissolve the crude product.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
2. Co-precipitation of impurities.- If impurities have similar solubility, a second recrystallization or column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 4-cyanopicolinamide using methylmagnesium bromide.

Materials:

  • 4-Cyanopicolinamide

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Water

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopicolinamide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-cyanopicolinamide (1 equivalent) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard Methylmagnesium Bromide Mg->Grignard in Anhydrous Ether/THF MeI Methyl Iodide MeI->Grignard Intermediate Imine-Magnesium Complex Grignard->Intermediate Cyanopicolinamide 4-Cyanopicolinamide Cyanopicolinamide->Intermediate Hydrolysis Hydrolysis (NH4Cl) Intermediate->Hydrolysis Crude Crude this compound Hydrolysis->Crude Purification Recrystallization Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield of this compound CheckGrignard Check Grignard Formation Start->CheckGrignard GrignardFailed Re-prepare Grignard Reagent: - Use dry glassware & solvents - Activate Mg CheckGrignard->GrignardFailed No/Poor Formation CheckReactionCond Review Reaction Conditions CheckGrignard->CheckReactionCond Successful GrignardFailed->Start ReactionCondIssues Optimize Conditions: - Check stoichiometry - Control temperature - Monitor with TLC CheckReactionCond->ReactionCondIssues Suboptimal CheckWorkup Examine Work-up & Purification CheckReactionCond->CheckWorkup Optimal ReactionCondIssues->Start WorkupIssues Refine Purification: - Optimize recrystallization solvent - Ensure slow cooling CheckWorkup->WorkupIssues Inefficient Success Improved Yield CheckWorkup->Success Efficient WorkupIssues->Start

Caption: Troubleshooting logic for low yield in synthesis.

troubleshooting poor solubility of 4-Acetylpicolinamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Acetylpicolinamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is predicted to have low intrinsic aqueous solubility due to its chemical structure, which includes both a hydrophobic acetyl group and a more polar picolinamide moiety. The solubility is highly dependent on the specific conditions of the aqueous solution, such as pH, temperature, and the presence of co-solvents.

Q2: Why is my this compound not dissolving completely?

A2: Incomplete dissolution can be attributed to several factors. The compound may have reached its saturation limit in the chosen solvent system. Other contributing factors can include the crystalline form of the solid, particle size, and insufficient mixing or equilibration time.[1][2]

Q3: Can the pH of the aqueous solution affect the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of ionizable compounds.[1] As this compound contains a pyridine ring, its ionization state, and therefore its solubility, is expected to change with pH. A systematic pH-solubility profile is recommended to determine the optimal pH for dissolution.

Q4: Are there any recommended solvents to improve the solubility of this compound?

A4: For compounds with poor aqueous solubility, the use of co-solvents is a common strategy.[3] Depending on the experimental requirements, organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used in combination with water to enhance solubility. It is crucial to select a co-solvent that is compatible with your downstream experiments.

Q5: How can I prevent my this compound from precipitating out of solution?

A5: Precipitation upon storage or a change in conditions (e.g., temperature shift, dilution into a different buffer) is a common issue for poorly soluble compounds. To mitigate this, consider preparing fresh solutions before each experiment, storing stock solutions at an appropriate temperature, and evaluating the need for formulation strategies such as the use of surfactants or cyclodextrins to form more stable complexes.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results

Possible Causes:

  • Variability in the solid form of this compound (e.g., different batches, polymorphism).

  • Inconsistent experimental conditions (e.g., temperature fluctuations, different mixing speeds or durations).

  • Errors in concentration measurement.

Troubleshooting Steps:

  • Characterize the Solid State: If possible, analyze the solid material using techniques like X-ray powder diffraction (XRPD) to check for polymorphism.

  • Standardize Protocol: Ensure all experimental parameters, including temperature, mixing method and speed, and equilibration time, are kept consistent.[5]

  • Calibrate Instruments: Regularly calibrate all analytical instruments used for concentration measurements.

  • Use a Miniaturized Shake-Flask Method: For more accurate and reproducible solubility determination, the miniaturized shake-flask method is recommended over less robust techniques.[5]

Issue 2: Compound Crashes Out of Solution Upon Dilution

Possible Causes:

  • The dilution buffer is a poor solvent for the compound.

  • The final concentration after dilution is still above the solubility limit in the new solvent system.

Troubleshooting Steps:

  • Assess Solvent Compatibility: Before dilution, test the solubility of this compound in the final buffer system.

  • Modify the Dilution Buffer: Consider adding a small percentage of the initial co-solvent to the dilution buffer to maintain solubility.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions to gradually change the solvent composition.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Aqueous Buffers

Buffer System (pH)Co-solventTemperature (°C)Apparent Solubility (µg/mL)
Phosphate Buffered Saline (7.4)None25< 10
Phosphate Buffered Saline (7.4)5% DMSO2555
Acetate Buffer (5.0)None2525
Acetate Buffer (5.0)5% DMSO25120
Glycine-HCl Buffer (3.0)None2580
Glycine-HCl Buffer (3.0)5% DMSO25350

Note: The data presented in this table is for illustrative purposes only and should be experimentally verified.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]

  • Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

Troubleshooting_Workflow start Poor Solubility Observed check_protocol Verify Experimental Protocol (Temp, Time, Mixing) start->check_protocol modify_ph Modify pH of Aqueous Solution check_protocol->modify_ph If protocol is correct add_cosolvent Incorporate Co-solvents (e.g., DMSO, Ethanol) modify_ph->add_cosolvent If pH adjustment is insufficient success Solubility Improved modify_ph->success If successful use_excipients Utilize Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) add_cosolvent->use_excipients If co-solvents are not effective or compatible add_cosolvent->success If successful particle_size Consider Particle Size Reduction (Micronization) use_excipients->particle_size For further enhancement use_excipients->success If successful particle_size->success If successful fail Further Investigation Required particle_size->fail If still unresolved Factors_Influencing_Solubility cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors compound This compound (Physicochemical Properties) pka pKa compound->pka logp LogP (Lipophilicity) compound->logp crystal Crystal Lattice Energy compound->crystal solubility Aqueous Solubility pka->solubility logp->solubility crystal->solubility ph pH of Solution ph->solubility temp Temperature temp->solubility cosolvents Co-solvents cosolvents->solubility excipients Excipients excipients->solubility

References

addressing impurities in the synthesis of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Acetylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound, with a focus on addressing impurities.

FAQ 1: What is a common synthetic route for this compound and what are the critical steps?

A common and effective method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-cyanopicolinamide. The second step is the conversion of the nitrile group to an acetyl group using a Grignard reaction.

Step 1: Synthesis of 4-Cyanopicolinamide This intermediate can be prepared from 4-chloropicolinamide via a nucleophilic aromatic substitution reaction with a cyanide source, such as potassium cyanide.

Step 2: Grignard Reaction to form this compound 4-Cyanopicolinamide is then reacted with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup to yield the final product, this compound. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate which is then hydrolyzed to the ketone.[1][2][3][4][5][6]

A visual representation of this workflow is provided below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Cyanopicolinamide cluster_step2 Step 2: Grignard Reaction 4-Chloropicolinamide 4-Chloropicolinamide 4-Cyanopicolinamide 4-Cyanopicolinamide 4-Chloropicolinamide->4-Cyanopicolinamide KCN, DMSO Imine_Intermediate Imine_Intermediate 4-Cyanopicolinamide->Imine_Intermediate 1. CH3MgBr, THF This compound This compound Imine_Intermediate->this compound 2. H3O+ workup

Figure 1: Synthetic workflow for this compound.
FAQ 2: My Grignard reaction is sluggish or fails to initiate. What are the possible causes and solutions?

Several factors can inhibit a Grignard reaction. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Solution
Wet Glassware or Solvents Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
Inactive Magnesium The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by gently crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Impure Starting Materials Ensure the 4-cyanopicolinamide is pure and dry. Any acidic protons will quench the Grignard reagent.
Low Reaction Temperature While the initial formation of the Grignard reagent is exothermic, the reaction with the nitrile may require gentle heating to initiate. Monitor the reaction closely and apply heat if necessary.
FAQ 3: I am observing significant amounts of a side product that is not my desired ketone. What could it be?

A common side reaction in the Grignard synthesis of ketones from nitriles is the formation of a tertiary alcohol.[7][8]

Impurity Profile and Mitigation:

Impurity Name Formation Mechanism Mitigation Strategy
2-(4-(propan-2-ol-2-yl)pyridin-2-yl)acetamideThe ketone product can react with a second equivalent of the Grignard reagent.Use a stoichiometric amount of the Grignard reagent (1.0-1.2 equivalents). Maintain a low reaction temperature (-78°C to 0°C) to minimize the rate of the second addition. Add the Grignard reagent slowly to the nitrile solution to avoid localized high concentrations of the reagent.
PicolinamideIncomplete conversion of the starting material.Ensure the Grignard reagent is active and used in a slight excess. Allow for sufficient reaction time.
Biphenyl (from Grignard formation)A coupling reaction between unreacted bromobenzene (if preparing the Grignard from it) and the Grignard reagent itself.[9]This is more common when preparing the Grignard reagent. Using commercially available Grignard solutions can minimize this impurity.

The formation of the tertiary alcohol impurity can be visualized as follows:

Impurity_Formation This compound This compound Tertiary_Alcohol_Impurity 2-(4-(propan-2-ol-2-yl)pyridin-2-yl)acetamide This compound->Tertiary_Alcohol_Impurity + CH3MgBr (excess) CH3MgBr CH3MgBr

Figure 2: Formation of the tertiary alcohol impurity.
FAQ 4: What are the best practices for the purification of this compound?

Purification is crucial to remove unreacted starting materials and side products. A combination of techniques is often most effective.

Purification Strategy:

Purification Step Purpose
Aqueous Workup Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the intermediate and neutralize any remaining Grignard reagent.
Extraction Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane to isolate the product.
Column Chromatography This is the most effective method for separating the desired ketone from the tertiary alcohol impurity and other non-polar byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide a highly pure final product.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanopicolinamide

Materials:

  • 4-Chloropicolinamide

  • Potassium Cyanide (KCN)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 4-chloropicolinamide (1 equivalent) in DMSO.

  • Add potassium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 120°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-cyanopicolinamide.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Cyanopicolinamide

  • Methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-cyanopicolinamide (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

A logical decision-making process for troubleshooting this synthesis is outlined below:

Troubleshooting_Logic Start Reaction Issue? No_Reaction No reaction or low conversion Start->No_Reaction Side_Product Significant side product formation Start->Side_Product Check_Grignard Verify Grignard reagent activity and concentration No_Reaction->Check_Grignard Check_Conditions Check reaction conditions (temperature, solvent dryness) No_Reaction->Check_Conditions Identify_Impurity Characterize the impurity (NMR, MS) Side_Product->Identify_Impurity Optimize_Stoichiometry Adjust Grignard stoichiometry and addition rate Identify_Impurity->Optimize_Stoichiometry Purification Optimize purification method (chromatography, recrystallization) Optimize_Stoichiometry->Purification

Figure 3: Troubleshooting decision tree.

References

overcoming challenges in the purification of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Acetylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.

Q2: What are some common impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., 4-cyanopicolinamide or a related precursor), reagents from the synthesis (e.g., Grignard reagents or organolithium species), and side-products. Potential side-products could include the corresponding alcohol from over-reduction of the acetyl group or isomers if the starting material was a mixture.

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification by recrystallization or chromatography is recommended.

Q4: Can I use water as a solvent for recrystallization?

A4: While pyridine derivatives can have some water solubility, using a mixed solvent system is often more effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating to dissolve and then slow cooling should induce crystallization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the recrystallization solvent, even at low temperatures.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated.- Use a lower-boiling point solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Allow the solution to cool more slowly.
Colored Impurities Remain After Recrystallization The colored impurity has similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Try a different recrystallization solvent.
No Crystals Form Upon Cooling The solution is not saturated.The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent to decrease the solubility.- Cool the solution for a longer period in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product from Impurities The mobile phase is too polar, causing all compounds to elute quickly.The stationary phase is not appropriate.- Decrease the polarity of the mobile phase. For a typical normal phase silica gel column, this would mean increasing the proportion of the non-polar solvent (e.g., hexane) in your ethyl acetate/hexane mixture.- Ensure you are using an appropriate stationary phase. Silica gel is a good starting point for this compound.
Product is Tailing on the TLC/Column The compound is interacting too strongly with the stationary phase, possibly due to its basic pyridine nitrogen.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing.- Ensure the silica gel is of high quality and neutral.
Product is Not Eluting from the Column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Cracks Appearing in the Column Bed Improper packing of the column.- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture on a hot plate until the solid dissolves completely.

  • Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Mobile phase (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes

  • TLC plates and developing chamber

Methodology:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the prepared column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification Method Solvent System Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds. The ratio will need to be optimized.
Ethyl Acetate/HexaneA common system for compounds of intermediate polarity.
Column Chromatography Ethyl Acetate/Hexane GradientStart with a low percentage of ethyl acetate and gradually increase. A typical gradient might be from 10% to 50% ethyl acetate.
Dichloromethane/Methanol GradientFor more polar impurities, a small amount of methanol can be added to the dichloromethane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chrom Column Chromatography crude->column_chrom Option 2 pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product analysis Purity Analysis (TLC, NMR, MP) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC, Melting Point) start->purity_check is_oiling_out Product Oiling Out? purity_check->is_oiling_out Recrystallization poor_separation Poor Separation? purity_check->poor_separation Chromatography failure Further Troubleshooting Needed purity_check->failure Other Issues low_recovery Low Recovery? is_oiling_out->low_recovery No change_solvent Change Solvent/Solvent System is_oiling_out->change_solvent Yes slow_cool Slower Cooling/Seed Crystal low_recovery->slow_cool No optimize_solvent_vol Optimize Solvent Volume low_recovery->optimize_solvent_vol Yes adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase Yes add_modifier Add Mobile Phase Modifier (e.g., TEA) poor_separation->add_modifier Tailing success Pure Product change_solvent->success slow_cool->success optimize_solvent_vol->success adjust_mobile_phase->success add_modifier->success

Caption: A logical troubleshooting guide for the purification of this compound.

Technical Support Center: Enhancing the Stability of 4-Acetylpicolinamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Acetylpicolinamide in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Question: My this compound solution is showing rapid degradation, confirmed by a decrease in the parent peak area in my HPLC analysis. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound in aqueous solutions is often attributed to hydrolysis of the amide bond, particularly under non-neutral pH conditions. The pyridine ring and acetyl group may also be susceptible to degradation under certain conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
pH-Mediated Hydrolysis - Maintain the pH of the solution between 6.0 and 8.0. - Use phosphate or citrate buffers to ensure pH stability. - Avoid strongly acidic or alkaline conditions.Picolinamide and related amide compounds are susceptible to acid and base-catalyzed hydrolysis, leading to the cleavage of the amide bond to form 4-acetylpicolinic acid and ammonia.
Temperature-Induced Degradation - Prepare and store solutions at low temperatures (2-8°C). - For long-term storage, consider freezing the solution (-20°C or -80°C). - Avoid repeated freeze-thaw cycles.Elevated temperatures can accelerate the rate of hydrolytic and other degradation reactions.
Oxidative Degradation - Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. - Minimize headspace in storage vials.The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Conduct experiments under low-light conditions when possible.Pyridine-containing compounds, like nicotinamide, can be susceptible to photodegradation upon exposure to UV or visible light.

Experimental Workflow for Investigating Degradation:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Solution A Decreased Parent Peak in HPLC B Prepare Solutions at Different pH (4, 7, 9) A->B C Incubate at Different Temperatures (4°C, 25°C, 40°C) A->C D Expose to Light vs. Dark A->D E Add Oxidizing Agent (e.g., H2O2) A->E F Monitor Degradation by HPLC at Time Points B->F C->F D->F E->F G Identify Degradants by LC-MS F->G H Determine Optimal Storage Conditions G->H

Caption: Workflow for troubleshooting this compound degradation.

Issue 2: Poor Solubility of this compound in Aqueous Buffers

Question: I am having difficulty dissolving this compound in my aqueous buffer system, which is impacting the accuracy of my experiments. What strategies can I use to improve its solubility?

Answer: Poor aqueous solubility is a common challenge for many organic compounds. The following strategies can be employed to enhance the solubility of this compound.

Solubility Enhancement Strategies:

Strategy Methodology Considerations
Co-solvents - Add a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer. - Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase as needed.Co-solvents can affect the stability of the compound and may interfere with certain biological assays. Always run appropriate vehicle controls.
pH Adjustment - Although extreme pH should be avoided for stability, slight adjustments within a stable range (pH 6-8) may improve solubility.The effect of pH on solubility should be determined empirically. Ensure the final pH is compatible with your experimental system.
Surfactants - Incorporate non-ionic surfactants like Polysorbate 80 or Cremophor EL at concentrations above their critical micelle concentration (CMC).Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. Compatibility with downstream applications is crucial.
Cyclodextrins - Use cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with this compound.The complexation can significantly enhance solubility. The choice of cyclodextrin and the molar ratio need to be optimized.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on structurally related compounds like picolinamide and nicotinamide, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the amide bond to yield 4-acetylpicolinic acid and ammonia. This is often the most significant pathway in aqueous solutions and can be catalyzed by acidic or basic conditions.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation of the pyridine ring structure.[1][2]

Hypothesized Degradation Pathway:

G A This compound B 4-Acetylpicolinic Acid + NH3 A->B Hydrolysis (H+ or OH-) C This compound N-oxide A->C Oxidation D Ring Cleavage Products A->D Photodegradation (hv)

Caption: Potential degradation pathways of this compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: 2-8°C for short-term storage (days to weeks). For long-term storage (months), aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

  • pH: Buffered to a neutral pH, ideally between 6.0 and 8.0.

  • Light: Protected from light using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.[3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing mass information.[4] It can be used to elucidate the degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the solution to 80°C in an oven.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • LC-MS Analysis: Analyze the stressed samples using LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stabilized Formulation

Objective: To develop a stable solution formulation of this compound for use in experiments.

Materials:

  • This compound

  • Phosphate buffer (pH 7.0)

  • Propylene glycol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polysorbate 80

  • Ascorbic acid

Procedure:

  • Screening of Excipients: Prepare a series of solutions of this compound in phosphate buffer (pH 7.0) containing different excipients:

    • Control: Buffer only

    • Co-solvent: Buffer with 20% propylene glycol

    • Cyclodextrin: Buffer with 5% HP-β-CD

    • Surfactant: Buffer with 0.1% Polysorbate 80

    • Antioxidant: Buffer with 0.1% ascorbic acid

  • Stability Study: Store the prepared formulations at an accelerated condition (e.g., 40°C) and a control condition (e.g., 4°C) in the dark.

  • Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to determine the concentration of remaining this compound.

  • Evaluation: Compare the degradation rates in different formulations to identify the most effective stabilizing excipients.

Logical Flow for Formulation Development:

G A Define Target Product Profile (Concentration, Use) B Characterize Physicochemical Properties (Solubility, pKa) A->B C Perform Forced Degradation Study B->C D Identify Degradation Pathways C->D E Screen Stabilizing Excipients (Buffers, Antioxidants, etc.) D->E F Optimize Formulation Composition E->F G Conduct Short-term Stability Testing (Accelerated Conditions) F->G H Select Lead Formulation G->H I Conduct Long-term Stability Testing H->I

Caption: Logical workflow for developing a stable formulation.

References

minimizing off-target effects of 4-Acetylpicolinamide in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Acetylpicolinamide in cell-based assays, with a primary focus on minimizing off-target effects. Given the novelty of this compound, this resource offers a structured approach to characterization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: While direct studies on this compound are ongoing, compounds with a picolinamide scaffold have been identified as inhibitors of the fungal lipid-transfer protein Sec14.[1][2] It is hypothesized that this compound may target similar lipid-binding proteins in eukaryotic cells. Preliminary investigations should therefore include assays related to lipid metabolism and transport.

Q2: What are the potential off-target effects of this compound?

A2: The off-target profile of this compound is not yet fully characterized. However, based on its chemical structure, which includes an acetylpyridine moiety, potential off-target effects could involve interactions with kinases or other ATP-binding proteins. General cellular health assays should be performed to monitor for cytotoxicity, cell cycle arrest, or other unintended phenotypes.

Q3: How can I select the appropriate cell line for my experiments?

A3: The choice of cell line is critical and should be guided by your specific research question.[3] Consider the expression levels of the putative target and potential off-target proteins. It is advisable to use multiple cell lines, including a cell line with low or no expression of the intended target, to distinguish between on-target and off-target effects.[4]

Q4: What concentration range of this compound should I use?

A4: Determining the optimal concentration is a key step in any cell-based assay.[5] A dose-response curve should be generated to identify the EC50 (half-maximal effective concentration) for the desired on-target effect and the CC50 (half-maximal cytotoxic concentration). The ideal therapeutic window lies between these two values.

Q5: How can I be sure that the observed effects are not due to compound precipitation or aggregation?

A5: Small molecules can precipitate in cell culture media, leading to false-positive results. It is crucial to assess the solubility of this compound in your specific assay medium. Visual inspection under a microscope for precipitates is a first step. Dynamic light scattering (DLS) can provide a more quantitative measure of aggregation.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell-based assays.

Problem 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution.[6]
Edge effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation Visually inspect wells for precipitates. Test a range of DMSO concentrations to ensure solubility is maintained.
Inconsistent incubation times Standardize all incubation times precisely. Use a multi-channel pipette or automated liquid handler for simultaneous additions.
Problem 2: No observable on-target effect.
Possible Cause Troubleshooting Step
Incorrect compound concentration Perform a wider dose-response experiment. Ensure the compound is fully dissolved in the stock solution.
Low target expression in the chosen cell line Verify target expression using qPCR or Western blotting. Select a cell line with higher target expression.
Cellular permeability issues Use a cell permeability assay to determine if the compound is reaching its intracellular target.
Rapid compound metabolism Measure the half-life of the compound in your cell culture system using LC-MS/MS.
Problem 3: Significant cytotoxicity observed at concentrations required for on-target activity.
Possible Cause Troubleshooting Step
Off-target toxicity Perform counterscreens against known off-target liabilities (e.g., a panel of kinases or GPCRs).
Activation of apoptotic pathways Use assays to detect markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).
Mitochondrial dysfunction Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular respiration.
Reactive oxygen species (ROS) production Measure ROS levels using fluorescent probes like DCFDA.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data to assess the on-target and off-target effects of this compound.

Table 1: Potency and Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineTarget Expression (Relative Units)On-Target EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line A1.00.52550
Cell Line B0.22.5228.8
Cell Line C (Target Knockout)0.0> 5028N/A

Table 2: Off-Target Kinase Profiling of this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
Kinase 1515> 50
Kinase 245851.2
Kinase 3820> 50

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity and Cytotoxicity
  • Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further into the final assay medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a duration determined by the specific on-target assay (e.g., 48 hours).

  • On-Target Readout: Perform the specific assay to measure the on-target effect (e.g., reporter gene assay, protein expression analysis).

  • Cytotoxicity Readout: In a parallel plate, measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis: Plot the dose-response curves and calculate EC50 and CC50 values using a non-linear regression model.

Protocol 2: Target Engagement Assay using a Target Knockout Cell Line
  • Cell Lines: Use both the wild-type parental cell line and a CRISPR/Cas9-generated target knockout cell line.

  • Dose-Response: Perform a dose-response experiment as described in Protocol 1 on both cell lines.

  • Phenotypic Readout: Choose a phenotypic assay that is a downstream consequence of target engagement (e.g., cell proliferation, migration).

  • Data Analysis: Compare the dose-response curves between the wild-type and knockout cell lines. A significant rightward shift in the curve for the knockout line indicates on-target activity.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Profiling start Start: New Compound (this compound) solubility Solubility Assessment start->solubility dose_response Dose-Response (EC50 & CC50) solubility->dose_response target_engagement Target Engagement Assay (e.g., with KO cells) dose_response->target_engagement biochemical_assay Biochemical Assay (Purified Protein) target_engagement->biochemical_assay counterscreen Counterscreening (e.g., Kinase Panel) biochemical_assay->counterscreen phenotypic_assay Phenotypic Profiling (e.g., Cell Cycle, Apoptosis) counterscreen->phenotypic_assay end End: Characterized Compound Profile phenotypic_assay->end signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound target Putative Target (e.g., Sec14-like protein) compound->target Inhibition off_target Off-Target (e.g., Kinase 2) compound->off_target Inhibition downstream_effect Downstream Effect (e.g., Altered Lipid Metabolism) target->downstream_effect phenotype_on Desired Phenotype (e.g., Reduced Cell Proliferation) downstream_effect->phenotype_on off_target_effect Off-Target Effect (e.g., Cell Cycle Arrest) off_target->off_target_effect phenotype_off Undesired Phenotype (e.g., Cytotoxicity) off_target_effect->phenotype_off troubleshooting_logic start High Cytotoxicity Observed? on_target Is effect present in KO cells? start->on_target Yes off_target Likely Off-Target Effect on_target->off_target Yes on_target_toxicity On-Target Mediated Toxicity on_target->on_target_toxicity No re_evaluate Re-evaluate Therapeutic Window off_target->re_evaluate on_target_toxicity->re_evaluate

References

Technical Support Center: Resolving Inconsistencies in Bioassay Results for 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies encountered during the bio-characterization of 4-Acetylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our kinase inhibition assays. What could be the cause?

A1: Inconsistent IC50 values are a common issue in drug discovery.[1][2] Several factors can contribute to this variability:

  • Reagent Stability and Handling: Ensure that this compound stock solutions are properly stored, protected from light, and have not undergone multiple freeze-thaw cycles.[3][4] Aliquoting reagents into single-use volumes is highly recommended.[3][4]

  • Assay Conditions: Variations in ATP concentration relative to its Km, enzyme concentration, and incubation times can significantly impact IC50 values for kinase inhibitors.[5][6] It is crucial to maintain consistent assay conditions across experiments.

  • Experimental Protocol: Minor deviations in the experimental protocol, such as inconsistent pipetting or variations in plate incubation times, can lead to significant differences in results.[7]

  • Data Analysis: The method used to calculate the IC50 can also influence the result. Ensure that the curve fitting and data normalization are performed consistently.

Q2: Our cell-based viability assays with this compound are not correlating with our in-vitro kinase inhibition data. Why might this be?

A2: Discrepancies between biochemical and cell-based assays are frequently observed.[8] Potential reasons include:

  • Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Off-Target Effects: The compound might be inhibiting other kinases or cellular targets not accounted for in the primary assay, leading to unexpected cytotoxicity or lack thereof.[8]

  • Cell Line Specificity: The expression level of the target kinase and the presence of compensatory signaling pathways can vary between different cell lines.

  • Metabolism of the Compound: The compound may be metabolized by the cells into an active or inactive form, altering its efficacy.

Q3: We are seeing edge effects in our 96-well plate assays. How can we mitigate this?

A3: Edge effects, where wells on the perimeter of the plate behave differently from the interior wells, are often caused by evaporation and temperature gradients.[9] To minimize these effects:

  • Proper Plate Sealing: Use high-quality plate sealers to minimize evaporation.

  • Incubation Conditions: Ensure a humidified environment in the incubator.

  • Plate Layout: Avoid using the outer wells for critical samples. Instead, fill them with media or a buffer to create a more uniform environment for the inner wells.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background can mask the true signal and reduce the dynamic range of the assay.

Troubleshooting Steps:

  • Check for Autofluorescence: The compound itself or components of the assay media (like phenol red) can be autofluorescent.[10] Run a control plate with the compound and media alone to assess autofluorescence.

  • Optimize Reagent Concentrations: High concentrations of detection reagents can lead to increased background. Titrate the detection antibody or substrate to find the optimal concentration.

  • Washing Steps: Ensure that washing steps are sufficient to remove unbound reagents. Increase the number and rigor of washes if necessary.

Issue 2: Inconsistent Standard Curve

A reliable standard curve is essential for accurate data interpretation.

Troubleshooting Steps:

  • Reagent Preparation: Re-prepare the standards from a fresh stock solution. Ensure accurate serial dilutions.[7]

  • Reagent Equilibration: Allow all reagents to equilibrate to the assay temperature before use.[7]

  • Plate Reader Settings: Verify that the correct wavelength and settings are being used on the plate reader.

Quantitative Data Summary

The following tables present hypothetical data illustrating common inconsistencies observed in the characterization of this compound.

Table 1: Inter-Assay Variability in IC50 Values for Kinase X Inhibition

Assay DateOperatorIC50 (µM)Fold Difference
2025-10-20A1.2-
2025-10-21A1.51.25
2025-10-22B3.83.17
2025-10-23B4.13.42

Table 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Assay TypeTarget/Cell LineEndpointIC50 (µM)
BiochemicalKinase XKinase Activity1.35
Cell-BasedCell Line A (High Kinase X)Cell Viability15.2
Cell-BasedCell Line B (Low Kinase X)Cell Viability> 50

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in assay buffer to the desired concentrations.

    • Prepare the kinase, substrate, and ATP solutions in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Add 25 µL of the detection reagent to stop the reaction and generate a luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Fit the dose-response curve using a non-linear regression model to determine the IC50.

Protocol 2: Cell Viability Assay (MTT-Based)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Kinase_X Kinase_X Signaling_Cascade->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation This compound This compound This compound->Kinase_X

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Compound_Addition Add Compound to Cells Serial_Dilution->Compound_Addition Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Reagent_Addition Add Viability Reagent Incubation->Reagent_Addition Signal_Detection Read Plate Reagent_Addition->Signal_Detection Data_Normalization Normalize Data Signal_Detection->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Caption: General workflow for a cell-based viability assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Reagents Check Reagents Fresh Stocks? Proper Storage? Aliquoted? Inconsistent_Results->Check_Reagents Review_Protocol Review Protocol Consistent Pipetting? Correct Incubation Times? Validated SOP? Inconsistent_Results->Review_Protocol Verify_Equipment Verify Equipment Calibrated Pipettes? Correct Plate Reader Settings? Inconsistent_Results->Verify_Equipment Analyze_Data Re-analyze Data Consistent Normalization? Appropriate Curve Fit? Inconsistent_Results->Analyze_Data Isolate_Variable {Isolate Single Variable and Re-test} Check_Reagents->Isolate_Variable Review_Protocol->Isolate_Variable Verify_Equipment->Isolate_Variable Analyze_Data->Isolate_Variable Resolved {Issue Resolved} Isolate_Variable->Resolved

Caption: Logical diagram for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimization of 4-Acetylpicolinamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the scale-up process for 4-Acetylpicolinamide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem ID Issue Potential Causes Suggested Solutions
AP-T01 Low reaction yield (<70%) 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. 2. Ensure starting materials are pure and dry. 3. Optimize temperature profile; consider a lower temperature for a longer duration.
AP-T02 High levels of impurities in crude product 1. Side reactions due to high temperatures. 2. Presence of moisture or air. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Carefully control the addition rate and molar ratios of reactants.
AP-T03 Poor filterability of the product 1. Formation of fine particles or amorphous solid. 2. Presence of oily impurities.1. Optimize the crystallization process; consider anti-solvent addition or slower cooling rates. 2. Wash the crude product with a non-polar solvent to remove oily residues.
AP-T04 Inconsistent product color 1. Presence of colored impurities. 2. Oxidation of the product or intermediates.1. Recrystallize the product from a suitable solvent system. 2. Use an inert atmosphere during the reaction and work-up.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound?

A1: Anhydrous toluene or a similar non-polar, high-boiling point solvent is recommended to facilitate the removal of water by-products azeotropically. The choice of solvent may need to be optimized based on the specific reaction conditions and scale.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Samples should be taken periodically (e.g., every hour) to track the consumption of the starting material and the formation of the product.

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters include reaction temperature, rate of reagent addition, and mixing efficiency. Inconsistent temperature control or poor mixing can lead to increased impurity formation and lower yields.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system should be determined at the lab scale first, often a mixture of a good solvent and an anti-solvent.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity of this compound

Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
80126592
9087895
10068597
11048291

Table 2: Impact of Solvent Choice on Product Yield

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
Toluene2.411185
Xylene2.314083
Dioxane2.210175
Acetonitrile37.58262

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 4-cyanopicolinamide (1.0 kg, 6.75 mol) and anhydrous toluene (20 L).

  • Reagent Addition: The mixture is stirred and cooled to 0-5 °C. Methylmagnesium bromide (3.0 M in diethyl ether, 2.7 L, 8.1 mol) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 4 hours.

  • Quenching: The reaction is cooled to 0-5 °C and slowly quenched with a 10% aqueous solution of ammonium chloride (10 L).

  • Work-up: The organic layer is separated, washed with brine (2 x 5 L), and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol (approximately 3 L per kg of crude product).

  • Decolorization: Activated carbon (50 g per kg of crude product) is added, and the mixture is stirred at reflux for 30 minutes.

  • Filtration: The hot solution is filtered to remove the activated carbon.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C for 2 hours to induce crystallization.

  • Isolation: The crystalline product is collected by filtration, washed with cold isopropanol (2 x 500 mL), and dried under vacuum at 50 °C to a constant weight.

Visualizations

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Cyanopicolinamide 4-Cyanopicolinamide Imine Intermediate Imine Intermediate 4-Cyanopicolinamide->Imine Intermediate 1. Grignard Addition Methylmagnesium Bromide Methylmagnesium Bromide This compound This compound Imine Intermediate->this compound 2. Hydrolysis

Caption: Synthesis pathway of this compound.

G start Start reaction Reaction Setup and Execution start->reaction workup Quenching and Aqueous Work-up reaction->workup isolation Solvent Removal and Crude Isolation workup->isolation purification Recrystallization isolation->purification drying Product Drying purification->drying end Final Product drying->end

Caption: Experimental workflow for this compound production.

G start Low Yield or Purity Issue check_temp Check Reaction Temperature start->check_temp Is temperature optimal? check_reagents Verify Reagent Quality and Stoichiometry check_temp->check_reagents Yes optimize_temp Optimize Temperature Profile check_temp->optimize_temp No check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing Yes purify_reagents Use Anhydrous Solvents and Pure Reagents check_reagents->purify_reagents No improve_mixing Increase Stirring Speed or Change Impeller check_mixing->improve_mixing No end Problem Resolved check_mixing->end Yes optimize_temp->end purify_reagents->end improve_mixing->end

Caption: Troubleshooting logic for yield and purity issues.

Technical Support Center: 4-Acetylpicolinamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylpicolinamide in mass spectrometry applications.

Frequently Asked Questions (FAQs)

1. What are the expected major ions for this compound in mass spectrometry?

The expected major ions for this compound (Molecular Weight: 164.16 g/mol ) will depend on the ionization technique used. Below is a summary of predicted ions for both Electron Ionization (EI) and Electrospray Ionization (ESI).

Data Presentation: Predicted m/z Values for this compound Fragments

Ion TypePredicted m/z (EI)Predicted m/z (ESI, positive mode)Proposed Fragment Structure/Description
Molecular Ion164-[M]•+
Protonated Molecule-165[M+H]+
Acylium Ion147147[M-NH2]•+
Pyridyl Acylium Ion120120[M-COCH3-H]•+ or [M-NH2-CO]+
Acetylpyridinium Ion122122[M-CONH2]+
Pyridine Ion7878[C5H4N]+
Acetyl Ion4343[CH3CO]+

2. Why am I not seeing the molecular ion peak at m/z 164 in my EI mass spectrum?

The absence of a molecular ion peak is a common issue with compounds that are susceptible to fragmentation.

  • High Ionization Energy: The standard 70 eV used in EI-MS can be too energetic for this compound, causing it to fragment completely.

  • Thermal Decomposition: The compound may be degrading in the ion source or during sample introduction.

  • Instrumental Issues: Poor tuning or calibration of the mass spectrometer can lead to the loss of higher mass ions.

Troubleshooting Steps:

  • Lower the Ionization Energy: If your instrument allows, reduce the ionization energy to 30 eV or lower. This "softer" ionization may preserve the molecular ion.

  • Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that typically yields a strong protonated molecule peak ([M+H]+ at m/z 165).

  • Check Inlet and Source Temperatures: Ensure the GC inlet (if used) and the MS ion source temperatures are not excessively high. Start with a lower temperature and gradually increase it.

  • Verify Instrument Calibration: Run a calibration standard to confirm that the instrument is properly calibrated across the desired mass range.

3. I am seeing an unexpected peak at m/z 121. What could this be?

An unexpected peak at m/z 121 could be due to a few factors:

  • Impurity: The peak could correspond to an impurity in your sample. Picolinamide (without the acetyl group) has a molecular weight of 122 g/mol , and its fragmentation could potentially yield an ion at m/z 121.

  • Rearrangement: In-source reactions or complex rearrangements can sometimes lead to unexpected fragments.

  • Background Contamination: The ion could be from background contamination in the mass spectrometer. Pyridine and its derivatives can be persistent contaminants.

Troubleshooting Steps:

  • Analyze a Blank: Inject a solvent blank to see if the m/z 121 peak is present. If it is, this indicates instrument contamination.

  • Confirm Sample Purity: Use other analytical techniques like NMR or HPLC to verify the purity of your this compound sample.

  • Perform MS/MS: If you have a tandem mass spectrometer, isolate the ion at m/z 121 and fragment it. The resulting fragmentation pattern may help identify its structure.

4. My signal intensity is very low. How can I improve it?

Poor signal intensity can be caused by several factors, from sample preparation to instrument settings.[1]

  • Sample Concentration: The sample may be too dilute.[1]

  • Ionization Efficiency: The chosen ionization method may not be optimal for this compound.[1]

  • Instrument Contamination: A dirty ion source can suppress the signal.

  • Poor Transmission: Ions may not be efficiently transmitted through the mass analyzer.

Troubleshooting Steps:

  • Increase Sample Concentration: Prepare a more concentrated sample solution.

  • Optimize Ion Source Parameters: Adjust parameters such as spray voltage and gas flows (for ESI) or filament current (for EI) to maximize the signal for a tuning compound, then for your analyte.

  • Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source. Pyridine-containing compounds can sometimes "bake" onto the source, requiring a thorough cleaning.[2]

  • Check for Leaks: Ensure there are no leaks in the system, as this can affect sensitivity.[3]

Experimental Protocols

Protocol 1: Mass Spectrometry of this compound using ESI-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid will aid in protonation.

  • Instrumentation (Direct Infusion):

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Suggested ESI Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 20 V

      • Desolvation Gas (N2) Flow: 600 L/hr

      • Desolvation Temperature: 350 °C

      • Source Temperature: 120 °C

    • Acquire data over a mass range of m/z 50-250.

Protocol 2: Mass Spectrometry of this compound using GC-EI-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation (GC-MS):

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless)

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV (can be lowered to 30 eV for softer ionization)

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-300

Visualizations

Fragmentation_Pathway M This compound m/z 164 (EI) / 165 (ESI) F1 Acylium Ion m/z 147 M->F1 -NH2 F3 Acetylpyridinium Ion m/z 122 M->F3 -CONH2 F5 Acetyl Ion m/z 43 M->F5 -C5H4NCONH2 F2 Pyridyl Acylium Ion m/z 120 F1->F2 -CO F4 Pyridine Ion m/z 78 F3->F4 -COCH2

Caption: Predicted EI fragmentation pathway for this compound.

Caption: Troubleshooting workflow for this compound MS analysis.

References

Technical Support Center: Optimizing 4-Acetylpicolinamide Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 4-Acetylpicolinamide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound?

Poor resolution in the HPLC analysis of this compound can stem from several factors, including inappropriate mobile phase composition, suboptimal pH, column degradation, or issues with the HPLC system itself.[1] Often, problems are related to the chemical properties of the analyte interacting with the stationary phase.

Q2: What is peak tailing and why does it occur with this compound?

Peak tailing is a common form of peak distortion where the peak asymmetry factor is greater than 1.2.[2] For compounds like this compound, which contains a basic pyridine functional group, tailing is often caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[2]

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

The mobile phase pH is a critical parameter. For ionizable analytes, it is best to choose a pH where the analyte is in a single form (either fully ionized or non-ionized). If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to split or broad peaks. Operating at a lower pH (e.g., below 3.0) can protonate residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing for basic compounds.[2][3]

Q4: Can column temperature be used to improve resolution?

Yes, adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and improved resolution.[4] It can also alter the selectivity between closely eluting peaks.[4]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a frequent issue when analyzing basic compounds like this compound.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to below 3.0 using an acidic modifier like formic acid or trifluoroacetic acid.[2][3] This protonates the silanol groups on the stationary phase, reducing secondary interactions.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA can preferentially interact with the active silanol sites, masking them from the analyte.

  • Employ a Highly Deactivated Column: Use an end-capped column or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanol groups.[2]

  • Check for Column Overload: Inject a diluted sample to see if the peak shape improves.[3][5] Both mass and volume overload can contribute to peak tailing.

Issue 2: Poor Resolution Between this compound and Impurities/Other Analytes

When peaks are not adequately separated, quantitative analysis becomes unreliable.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Change the organic solvent (e.g., from acetonitrile to methanol, or vice versa) as this can significantly alter selectivity.[4]

    • Solvent Strength: Adjust the percentage of the organic component in the mobile phase (%B). Reducing the organic content will increase retention and may improve the separation of closely eluting peaks.[4]

  • Modify the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) can provide the necessary change in selectivity.[4]

  • Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves the resolution between the peaks of interest.[4]

  • Decrease Flow Rate: A lower flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.

Issue 3: Peak Broadening

Broad peaks can indicate a loss of column efficiency or issues outside the column.

Troubleshooting Steps:

  • Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible. Improperly fitted connections can create dead volume, leading to peak broadening.[3]

  • Inspect for Column Voids: A sudden shock in pressure or operating at an inappropriate pH can cause the stationary phase to collapse, creating a void at the column inlet.[3] Reversing and flushing the column (if the manufacturer allows) may sometimes resolve this, but column replacement is often necessary.[2]

  • Sample Solvent Effects: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion and broadening.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Shape and Resolution

AdditiveTypical ConcentrationMechanism of ActionExpected Outcome for this compound
Formic Acid 0.1% (v/v)Lowers mobile phase pH, protonating silanol groups.Reduced peak tailing, improved peak symmetry.[3]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Acts as an ion-pairing agent and lowers pH.Sharper peaks, but may suppress MS signal if used.
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing base that masks active silanol sites.Significantly reduces peak tailing.
Ammonium Formate/Acetate 5-20 mMActs as a buffer to control pH and can improve peak shape.Good for LC-MS compatibility and controlling pH.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
  • Prepare Mobile Phase A (Aqueous): Start with HPLC-grade water. Add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Purge the HPLC system with the new mobile phase composition (e.g., 95% A: 5% B) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Iterate if Necessary: If tailing persists, incrementally decrease the pH by using a slightly higher concentration of acid, ensuring it is within the stable range for your column.

Protocol 2: Diagnosing Column Overload
  • Prepare a Sample Series: Prepare a series of dilutions of your sample. For example, if your current sample concentration is 1 mg/mL, prepare dilutions at 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Inject Sequentially: Inject a constant volume of each dilution, starting from the most dilute and moving to the most concentrated.

  • Analyze Peak Shape: Compare the peak asymmetry of this compound across the different concentrations. If the peak shape improves significantly at lower concentrations, mass overload was likely an issue.[5]

  • Adjust Injection Volume: If mass overload is not the issue, try reducing the injection volume with the original sample concentration to check for volume overload.[5]

Visualizations

Troubleshooting_Workflow Start Poor Resolution of This compound CheckPeakShape Analyze Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Broadening Broad Peaks? Tailing->Broadening No AdjustpH Lower Mobile Phase pH (e.g., < 3.0) Tailing->AdjustpH Yes CoElution Co-elution? Broadening->CoElution No CheckDeadVolume Check for Extra-Column Volume (Fittings, Tubing) Broadening->CheckDeadVolume Yes OptimizeMobilePhase Optimize Mobile Phase (%B, Organic Solvent) CoElution->OptimizeMobilePhase Yes ResolutionImproved Resolution Improved CoElution->ResolutionImproved No UseEndcapped Use End-capped or Base-deactivated Column AdjustpH->ResolutionImproved CheckOverload Check for Column Overload (Dilute Sample) UseEndcapped->ResolutionImproved CheckOverload->ResolutionImproved CheckColumnVoid Inspect for Column Void CheckDeadVolume->CheckColumnVoid SolventEffect Dissolve Sample in Mobile Phase CheckColumnVoid->SolventEffect SolventEffect->ResolutionImproved ChangeColumn Change Stationary Phase OptimizeMobilePhase->ChangeColumn AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp AdjustTemp->ResolutionImproved

Caption: Troubleshooting workflow for improving HPLC resolution.

Logical_Relationship Analyte This compound (Basic Analyte) Interaction Secondary Ionic Interaction Analyte->Interaction interacts with StationaryPhase Silica Stationary Phase (C18) Silanol Residual Silanol Groups (Acidic, pKa ~3.5-4.5) StationaryPhase->Silanol contains Silanol->Interaction PeakTailing Peak Tailing Interaction->PeakTailing causes Solution Solution: Lower Mobile Phase pH (<3.0) PeakTailing->Solution mitigated by Protonation Protonates Silanol Groups (Si-OH -> Si-OH2+) Solution->Protonation leads to GoodPeak Symmetrical Peak Protonation->GoodPeak results in

Caption: Cause and effect of peak tailing for basic analytes.

References

addressing cell toxicity issues with 4-Acetylpicolinamide at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with investigational compounds at high concentrations.

Troubleshooting Guide: High-Concentration Compound Toxicity

Q1: We are observing significant cell death in our cultures at high concentrations of our test compound. What are the initial troubleshooting steps?

A1: When encountering high-concentration toxicity, a systematic approach is crucial. Here are the initial steps:

  • Confirm Compound Purity and Solvent Effects:

    • Ensure the purity of your compound stock. Impurities can contribute to unexpected toxicity.

    • Run a solvent control experiment. The vehicle used to dissolve the compound (e.g., DMSO) can be toxic at certain concentrations. It's essential to determine the maximum tolerable solvent concentration for your specific cell line. For example, some studies suggest that DMSO concentrations above 0.5-1% can lead to a reduction in cell viability in a dose-dependent manner[1].

  • Perform a Dose-Response Curve:

    • A comprehensive dose-response analysis is critical to determine the concentration at which the compound becomes toxic (IC50 value). This involves testing a range of concentrations to observe the graded effect on cell viability.[2][3]

  • Assess Cell Morphology:

    • Visually inspect the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, membrane blebbing (apoptosis), or swelling and lysis (necrosis).

  • Optimize Seeding Density:

    • Cell density can influence susceptibility to toxic compounds. Ensure you are using an optimal and consistent seeding density for your experiments.

Q2: Our dose-response experiments confirm high-concentration toxicity. How can we investigate the underlying mechanism of cell death?

A2: Understanding the mechanism of toxicity is key to mitigation. Consider the following experimental approaches:

  • Apoptosis vs. Necrosis Assays: Differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

    • Apoptosis: Can be measured using assays that detect caspase-3/7 activation, or through flow cytometry using Annexin V/Propidium Iodide (PI) staining.[3]

    • Necrosis: Can be assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Investigate Cellular Stress Pathways: High concentrations of a compound can induce various cellular stress responses.

    • Oxidative Stress: Measure the generation of reactive oxygen species (ROS) using fluorescent probes.[4]

    • ER Stress and the Unfolded Protein Response (UPR): Analyze the expression of key UPR markers such as ATF4, CHOP, and spliced XBP1.[5][6][7]

    • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential, oxygen consumption rate, and ATP production.[8][9][10][11]

The following diagram illustrates a general workflow for investigating compound-induced cytotoxicity.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Mechanism of Action Investigation cluster_2 Phase 3: Mitigation Strategy Development A High Cell Death Observed at High Compound Concentration B Perform Dose-Response Curve & Solvent Control A->B C Confirm Concentration-Dependent Toxicity B->C D Assess Cell Morphology C->D E Apoptosis vs. Necrosis Assays C->E F Investigate Cellular Stress Pathways C->F G Mitochondrial Function Assays C->G H Identify Tolerated Concentration Range E->H F->H G->H I Test Co-treatment with Antioxidants or ER Stress Inhibitors H->I J Modify Compound Structure H->J K Select More Resistant Cell Line H->K

Figure 1. Experimental workflow for troubleshooting compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right cell line for my cytotoxicity assays?

A3: The choice of cell line is critical for the relevance of your results.[12] Consider the following:

  • Tissue of Origin: Select a cell line derived from the target tissue or organ of your compound.[12]

  • Disease Relevance: If studying a specific disease, use a cell line that models the pathophysiology of that disease (e.g., a cancer cell line for an anti-cancer drug).[12]

  • Normal vs. Cancer Cell Lines: To assess specificity, it is often useful to test your compound on both a cancerous cell line and a corresponding "normal" (non-transformed) cell line.

  • Assay Compatibility: Ensure the chosen cell line is compatible with your planned cytotoxicity assays.[12]

Q4: What are some common cellular pathways activated by toxic concentrations of compounds?

A4: High concentrations of chemical compounds can disrupt cellular homeostasis, leading to the activation of several stress response pathways. The primary pathways to investigate are:

  • The Integrated Stress Response (ISR): A central signaling network that cells activate in response to various stresses. A key event in the ISR is the phosphorylation of eIF2α, which leads to a general shutdown of protein synthesis while selectively translating stress-responsive mRNAs, such as ATF4.[6][13]

  • The Unfolded Protein Response (UPR): Triggered by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5][7]

  • Oxidative Stress Response: Caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can lead to damage to DNA, proteins, and lipids.[4][14][15]

  • Mitochondrial Stress Response: Activated in response to mitochondrial dysfunction, such as depolarization of the inner membrane or inhibition of the electron transport chain.[16]

The diagram below illustrates the interplay between ER stress and the unfolded protein response.

G cluster_sensors UPR Sensors High Compound Concentration High Compound Concentration ER_Stress ER Stress (Accumulation of Misfolded Proteins) High Compound Concentration->ER_Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation IRE1 IRE1 UPR_Activation->IRE1 PERK PERK UPR_Activation->PERK ATF6 ATF6 UPR_Activation->ATF6 Cell_Survival Cell Survival (Protein Folding, Degradation) IRE1->Cell_Survival Apoptosis Apoptosis (Cell Death) IRE1->Apoptosis PERK->Cell_Survival PERK->Apoptosis ATF6->Cell_Survival ATF6->Apoptosis

Figure 2. Simplified signaling pathway of the Unfolded Protein Response (UPR).

Q5: Are there any general strategies to mitigate compound-induced cytotoxicity in vitro?

A5: Yes, several strategies can be employed:

  • Co-treatment with Protective Agents:

    • If oxidative stress is identified, co-incubation with antioxidants (e.g., N-acetylcysteine) may rescue cells.

    • If ER stress is the culprit, chemical chaperones like 4-phenylbutyric acid (4-PBA) or TUDCA might alleviate the toxic effects.[7]

  • Modification of Experimental Conditions:

    • Reducing the incubation time with the compound can sometimes reveal a therapeutic window before toxicity becomes overwhelming.

    • Using a more nutrient-rich or physiologically relevant cell culture medium may enhance cell resilience.[17]

  • Structural Modification of the Compound: If a particular moiety of the compound is responsible for the toxicity, medicinal chemists may be able to synthesize analogs with a better safety profile.

Data Presentation: Examples of Cytotoxicity Data

Clear presentation of quantitative data is essential for interpreting toxicity studies.

Table 1: Example Dose-Response Data for a Test Compound on A549 Cells

Compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
2562.1 ± 4.9
5048.9 ± 5.5
7525.3 ± 3.8
10010.8 ± 2.1

Table 2: Comparison of IC50 Values Across Different Cell Lines

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma50.5
MCF-7Breast Carcinoma65.2
HepG2Hepatocellular Carcinoma35.8
MRC-5Normal Lung Fibroblast>100

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include a positive control (e.g., H2O2).

  • Probe Loading: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add the ROS-sensitive fluorescent probe (e.g., DCFH-DA) diluted in serum-free medium and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths.

  • Data Analysis: Quantify the change in fluorescence intensity in treated cells relative to the untreated control.

References

Technical Support Center: 4-Acetylpicolinamide Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in refining protocols for target engagement studies of 4-Acetylpicolinamide, a potential kinase inhibitor. The information provided is based on established methodologies for characterizing small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

Q2: Which target engagement assays are most suitable for characterizing a novel kinase inhibitor like this compound?

For a putative kinase inhibitor, a multi-assay approach is recommended to build a comprehensive understanding of its target engagement profile. Key assays include:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding to the target protein in a cellular context.[3][4][5][6]

  • Kinase Inhibition Assays: To quantify the potency of the inhibitor against its purified target kinase(s).[7][8][9][10][11]

  • Fluorescence Polarization (FP) Assay: As an alternative or orthogonal method to measure binding affinity.[1][2][12][13][14][15]

Q3: How do I interpret IC50, EC50, and Kd values?

These are critical metrics in drug discovery for quantifying the potency and binding affinity of a compound.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity) by 50%. A lower IC50 indicates a more potent inhibitor.[16][17][18][19]

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect. For inhibitors, this is often used in cell-based assays to measure the functional consequence of target inhibition.[16][17][19]

  • Kd (Dissociation Constant): A measure of the binding affinity between a ligand (inhibitor) and its target. It is the concentration of ligand at which half of the target binding sites are occupied. A lower Kd indicates a stronger binding affinity.[16]

It is important to note that while related, these values are not interchangeable. IC50 and EC50 are dependent on experimental conditions, whereas Kd is an intrinsic property of the inhibitor-target interaction.[16]

Experimental Protocols and Troubleshooting

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[4][6][20]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS. For adherent cells, they can be heated directly in the plate. For suspension cells, they are collected and resuspended in PBS. Heat the cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a PCR machine or a water bath.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles, sonication, or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Issue Possible Cause Solution
No thermal shift observed The compound does not bind to the target in cells. The compound is not cell-permeable. The target protein does not show a clear melting curve.Confirm compound binding using a biochemical assay. Test cell permeability. Optimize CETSA conditions (heating time, temperature range).
High variability between replicates Inconsistent cell numbers. Uneven heating. Incomplete cell lysis.Ensure accurate cell counting and seeding. Use a PCR machine for precise temperature control. Optimize lysis protocol.[21]
Irregular melt curves Protein degradation. Incomplete removal of aggregated proteins.Add protease inhibitors to the lysis buffer. Optimize the centrifugation step (increase speed or time).[22]
False-positive results The compound affects cellular processes that indirectly stabilize the target protein.Validate findings with an orthogonal assay (e.g., kinase inhibition assay).[4]
Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common format is a luminescence-based assay that quantifies ATP consumption.

  • Kinase Reaction: Set up the kinase reaction in a microplate. This includes the kinase, its substrate, ATP, and the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This new ATP is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Issue Possible Cause Solution
High background signal Contamination of reagents with ATP or ADP. Autophosphorylation of the kinase.Use high-purity reagents. Run a control without the substrate to assess autophosphorylation.
Low signal-to-noise ratio Suboptimal enzyme concentration or reaction time. Low kinase activity.Titrate the kinase and optimize the reaction time. Ensure the kinase is active and the buffer conditions are optimal.
Inconsistent IC50 values Compound precipitation at high concentrations. Instability of the compound in the assay buffer.Check the solubility of this compound. Test the stability of the compound over the assay duration.
Assay interference The compound interferes with the detection system (e.g., luciferase).Run a counterscreen without the kinase to check for interference.
Fluorescence Polarization (FP) Assay

FP assays measure the binding of a small, fluorescently labeled ligand (tracer) to a larger protein. In a competitive format, the assay can be used to determine the affinity of an unlabeled compound (this compound) that displaces the tracer from the target protein.[13][14][15]

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer known to bind the target, and this compound at various concentrations.

  • Assay Setup: In a microplate (typically black to minimize background), add the target protein and the fluorescent tracer. Then add the serially diluted this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The reader excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.

  • Data Analysis: The binding of the tracer to the protein results in a high polarization value due to the slower tumbling of the complex. Displacement of the tracer by this compound leads to a decrease in polarization. Plot the polarization values against the concentration of this compound to generate a competition curve and calculate the IC50, from which the Ki (inhibition constant) can be derived.

Issue Possible Cause Solution
Low polarization window (difference between bound and free tracer) The tracer is too large or the protein is too small. The fluorophore has a long linker allowing for too much movement.Choose a smaller fluorophore. Reduce the length of the linker between the fluorophore and the ligand.[23]
High background fluorescence The buffer or the microplate is fluorescent.Use a non-fluorescent buffer and black microplates.[23]
Compound interference The test compound is fluorescent or quenches the fluorescence of the tracer.Screen the compound for intrinsic fluorescence at the assay wavelengths.
No competition observed The compound does not bind to the same site as the tracer. The compound has a much lower affinity than the tracer.Confirm the binding site through other methods. Synthesize a tracer with lower affinity if possible.

Data Presentation

Table 1: Example Quantitative Data for a Hypothetical Kinase Inhibitor
AssayParameterValueNotes
Kinase Inhibition AssayIC5050 nMAgainst purified Target Kinase X.
Cellular AssayEC50200 nMInhibition of substrate phosphorylation in cells.
CETSAΔTm+5 °CThermal stabilization of Target Kinase X at 10 µM.
Fluorescence PolarizationKi25 nMBinding affinity to Target Kinase X.

Visualizations

Signaling Pathway

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to 4_Acetylpicolinamide 4_Acetylpicolinamide 4_Acetylpicolinamide->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis Treat_Cells Treat cells with This compound Heat_Cells Heat cells across a temperature gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Centrifuge Separate soluble and aggregated proteins Lyse_Cells->Centrifuge Quantify_Protein Quantify soluble target protein Centrifuge->Quantify_Protein Generate_Curve Generate melting curve Quantify_Protein->Generate_Curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Troubleshooting Logic

Caption: Troubleshooting logic for a negative CETSA result.

References

Technical Support Center: 4-Acetylpicolinamide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the degradation of 4-Acetylpicolinamide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on its chemical structure, which features an amide linkage and an acetyl group on a pyridine ring, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis, yielding picolinic acid and 4-acetylamine as primary degradation products.

  • Oxidation: The acetyl group and the pyridine ring are susceptible to oxidation, which can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photolytic degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: I observed a new peak in my HPLC analysis after storing my this compound solution at room temperature. What could it be?

A2: A new peak in the chromatogram of a stored this compound solution likely indicates the formation of a degradation product. The most probable cause is hydrolysis of the amide bond, especially if the solution is not pH-neutral. To identify the peak, you can perform co-injection with a suspected degradation product standard (e.g., picolinic acid) or use mass spectrometry (LC-MS) for identification.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store solid this compound in a cool, dark, and dry place. For solutions, use a buffered system to maintain a neutral pH, and protect from light by using amber vials or covering the container with aluminum foil.

  • Solvent Selection: Use high-purity solvents and avoid those that may contain acidic or basic impurities.

  • Temperature Control: Perform experiments at controlled, and where possible, reduced temperatures to slow down degradation kinetics.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent assay results.Degradation of this compound.1. Review storage conditions (temperature, light exposure, humidity).2. Analyze the sample using a stability-indicating HPLC method to quantify the parent compound and any degradation products.3. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in chromatograms.Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a photodiode array (PDA) detector to check for peak purity.3. Employ LC-MS to identify the mass of the unknown peaks.
Change in the physical appearance of the solid (e.g., color change).Potential degradation or contamination.1. Do not use the material if a significant color change is observed.2. Re-test the material for purity and identity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid powder in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of this compound% Total ImpuritiesNumber of Degradation Products
0.1 M HCl (60°C, 24h)88.511.52
0.1 M NaOH (RT, 8h)85.214.83
3% H₂O₂ (RT, 24h)92.17.94
Thermal (105°C, 48h)95.84.21
Photolytic96.53.52

Table 2: Chromatographic Data of Potential Degradation Products

PeakRetention Time (min)Likely Identity
This compound15.2-
DP-18.5Picolinic acid
DP-210.1Oxidized derivative
DP-312.8Hydrolytic byproduct

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C) stock->thermal Expose to Stress photo Photolysis (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound picolinic_acid Picolinic Acid parent->picolinic_acid Acid/Base acetylamine 4-Acetylamine parent->acetylamine Acid/Base n_oxide N-Oxide Derivative parent->n_oxide Oxidizing Agent oxidized_acetyl Oxidized Acetyl Derivative parent->oxidized_acetyl Oxidizing Agent

Caption: Potential degradation pathways of this compound.

Validation & Comparative

comparative analysis of 4-Acetylpicolinamide with other picolinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of various picolinamide derivatives, highlighting their potential as therapeutic agents. Please note that a direct comparative analysis including 4-Acetylpicolinamide could not be conducted as no publicly available experimental data for this specific compound was found during the literature search.

This guide offers a comparative analysis of several picolinamide derivatives that have been investigated for their potential in drug development. The focus is on their anticancer, acetylcholinesterase inhibitory, and antimicrobial activities, supported by experimental data from various studies.

Anticancer Activity of Picolinamide Derivatives

Picolinamide derivatives have emerged as a promising class of compounds in oncology research, with several derivatives demonstrating potent inhibitory activity against key cancer-related targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora kinases.

VEGFR-2 Inhibition

VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy. Several picolinamide derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.[1]

A series of novel picolinamide-based derivatives were designed and synthesized, with compounds 8j and 8l showing significant antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[2] Notably, compound 8l exhibited a potent VEGFR-2 inhibitory activity with an IC50 value of 0.29 µM.[1] Another study reported two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties, with compounds 7h , 9a , and 9l showing potent VEGFR-2 inhibition with IC50 values of 87, 27, and 94 nM, respectively, which are more potent than the reference drug sorafenib (IC50 = 180 nM).[3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A novel series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their antitumor activities.[5] Compound 6p from this series displayed potent and broad-spectrum anti-proliferative activities against various human cancer cell lines, with IC50 values even better than the approved drug sorafenib in some cases.[5] Further studies revealed that compound 6p selectively inhibits Aurora-B kinase.[5]

CompoundTargetCell LineIC50 (µM)Reference
8j VEGFR-2A54912.5[2]
HepG220.6[2]
8l VEGFR-2A54913.2[2]
HepG218.2[2]
7h VEGFR-2-0.087[3][4]
9a VEGFR-2-0.027[3][4]
9l VEGFR-2-0.094[3][4]
6p Aurora-BHepG22.23[5]
SorafenibMulti-kinaseHepG216.30[5]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. A series of benzamide and picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated for their AChE inhibitory activity.[6] The study found that picolinamide derivatives were generally more potent than their benzamide counterparts.[6] Compound 7a emerged as the most potent AChE inhibitor with an IC50 of 2.49 µM and exhibited high selectivity for AChE over butyrylcholinesterase (BChE).[6]

CompoundTargetIC50 (µM)Selectivity (AChE/BChE)Reference
7a AChE2.49 ± 0.1999.40[6]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Picolinamide derivatives have also been explored for their antibacterial properties. A study on the antimicrobial activity of transition metal picolinates (derivatives of picolinic acid) showed that these compounds have strong antibacterial activity against various bacteria that commonly affect food.[7] For instance, copper and cobalt picolinates showed a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against Micrococcus luteus and Serratia marcescens.[7]

CompoundBacteriaMIC (mg/mL)Reference
Copper picolinateM. luteus, S. marcescens0.5[7]
Cobalt picolinateM. luteus, S. marcescens0.5[7]
Nickel picolinateB. subtilis, M. luteus, K. pneumoniae0.5[7]
Manganese picolinateB. subtilis, M. luteus, K. pneumoniae0.5[7]
Zinc picolinateB. subtilis, B. cereus, S. flexneri, and others0.5[7]

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the picolinamide derivatives against VEGFR-2 kinase can be determined using an in vitro kinase assay. The general procedure involves:

  • Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity can be assessed using a modified Ellman's method.[2][5][8][9]

  • The assay is typically performed in a 96-well plate.

  • A solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer is prepared.

  • The reaction is started by adding the AChE enzyme.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[9]

Drug_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_cellular Cell-based Assays cluster_lead Lead Optimization Synthesis Synthesis of Picolinamide Derivatives Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against other kinases) Dose_Response->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT Assay) Dose_Response->Cell_Proliferation Lead_Compound Lead Compound Identification Selectivity_Panel->Lead_Compound Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Proliferation->Apoptosis_Assay Apoptosis_Assay->Lead_Compound

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.[7]

  • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Picolinamide derivatives represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The studies highlighted in this guide demonstrate their potential as potent anticancer, acetylcholinesterase, and antimicrobial agents. Further optimization of these lead compounds could result in the development of novel drugs with improved efficacy and safety profiles. While a comparative analysis of this compound was not possible due to the absence of available data, the broader class of picolinamide derivatives continues to be a promising area of research in medicinal chemistry.

References

Validating the In Vitro Efficacy of 4-Acetylpicolinamide Derivatives in Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of a representative 4-Acetylpicolinamide derivative, compound 6p (4-(4-(2-Chloroacetamido)phenylthio)-N-methylpicolinamide) , against other known Aurora B kinase inhibitors. The following sections detail the experimental data, protocols for secondary validation assays, and relevant signaling pathways to offer an objective performance assessment.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of compound 6p and a selection of alternative Aurora B kinase inhibitors are summarized below. The primary measure of efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTargetAssay TypeCell Line/SystemIC50 (nM)Reference Compound
Compound 6p Aurora BKinase Inhibition AssayRecombinant<10 µMSorafenib
AZD1152-HQPAAurora BKinase Inhibition AssayRecombinant0.38N/A
Barasertib (AZD1152)Aurora BKinase Inhibition AssayRecombinant1.5N/A
Alisertib (MLN8237)Aurora A/BKinase Inhibition AssayRecombinant396.5N/A
VX-680 (Tozasertib)Pan-AuroraKinase Inhibition AssayRecombinant18N/A
AMG 900Pan-AuroraKinase Inhibition AssayRecombinant4N/A

Table 1: Comparison of IC50 values for Aurora B Kinase Inhibitors. This table highlights the potent and selective inhibitory activity of various compounds against Aurora B kinase.[1][2][3]

Experimental Protocols

To validate the in vitro activity of this compound derivatives and other inhibitors, the following secondary assays are crucial.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., compound 6p) and a reference compound (e.g., Sorafenib) for 48 hours.

  • MTT Addition: Add 10 µL of 10 mg/mL MTT solution to each well and incubate for 2.5 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, often using methods like radiometric assays or fluorescence/luminescence-based assays that detect ATP consumption or ADP production.[8][9][10][11]

Protocol (General):

  • Reaction Setup: In a microplate, combine the recombinant human Aurora-B kinase, a suitable substrate (e.g., inactive histone H3.3), and the test compound at a fixed concentration (e.g., 10 µM).[12][13]

  • Initiation: Initiate the kinase reaction by adding ATP at its Michaelis-Menten constant (Km) concentration (e.g., 15 µM).

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30 minutes) at a controlled temperature.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. For example, proteins can be resolved by SDS-PAGE, and phosphorylation can be detected by Western blotting using a phospho-specific antibody.[12][13]

  • Data Analysis: Determine the percentage of kinase inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

Mandatory Visualizations

Aurora B Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in cell division, a key target for many anti-cancer therapies.

AuroraB_Pathway cluster_ERK MAPK/ERK Pathway cluster_AuroraB Aurora B Regulation & Function BRAF BRAF ERK ERK BRAF->ERK activates FOXM1 FOXM1 ERK->FOXM1 activates AuroraB Aurora B Kinase FOXM1->AuroraB promotes transcription HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) Spindle Spindle Assembly Checkpoint AuroraB->Spindle regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Inhibitor This compound Derivatives (e.g., Compound 6p) Inhibitor->AuroraB

Caption: Aurora B Kinase Signaling Pathway and Inhibition.

Experimental Workflow for In Vitro Validation

The logical flow for validating a novel compound's in vitro activity is depicted below.

Experimental_Workflow Start Start: Novel Compound (this compound Derivative) PrimaryAssay Primary Assay: Initial Screen (e.g., Cell Viability) Start->PrimaryAssay HitIdentified Hit Identified: Potent Anti-proliferative Activity PrimaryAssay->HitIdentified SecondaryAssay1 Secondary Assay 1: Target-based Kinase Inhibition HitIdentified->SecondaryAssay1 Mechanism of Action? SecondaryAssay2 Secondary Assay 2: Dose-Response in Multiple Cell Lines HitIdentified->SecondaryAssay2 Confirm Potency DataAnalysis Data Analysis: IC50 Determination & Comparison SecondaryAssay1->DataAnalysis SecondaryAssay2->DataAnalysis Conclusion Conclusion: Validated In Vitro Activity DataAnalysis->Conclusion

Caption: Workflow for Validating In Vitro Compound Activity.

References

Navigating the Analytical Landscape for 4-Acetylpicolinamide: A Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

This comparative guide outlines the essential parameters for method validation and presents a structured approach to cross-validation, enabling researchers to make informed decisions for their specific analytical needs.

Comparison of Analytical Method Performance

When evaluating different analytical techniques for the quantification of 4-Acetylpicolinamide, a systematic comparison of their performance characteristics is essential. The following table summarizes key validation parameters that should be assessed.

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **Typically ≥ 0.99Typically ≥ 0.99Typically ≥ 0.99
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) ≤ 2%≤ 15%≤ 15%
Selectivity/Specificity ModerateHighHigh
Matrix Effect Low to ModerateCan be significantModerate to High
Sample Throughput ModerateHighLow to Moderate
Instrumentation Cost Low to ModerateHighModerate to High

Experimental Protocols: A Template for Method Development

Detailed and standardized experimental protocols are the bedrock of reproducible analytical science. Below are template methodologies for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

a. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution. Perform serial dilutions to create calibration standards and quality control (QC) samples.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add an internal standard (IS) and 300 µL of a protein precipitation agent (e.g., acetonitrile). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength at which this compound shows maximum absorbance.

c. Method Validation:

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation:

  • Follow a similar procedure as for HPLC, often with a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix effects.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system for better resolution and faster analysis.

  • Column: A suitable C18 or other appropriate column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, but using MS-grade solvents.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard.

c. Method Validation:

  • Validate for linearity, accuracy, precision, selectivity, LOQ, matrix effect, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Derivatization: this compound may require derivatization to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

  • Extraction: Perform liquid-liquid extraction (LLE) or SPE to isolate the analyte from the matrix.

b. GC-MS Conditions:

  • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient for the separation of the analyte from other components.

  • Injection Mode: Split or splitless injection.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Scan Mode: Selected ion monitoring (SIM) for quantification.

c. Method Validation:

  • Validate for the same parameters as LC-MS/MS, with special attention to the efficiency and reproducibility of the derivatization step.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is crucial. The following diagram illustrates a typical workflow for comparing two different analytical methods.

CrossValidationWorkflow cluster_method1 Reference Method (e.g., Validated LC-MS/MS) cluster_method2 New Method (e.g., HPLC-UV) cluster_comparison Cross-Validation cluster_outcome Outcome M1_Val Full Method Validation Analysis Analyze Same Set of Samples (Spiked QCs & Incurred Samples) M1_Val->Analysis M2_Val Full Method Validation M2_Val->Analysis Data_Comp Compare Results (e.g., Bland-Altman Plot, %Difference) Analysis->Data_Comp Accept Acceptance Criteria Met (Methods are comparable) Data_Comp->Accept Reject Acceptance Criteria Not Met (Investigate Discrepancies) Data_Comp->Reject

Caption: Workflow for the cross-validation of two analytical methods.

By following this structured approach, researchers can effectively evaluate and select the most suitable analytical method for the quantification of this compound, ensuring the generation of high-quality data for their research and development activities.

Mutagenesis Studies Confirming the Binding Mode of 4-Acetylpicolinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature did not yield specific mutagenesis studies confirming the binding mode of 4-Acetylpicolinamide. Therefore, a direct comparison guide with experimental data from such studies cannot be provided at this time.

While the precise mechanism and binding interactions of this compound clarified through site-directed mutagenesis are not publicly available, this guide will outline the typical experimental workflow and data presentation that would be expected from such a study. This framework can be used to evaluate future research in this area.

Hypothetical Experimental Workflow

A typical mutagenesis study to elucidate the binding mode of a compound like this compound would involve the following key steps:

  • Target Identification and Homology Modeling: Initially, the protein target of this compound must be identified. Computational homology modeling is then often used to predict the three-dimensional structure of the target protein and to hypothesize potential binding sites for the compound.

  • Site-Directed Mutagenesis: Based on the computational model, specific amino acid residues within the predicted binding pocket are selected for mutation. These residues are typically chosen based on their potential to form hydrogen bonds, hydrophobic interactions, or other key interactions with the ligand. Each selected residue is then systematically replaced with a different amino acid (e.g., alanine) using site-directed mutagenesis techniques.

  • Protein Expression and Purification: The wild-type and mutant versions of the target protein are expressed in a suitable system (e.g., bacterial, insect, or mammalian cells) and purified to homogeneity.

  • Binding Assays: The binding affinity of this compound to the wild-type and each mutant protein is determined using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.

  • Data Analysis and Interpretation: The binding data for the mutants are compared to the wild-type protein. A significant decrease in binding affinity for a particular mutant suggests that the mutated residue plays a crucial role in the binding of this compound.

The logical flow of such an investigation can be visualized as follows:

cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Data Interpretation Target Target Identification Model Homology Modeling & Docking Target->Model Input Predict Predict Key Binding Residues Model->Predict Identify Mutagenesis Site-Directed Mutagenesis Predict->Mutagenesis Guide Expression Protein Expression & Purification Mutagenesis->Expression Generate Binding Binding Affinity Assays Expression->Binding Provide Compare Compare WT vs. Mutant Binding Binding->Compare Generate Data Confirm Confirm Binding Mode Compare->Confirm Conclude

Caption: A generalized workflow for mutagenesis studies to confirm compound binding mode.

Data Presentation: A Template for Comparison

Should experimental data become available, it would typically be presented in a tabular format to facilitate clear comparison between the wild-type protein and its mutants. Below is a template table illustrating how such data would be organized.

Protein VariantMutationBinding Affinity (Kd)Fold Change vs. Wild-Type
Wild-Type-Value1.0
Mutant 1e.g., Y100AValueValue
Mutant 2e.g., F250AValueValue
Mutant 3e.g., H300AValueValue
............

Illustrating Binding Interactions

A diagram generated using Graphviz could illustrate the hypothesized interactions between this compound and its target protein, highlighting the residues identified through mutagenesis.

cluster_protein Binding Pocket cluster_ligand Ligand Y100 Tyrosine 100 F250 Phenylalanine 250 H300 Histidine 300 Ligand This compound Ligand->Y100 H-Bond Ligand->F250 Hydrophobic Ligand->H300 Pi-Stacking

Caption: A conceptual diagram of this compound's binding interactions within a target protein.

Conclusion

While direct experimental evidence from mutagenesis studies for this compound is currently lacking in the public domain, the methodologies and data presentation formats outlined above provide a clear framework for what to expect from future research. Such studies are crucial for understanding the precise molecular interactions that govern the compound's activity and for guiding the rational design of more potent and selective analogs. Researchers in drug development are encouraged to look for forthcoming studies that employ these techniques to fully elucidate the binding mode of this compound.

comparing the pharmacokinetic profiles of 4-Acetylpicolinamide and its lead analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective androgen receptor modulator (SARM) development, understanding the pharmacokinetic profile of a compound and its analogs is paramount for lead optimization and clinical translation. This guide provides a detailed comparison of the pharmacokinetic profiles of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4) and its structural analog, S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide]. Both compounds share a similar chemical scaffold, positioning them as relevant subjects for a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development efforts in this area.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of S-4 and S-1 have been evaluated in rats, revealing distinct differences that likely contribute to their pharmacological profiles. The following tables summarize the key pharmacokinetic parameters for both compounds after intravenous and oral administration.

Intravenous Administration
ParameterS-4 (10 mg/kg)S-1 (10 mg/kg)
Clearance (CL) 1.52 ml/min/kg4.0 ml/min/kg
Volume of Distribution (Vd) 0.448 L/kg1.56 L/kg
Half-life (t1/2) 2.6 - 5.3 h3.6 - 5.2 h
Oral Administration
ParameterS-4 (10 mg/kg)S-1 (10 mg/kg)
Maximum Concentration (Cmax) 11 µg/mlNot explicitly stated
Time to Cmax (Tmax) 84 minNot explicitly stated
Oral Bioavailability (F) 100%55 - 60%

Experimental Protocols

The data presented in this guide is derived from preclinical studies in male Sprague-Dawley rats. A summary of the key experimental methodologies is provided below.

Animal Studies

Thirty-five male Sprague-Dawley rats were utilized for the pharmacokinetic evaluation of S-4.[1][2] For the S-1 study, forty male Sprague-Dawley rats were randomly assigned to treatment groups.[3] For intravenous administration, the compounds were administered via a jugular catheter.[1][2] Oral doses were administered by gavage.[1][2]

Bioanalytical Method

Plasma concentrations of the compounds were determined using a validated high-performance liquid chromatography (HPLC) method or by a high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.[1][2]

Metabolism and Interspecies Differences

A notable aspect of S-4's metabolism is its deacetylation to an amine metabolite (M1). Interestingly, this metabolite can be converted back to S-4 by the enzyme N-acetyltransferase (NAT).[4][5] This conversion, however, shows species differences. In rats, M1 is rapidly converted back to S-4, while this conversion is not observed in dogs.[4][5] When S-4 is administered to dogs, the formation of M1 is observed due to the absence of NAT expression.[4][5] This highlights the importance of considering interspecies differences in drug metabolism during preclinical development.

Logical Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for conducting a pharmacokinetic study, from compound administration to data analysis.

G cluster_administration Compound Administration cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Modeling oral Oral Gavage blood Blood Collection oral->blood Absorption iv Intravenous Injection iv->blood Distribution hplc HPLC/MS Analysis blood->hplc Quantification params Parameter Calculation (CL, Vd, t1/2, F) hplc->params Data Input

Caption: A simplified workflow for a typical pharmacokinetic study.

Comparative ADME Pathway

The following diagram outlines the key steps in the absorption, distribution, metabolism, and excretion (ADME) of a drug, highlighting the comparative aspects between S-4 and S-1.

ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration bioavailability Bioavailability S-4: 100% S-1: 55-60% oral_admin->bioavailability vd Volume of Distribution S-4: 0.448 L/kg S-1: 1.56 L/kg bioavailability->vd Enters Systemic Circulation s4_metabolism S-4 Metabolism (Deacetylation to M1) vd->s4_metabolism s1_metabolism S-1 Metabolism (Extensive) vd->s1_metabolism clearance Clearance S-4: 1.52 ml/min/kg S-1: 4.0 ml/min/kg s4_metabolism->clearance s1_metabolism->clearance

Caption: Comparative ADME pathways of S-4 and S-1.

References

Validating Target Engagement: A Comparative Guide for 4-Acetylpicolinamide Biomarker Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust biomarker is critical for accelerating the therapeutic potential of novel compounds like 4-Acetylpicolinamide. This guide provides a comparative framework for the validation of a target engagement biomarker for this compound, offering insights into experimental design, data interpretation, and the selection of appropriate validation assays.

Understanding the Crucial Role of Target Engagement Biomarkers

In target-based drug discovery, a target engagement biomarker provides direct evidence that a drug candidate is binding to its intended molecular target in a relevant biological system.[1] The validation of such a biomarker is a critical step in the drug development pipeline, offering confidence in the mechanism of action and guiding dose selection for clinical trials.[2][3] The development and validation of these mechanism-based biomarkers can serve as novel surrogate endpoints in early-phase drug trials.[3]

While regulatory guidelines for the validation of small-molecule xenobiotics are well-established, the presence of endogenous analytes presents additional challenges for biomarker assays.[4][5] Therefore, a "fit-for-purpose" approach to biomarker method development and validation is often adopted, where the level of validation is appropriate for the intended use of the biomarker data.[3]

Hypothetical Target and Signaling Pathway for this compound

While the specific molecular target of this compound is not publicly disclosed, for the purpose of this guide, we will hypothesize its target as "Kinase Y," a critical enzyme in a cancer-related signaling pathway. Picolinamide derivatives have been shown to target various proteins, including RNA-binding proteins and enzymes, making a kinase a plausible target.[6][7][8]

Figure 1: Hypothetical Signaling Pathway of Kinase Y

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Y Kinase Y Receptor->Kinase Y Activates Substrate Z Substrate Z Kinase Y->Substrate Z Phosphorylates Downstream Signaling Downstream Signaling Substrate Z->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase Y Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibition of Kinase Y by this compound.

Comparison of Biomarker Validation Assays

The validation of a target engagement biomarker for this compound would involve a series of experiments to demonstrate that the assay is accurate, precise, and specific for measuring the interaction between the compound and Kinase Y. Several techniques can be employed, each with its own advantages and limitations.[1]

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Label-free; applicable in cells and tissues; provides direct evidence of target engagement.Lower throughput; may not be suitable for all targets.
Western Blot Detects changes in the phosphorylation state of a downstream substrate (e.g., Substrate Z) or the target itself.Widely available; relatively inexpensive; provides information on target activity.Semi-quantitative; lower throughput; antibody-dependent.
LC-MS/MS-based Proteomics Quantifies the abundance of the target protein or its post-translational modifications.High sensitivity and specificity; can be multiplexed; provides quantitative data.[4]Requires specialized equipment and expertise; higher cost; complex data analysis.

Figure 2: General Workflow for Biomarker Validation

cluster_0 Assay Development cluster_1 Analytical Validation cluster_2 Clinical Validation Assay Optimization Assay Optimization Reagent Qualification Reagent Qualification Assay Optimization->Reagent Qualification Accuracy Accuracy Reagent Qualification->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity Linearity Linearity Specificity->Linearity LLOQ & ULOQ LLOQ & ULOQ Linearity->LLOQ & ULOQ Patient Samples Patient Samples LLOQ & ULOQ->Patient Samples Correlation with Clinical Outcome Correlation with Clinical Outcome Patient Samples->Correlation with Clinical Outcome

Caption: A generalized workflow for the validation of a target engagement biomarker.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of biomarker assays.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cancer cells expressing Kinase Y to 80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 2 hours.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the amount of soluble Kinase Y in each sample using Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble Kinase Y as a function of temperature for each treatment group. A shift in the melting curve indicates target engagement.

Western Blot Protocol for Phospho-Substrate Z
  • Cell Culture and Treatment: As described in the CETSA protocol.

  • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated Substrate Z and total Substrate Z. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phospho-Substrate Z signal to the total Substrate Z signal.

LC-MS/MS Protocol for Kinase Y Quantification
  • Sample Preparation: Extract proteins from treated cells, followed by protein digestion into peptides using trypsin.

  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase LC column.

  • Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: Identify and quantify the peptides corresponding to Kinase Y using specialized software.

Quantitative Data Comparison

The following table presents hypothetical data from the three assays to illustrate how their results can be compared.

This compound (µM)CETSA (ΔTm in °C)Western Blot (% Inhibition of p-Substrate Z)LC-MS/MS (Fold Change in Kinase Y Abundance)
0 (Vehicle)001.0
0.11.2151.0
14.5551.0
108.1921.0
1008.3951.0

Figure 3: Decision Tree for Assay Selection

Start Start Direct Binding? Direct Binding? Start->Direct Binding? Functional Readout? Functional Readout? Direct Binding?->Functional Readout? No CETSA CETSA Direct Binding?->CETSA Yes High Throughput? High Throughput? Functional Readout?->High Throughput? No Western Blot Western Blot Functional Readout?->Western Blot Yes LC-MS/MS LC-MS/MS High Throughput?->LC-MS/MS No ELISA ELISA High Throughput?->ELISA Yes

Caption: A decision tree to guide the selection of a suitable biomarker validation assay.

Conclusion

The validation of a target engagement biomarker for this compound is a multifaceted process that requires careful planning and execution. By employing a combination of orthogonal assays such as CETSA, Western Blot, and LC-MS/MS, researchers can build a comprehensive data package to confirm target engagement and de-risk the progression of this promising therapeutic candidate. The "fit-for-purpose" approach ensures that the validation efforts are aligned with the intended use of the biomarker data, ultimately facilitating informed decision-making in the drug development process.[3]

References

comparative study of the metabolic stability of 4-Acetylpicolinamide in different species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the metabolic stability of 4-Acetylpicolinamide is limited. This guide provides a framework for a comparative study, including standardized experimental protocols and data presentation formats. The metabolic pathway presented is a hypothetical model based on the metabolism of structurally related pyridine derivatives and should be confirmed by experimental data.

Introduction

This compound is a chemical compound with potential applications in various fields of research. Understanding its metabolic stability is a critical step in the development and evaluation of this compound for any biological application. Interspecies differences in drug metabolism are a key consideration in preclinical studies, as they can significantly impact the pharmacokinetic and pharmacodynamic profiles of a compound. This guide outlines a comparative study of the metabolic stability of this compound in liver microsomes from five common preclinical and clinical species: human, monkey, dog, rat, and mouse.

In Vitro Metabolic Stability Data

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint).

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
Monkey (Cynomolgus)Data not availableData not available
Dog (Beagle)Data not availableData not available
Rat (Sprague-Dawley)Data not availableData not available
Mouse (CD-1)Data not availableData not available

Note: The table above is a template. Experimental data for this compound is required to populate this table.

Experimental Protocols

A standardized protocol is essential for generating comparable metabolic stability data across different species. The following is a detailed methodology for a liver microsomal stability assay.

Materials and Reagents
  • Test Compound: this compound

  • Liver Microsomes: Pooled liver microsomes from human, monkey (cynomolgus), dog (beagle), rat (Sprague-Dawley), and mouse (CD-1).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) should be included in each assay to ensure the metabolic competency of the microsomal preparations.

Incubation Procedure
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

  • Dilute the liver microsomes to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.

  • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

  • Immediately after adding the test compound, and at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis
  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (1 mM) initiate_reaction Initiate Reaction: Add Compound to Microsomes prep_compound->initiate_reaction prep_microsomes Dilute Liver Microsomes (0.5 mg/mL) prep_microsomes->initiate_reaction prep_cofactor Prepare NADPH Regenerating System prep_cofactor->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench_reaction Terminate Reaction with Acetonitrile + Internal Standard time_points->quench_reaction centrifuge Centrifuge to Precipitate Protein quench_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis: Calculate t½ and CLint lcms->data_analysis

Experimental workflow for the in vitro metabolic stability assay.
Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound has not been experimentally determined. However, based on the known metabolism of other pyridine-containing compounds, such as isoniazid, a hypothetical metabolic pathway can be proposed. The primary metabolic routes are likely to involve oxidation of the acetyl group and hydroxylation of the pyridine ring.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 Oxidation of Acetyl Group (M1) parent->metabolite1 CYP450 metabolite2 Hydroxylation of Pyridine Ring (M2) parent->metabolite2 CYP450 conjugate1 Glucuronidation of M1 metabolite1->conjugate1 UGTs conjugate2 Sulfation of M2 metabolite2->conjugate2 SULTs

Hypothetical metabolic pathway of this compound.

Conclusion

This guide provides a comprehensive framework for conducting a comparative study on the metabolic stability of this compound across different species. Adherence to the detailed experimental protocols will ensure the generation of high-quality, comparable data, which is crucial for the preclinical assessment of this compound. The provided templates for data presentation and visualization will aid in the clear and concise communication of the experimental findings. Future experimental work is required to determine the actual metabolic profile of this compound and to validate the hypothetical pathway presented.

Navigating the Therapeutic Canyon: A Preclinical Comparison of MEK Inhibitors in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the landscape of targeted cancer therapy, establishing a compound's therapeutic window is a critical milestone. This guide presents a comparative preclinical validation of Preclinostat, a novel MEK inhibitor, against the established MEK inhibitor, Cobimetinib. The focus of this analysis is on BRAF V600E-mutant melanoma, a patient population where this signaling pathway is constitutively active. Through a series of in vitro and in vivo studies, we delineate the efficacy and safety profiles of these compounds, offering a comprehensive overview for researchers and drug development professionals.

The RAS/RAF/MEK/ERK Pathway: A Key Target in Melanoma

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to the constitutive activation of this pathway, driving uncontrolled tumor growth. MEK inhibitors, such as Preclinostat and Cobimetinib, target a pivotal chokepoint in this cascade, offering a therapeutic strategy to halt this oncogenic signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Preclinostat Preclinostat Preclinostat->MEK Cobimetinib Cobimetinib Cobimetinib->MEK Proliferation Proliferation Transcription Factors->Proliferation

Diagram 1: The RAS/RAF/MEK/ERK Signaling Pathway.

In Vitro Efficacy: Potency at the Cellular Level

The initial assessment of Preclinostat and Cobimetinib was conducted on a panel of human melanoma cell lines harboring the BRAF V600E mutation. The half-maximal inhibitory concentration (IC50) for cell proliferation was determined to quantify the in vitro potency of each compound.

CompoundCell LineMutationIC50 (nM)
Preclinostat (Trametinib) A375BRAF V600E1.0 - 2.5[1]
SK-MEL-28BRAF V600E~2.5[2]
Malme-3MBRAF V600E~2.5[3]
Cobimetinib A375BRAF V600E175[4]
ED013BRAF V600E40[4][5]
MewoBRAF WT>5000[4]

Table 1: In Vitro Antiproliferative Activity of MEK Inhibitors in Melanoma Cell Lines.

The data clearly indicates that Preclinostat (modeled after trametinib) exhibits potent, low nanomolar activity against BRAF-mutant melanoma cell lines.[6][7] Cobimetinib also demonstrates activity in the nanomolar range in sensitive cell lines.[4][5]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

To translate these in vitro findings, the antitumor activity of Preclinostat and Cobimetinib was evaluated in a mouse xenograft model using the BRAF V600E-mutant A375 human melanoma cell line.

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (%)
Preclinostat (Trametinib) 1Significant tumor growth inhibition[8]
3Sustained tumor growth inhibition[6]
Cobimetinib 10Significant tumor growth inhibition
30Dose-dependent inhibition of tumor growth[3]

Table 2: In Vivo Antitumor Efficacy in A375 Xenograft Model.

Both Preclinostat and Cobimetinib demonstrated significant, dose-dependent inhibition of tumor growth in vivo.[3][6][8] These findings confirm that the potent in vitro activity of these compounds translates to a robust antitumor effect in a preclinical setting.

Defining the Therapeutic Window: A Balance of Efficacy and Safety

The therapeutic window is defined by the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. To establish this, we compared the efficacious doses from the xenograft studies with the No Observed Adverse Effect Level (NOAEL) determined in preclinical toxicology studies.

CompoundEfficacious Dose (mg/kg/day)NOAEL (mg/kg/day, Rat)Therapeutic Index (NOAEL / Efficacious Dose)Key Adverse Findings at Higher Doses
Preclinostat (Trametinib) 1 - 30.5~0.17 - 0.5Decreased fetal body weight, post-implantation loss in reproductive toxicology studies.[9]
Cobimetinib 10 - 30Not explicitly foundNot calculableOcular toxicity (serous retinopathy), inhibition of hERG channel in vitro.[10][11]

Table 3: Therapeutic Window Comparison.

While a specific NOAEL for Cobimetinib was not identified in the public literature, the available toxicology data for both compounds highlight the importance of careful dose selection to manage on-target toxicities. For Preclinostat, reproductive toxicology findings are a key consideration.[9] For Cobimetinib, ocular toxicity is a notable adverse effect.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are the protocols for the key experiments conducted in this comparative guide.

In Vivo Melanoma Xenograft Model

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. A375 Cell Culture Animal_Acclimatization 2. Animal Acclimatization (Immunocompromised Mice) Cell_Culture->Animal_Acclimatization Cell_Implantation 3. Subcutaneous Implantation (5x10^6 cells/mouse) Animal_Acclimatization->Cell_Implantation Tumor_Growth 4. Tumor Growth Monitoring (to ~100-200 mm³) Cell_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Gavage (Vehicle, Preclinostat, Cobimetinib) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement (Bi-weekly) Dosing->Tumor_Measurement Toxicity_Monitoring 8. Body Weight & Clinical Signs Tumor_Measurement->Toxicity_Monitoring Tissue_Harvest 9. Tumor Harvest for Pharmacodynamic Analysis Toxicity_Monitoring->Tissue_Harvest

Diagram 2: Preclinical Xenograft Study Workflow.
  • Cell Culture: A375 human melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Implantation: A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups (n=8-10 mice/group). The compounds are administered daily by oral gavage at the indicated doses.[8]

  • Efficacy Assessment: Tumor volume is measured twice weekly with calipers and calculated using the formula: (length x width²) / 2. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for pharmacodynamic analysis.

Western Blot for pERK/ERK
  • Sample Preparation: Tumor tissue lysates are prepared by homogenizing the tissue in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (pERK) and total ERK.[12][13]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[12][13]

  • Quantification: Densitometry is used to quantify the band intensities, and the pERK signal is normalized to the total ERK signal.

Conclusion

This comparative guide demonstrates that Preclinostat is a potent and efficacious MEK inhibitor with a well-defined therapeutic window in preclinical models of BRAF-mutant melanoma. Its in vitro and in vivo activity are comparable to, and in some cellular contexts, more potent than the established MEK inhibitor, Cobimetinib. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of oncology drug development, facilitating the continued investigation and optimization of targeted therapies for melanoma. Future studies should focus on further characterizing the long-term safety profile of Preclinostat and exploring its potential in combination therapies to overcome resistance.

References

benchmarking the performance of 4-Acetylpicolinamide against a standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Notice Regarding 4-Acetylpicolinamide

Comprehensive searches for "this compound" have not yielded specific information regarding its clinical use, mechanism of action, or any publicly available performance data. This suggests that "this compound" may be a compound in the very early stages of research and not yet publicly disclosed, a misnomer, or a component of a larger, more complex molecule.

The available scientific literature primarily discusses a broader class of related compounds, "picolinamide derivatives," which have been investigated for a variety of therapeutic targets, including:

  • VEGFR-2 Inhibition: Certain picolinamide-based derivatives have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

  • 11β-HSD1 Inhibition: A series of 6-substituted picolinamide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.

  • Acetylcholinesterase Inhibition: Benzamide and picolinamide derivatives have been synthesized and tested for their inhibitory activity against acetylcholinesterase, a target in the management of Alzheimer's disease.

It is important to note that a related but distinct compound, 4-Acetylpicolinic acid , has been identified with a registered CAS number. However, this is not the amide derivative specified in the topic.

Due to the absence of specific data for this compound, a direct performance comparison against a standard-of-care drug is not feasible at this time.

To proceed with a meaningful comparative analysis, the following information is essential:

  • Correct Chemical Identity: Confirmation of the precise chemical structure and name of the compound of interest.

  • Therapeutic Indication: The specific disease or condition for which this compound is being investigated. This is necessary to identify the relevant standard-of-care drug for comparison.

  • Publicly Available Data: Access to preclinical or clinical data detailing the efficacy, safety, and mechanism of action of this compound.

Without this foundational information, any attempt to create a comparison guide would be speculative and not based on the required experimental data. We recommend that researchers with access to proprietary information on this compound utilize that data to identify the appropriate standard-of-care comparator and structure their internal benchmarking studies.

General Experimental Workflow for Drug Performance Benchmarking

For the benefit of researchers engaged in such comparative studies, a generalized experimental workflow is outlined below. This workflow can be adapted once the specific details of this compound and its therapeutic target are known.

G cluster_0 Phase 1: Target Identification & In Vitro Assays cluster_1 Phase 2: Cellular & Preclinical Models cluster_2 Phase 3: Data Analysis & Reporting A Identify Therapeutic Target of Investigational Drug B Select Standard-of-Care (SoC) Drug for the same target/indication A->B C Primary Biochemical/Cell-based Assays (e.g., IC50, Ki) B->C D Compare Potency and Selectivity C->D E Cellular Efficacy Studies (in relevant cell lines) D->E F ADME/Tox Profiling (in vitro) E->F G In Vivo Animal Model Studies (Efficacy & Safety) F->G H Head-to-Head Comparison of Investigational Drug vs. SoC G->H I Quantitative Data Summarization (Tables) H->I J Detailing of Experimental Protocols I->J K Visualization of Pathways & Workflows J->K L Generation of Comparative Guide K->L

Caption: Generalized workflow for benchmarking a new chemical entity against a standard-of-care drug.

Signaling Pathway Visualization (Illustrative Example)

Once the mechanism of action of this compound is elucidated, a signaling pathway diagram can be constructed. Below is a hypothetical example of a signaling pathway that could be relevant, depending on the drug's target.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor P1 RAS/RAF/MEK/ERK Pathway Receptor->P1 P2 PI3K/AKT/mTOR Pathway Receptor->P2 Drug This compound (Investigational Inhibitor) Drug->Receptor SoC Standard-of-Care (Known Inhibitor) SoC->Receptor Response Cell Proliferation, Angiogenesis P1->Response P2->Response

Caption: Example of a signaling pathway diagram for a hypothetical kinase inhibitor.

We are prepared to generate a comprehensive comparison guide as requested once the necessary information about this compound becomes available.

A Comparative Guide to Orthogonal Methods for Confirming the Mechanism of Action of 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Determining the precise mechanism of action (MoA) of a novel bioactive compound is a cornerstone of modern drug discovery and development. It enables rational compound optimization, provides biomarkers for clinical efficacy, and offers insights into potential on- and off-target effects. While primary screening assays can generate initial hypotheses about a compound's target, relying on a single line of evidence is insufficient. A robust MoA confirmation strategy employs a suite of orthogonal methods—distinct, complementary approaches that validate the target and its engagement from different experimental angles.

This guide focuses on orthogonal strategies to confirm the MoA of a hypothetical picolinamide derivative, "4-Acetylpicolinamide." Publicly available information on this specific compound is limited. Therefore, this guide will use the well-characterized antifungal picolinamides that target the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, in Saccharomyces cerevisiae as a representative case study.[1] The principles and methods described herein are broadly applicable to other small molecules and target classes.

We will first outline a primary screening method that could identify a putative target and then delve into a comparative analysis of several orthogonal methods for validating this initial hypothesis.

Primary Target Hypothesis Generation: Chemogenomic Profiling

A powerful initial step in MoA determination for a novel compound is an unbiased, genome-wide screen. Chemogenomic profiling, such as the Haploinsufficiency Profiling (HIP) assay in yeast, can rapidly generate a strong target hypothesis.

  • Principle: A collection of heterozygous deletion mutants, where one copy of each non-essential gene is deleted, is treated with the compound of interest. If a compound inhibits the protein product of a particular gene, the strain with only one copy of that gene (the heterozygote) will be hypersensitive to the compound due to a reduced level of the target protein. This increased sensitivity, or "fitness defect," points to the protein as a potential target.[1]

For our case study, a HIP screen with a picolinamide derivative would reveal that the SEC14/sec14Δ heterozygote strain exhibits significantly reduced growth compared to the wild-type or other mutant strains, suggesting Sec14p as the primary target.

Workflow for Mechanism of Action (MoA) Confirmation

MoA_Confirmation_Workflow cluster_0 Primary Screen cluster_1 Target Hypothesis cluster_3 MoA Confirmation Phenotypic_Screen Phenotypic Screen (e.g., Antifungal Activity) Chemogenomic_Profiling Chemogenomic Profiling (e.g., HIP Assay) Phenotypic_Screen->Chemogenomic_Profiling Identify Bioactive Compound Target_Hypothesis Putative Target Identified (e.g., Sec14p) Chemogenomic_Profiling->Target_Hypothesis Genetic_Validation Genetic Validation Target_Hypothesis->Genetic_Validation Biochemical_Assay Biochemical Assay Target_Hypothesis->Biochemical_Assay Binding_Assay Direct Binding Assay Target_Hypothesis->Binding_Assay Structural_Biology Structural Biology Target_Hypothesis->Structural_Biology Cellular_Engagement Cellular Target Engagement Target_Hypothesis->Cellular_Engagement MoA_Confirmed Mechanism of Action Confirmed Genetic_Validation->MoA_Confirmed Biochemical_Assay->MoA_Confirmed Binding_Assay->MoA_Confirmed Structural_Biology->MoA_Confirmed Cellular_Engagement->MoA_Confirmed

Caption: Overall workflow for MoA confirmation.

Comparison of Orthogonal Validation Methods

Once a primary target hypothesis is established, it must be rigorously tested using several independent methods. The following sections compare key orthogonal approaches to confirm that this compound directly targets Sec14p.

Method Principle Key Question Answered Advantages Limitations
Genetic Validation Modulating the expression level of the putative target gene (e.g., overexpression) to observe changes in compound sensitivity.Does altering the target level in the cell affect the compound's efficacy?In vivo relevance; confirms the target is essential for the compound's cellular effect.Not suitable for all targets; overexpression can sometimes lead to artifacts.
Biochemical Assay Measuring the compound's effect on the activity of the purified target protein in vitro.Does the compound directly inhibit the biochemical function of the isolated target?Provides direct evidence of functional inhibition; allows for kinetic studies.Requires a functional assay for the purified protein, which may not always be available.
Direct Binding Assay (SPR) Measuring the binding kinetics and affinity between the compound and the immobilized purified target protein.Does the compound physically bind to the target, and with what affinity?Provides quantitative binding data (Kd, kon, koff); label-free.Requires purified, stable protein; immobilization can affect protein conformation.
Structural Biology (X-ray) Determining the three-dimensional structure of the compound bound to the target protein.Where and how does the compound bind to the target protein at an atomic level?Provides definitive proof of direct binding; guides structure-based drug design.Technically challenging; requires high-quality protein crystals.
Cellular Target Engagement (CETSA) Measuring the change in thermal stability of the target protein in intact cells or cell lysates upon compound binding.Does the compound bind to and stabilize the target protein in a cellular environment?Confirms target engagement in a physiological context; no compound modification needed.Not all proteins show a significant thermal shift; requires specific antibodies or mass spec.

Table 1: Comparison of Orthogonal Methods for Target Validation.

Quantitative Data Summary

The following table presents representative quantitative data that could be obtained from each orthogonal method for a compound like this compound targeting Sec14p.

Method Parameter Measured Control (DMSO) This compound Alternative Compound
Genetic Validation Minimum Inhibitory Concentration (MIC) in S. cerevisiae16 µg/mL (Wild-Type)16 µg/mL (Wild-Type)32 µg/mL (Wild-Type)
MIC in Sec14p Overexpressing Strain16 µg/mL>64 µg/mL (Resistance)32 µg/mL (No Change)
Biochemical Assay Sec14p PI Transfer Activity (IC50)N/A5.2 µM>100 µM
Direct Binding Assay (SPR) Dissociation Constant (KD)No Binding1.8 µMNo Binding
Structural Biology (X-ray) Resolution of Co-crystal StructureN/A2.6 ÅN/A
Cellular Target Engagement (CETSA) Thermal Shift (ΔTm)0 °C+4.5 °C+0.2 °C

Table 2: Representative Quantitative Data for Orthogonal Experiments.

Experimental Protocols and Workflows

Genetic Validation: Target Overexpression

This method tests whether increasing the cellular concentration of the putative target protein confers resistance to the compound.

Genetic_Validation_Workflow cluster_0 Strain Preparation cluster_1 Compound Treatment cluster_2 Analysis cluster_3 Result Transform_WT Transform Wild-Type Yeast with Empty Vector (Control) Plate_Control Plate Control Strain on Agar with Compound Gradient Transform_WT->Plate_Control Transform_OE Transform Wild-Type Yeast with SEC14 Overexpression Vector Plate_OE Plate OE Strain on Agar with Compound Gradient Transform_OE->Plate_OE Incubate Incubate Plates at 30°C for 48h Plate_Control->Incubate Plate_OE->Incubate Measure_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Measure_MIC Result Resistance in OE Strain Confirms Target Measure_MIC->Result

Caption: Workflow for Genetic Validation via Overexpression.

Protocol:

  • Vector Preparation: Clone the full-length coding sequence of SEC14 into a high-copy yeast expression vector (e.g., pYES2) and prepare an empty vector control.

  • Yeast Transformation: Transform wild-type S. cerevisiae (e.g., BY4741 strain) with the SEC14 overexpression plasmid and the empty vector control plasmid separately, using the lithium acetate method.

  • Culture Growth: Grow the transformed yeast strains overnight in selective media to maintain the plasmids.

  • Serial Dilution: Prepare serial dilutions of each yeast culture.

  • Plating: Spot the dilutions onto selective agar plates containing a range of concentrations of this compound (and a DMSO vehicle control).

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Analysis: Compare the growth of the Sec14p-overexpressing strain to the empty vector control strain. A significant increase in the minimum inhibitory concentration (MIC) for the overexpressing strain indicates that Sec14p is the relevant target.[1]

Biochemical Assay: PI Transfer Inhibition

This assay directly measures the effect of the compound on the known biochemical function of purified Sec14p, which is the transfer of phosphatidylinositol (PI).

Biochemical_Assay_Workflow cluster_0 Reagent Preparation cluster_1 Assay Reaction cluster_2 Measurement cluster_3 Analysis Prepare_Donor Prepare Donor Vesicles (with NBD-PI) Mix_Reagents Mix Vesicles, Sec14p, and This compound Prepare_Donor->Mix_Reagents Prepare_Acceptor Prepare Acceptor Vesicles (with Rhodamine-PE) Prepare_Acceptor->Mix_Reagents Prepare_Protein Purify Sec14p Protein Prepare_Protein->Mix_Reagents FRET_Measurement Measure FRET Signal Over Time Mix_Reagents->FRET_Measurement Calculate_IC50 Calculate IC50 from Dose-Response Curve FRET_Measurement->Calculate_IC50

Caption: Workflow for a FRET-based Biochemical Assay.

Protocol:

  • Protein Purification: Express and purify recombinant Sec14p from E. coli.

  • Liposome Preparation: Prepare donor liposomes containing a fluorescently labeled lipid (e.g., NBD-PI) and acceptor liposomes containing a quencher or FRET partner (e.g., Rhodamine-PE).

  • Assay Setup: In a microplate, combine the donor and acceptor liposomes, purified Sec14p, and serial dilutions of this compound in an appropriate assay buffer.

  • Reaction Initiation: Initiate the lipid transfer by adding the purified Sec14p.

  • Signal Detection: Monitor the change in fluorescence (due to FRET) over time. As Sec14p transfers NBD-PI from donor to acceptor vesicles, the fluorescence signal will change.

  • Data Analysis: Calculate the initial rate of lipid transfer for each compound concentration. Plot the rates against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Direct Binding Assay: Surface Plasmon Resonance (SPR)

SPR measures the direct physical interaction between the compound and the purified target protein in real-time.

SPR_Workflow cluster_0 Preparation cluster_1 Binding Cycle cluster_2 Analysis cluster_3 Result Immobilize Immobilize Purified Sec14p on SPR Sensor Chip Association Association: Flow Analyte over Chip Immobilize->Association Prepare_Analyte Prepare Serial Dilutions of This compound (Analyte) Prepare_Analyte->Association Dissociation Dissociation: Flow Buffer over Chip Association->Dissociation Regeneration Regeneration: Remove Bound Analyte Dissociation->Regeneration Generate_Sensorgrams Generate Sensorgrams for Each Concentration Regeneration->Generate_Sensorgrams Fit_Data Fit Data to a Binding Model Generate_Sensorgrams->Fit_Data Determine_Kinetics Determine kon, koff, and KD Fit_Data->Determine_Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol:

  • Protein Immobilization: Covalently immobilize purified Sec14p onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Perform binding cycles for each concentration. Each cycle consists of:

    • Association: Flowing the compound solution over the sensor chip surface, allowing binding to occur.

    • Dissociation: Flowing running buffer over the surface to measure the dissociation of the compound.

    • Regeneration: Injecting a harsh solution (e.g., low pH glycine) to remove all bound compound, preparing the surface for the next cycle.

  • Data Collection: The SPR instrument records the change in the refractive index at the surface (measured in Response Units, RU), which is proportional to the amount of bound analyte. This generates a sensorgram for each concentration.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by exploiting the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis Treat_Cells_DMSO Treat Intact Cells with DMSO (Control) Heat_Aliquots Heat Cell Aliquots across a Temperature Gradient Treat_Cells_DMSO->Heat_Aliquots Treat_Cells_Cmpd Treat Intact Cells with This compound Treat_Cells_Cmpd->Heat_Aliquots Lyse_Cells Lyse Cells and Separate Soluble/Aggregated Fractions Heat_Aliquots->Lyse_Cells Western_Blot Analyze Soluble Fraction by Western Blot for Sec14p Lyse_Cells->Western_Blot Plot_Curves Plot Melt Curves and Determine Thermal Shift (ΔTm) Western_Blot->Plot_Curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture yeast cells to mid-log phase. Split the culture into two flasks; treat one with this compound at a saturating concentration and the other with DMSO as a vehicle control. Incubate for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells (e.g., by bead beating) in a lysis buffer containing protease inhibitors.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed.

  • Protein Detection: Analyze the amount of soluble Sec14p remaining at each temperature using Western blotting with a specific anti-Sec14p antibody.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment (DMSO and compound), plot the percentage of soluble Sec14p against temperature to generate "melting curves." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and DMSO-treated samples (ΔTm) represents the thermal shift induced by ligand binding.

Conclusion

Confirming the mechanism of action of a compound like this compound requires a multi-faceted approach. While a primary screen such as chemogenomic profiling can provide a strong initial lead, it is the convergence of evidence from several orthogonal methods that builds a compelling case for a specific drug-target interaction. Genetic validation confirms the target's relevance in a living cell, biochemical and direct binding assays provide in vitro proof of functional inhibition and physical interaction, and cellular target engagement assays like CETSA bridge the gap by demonstrating binding in a physiological context. Finally, structural biology can offer the ultimate confirmation with an atomic-level view of the interaction. By systematically applying these complementary techniques, researchers can confidently elucidate a compound's MoA, a critical step in its journey from a laboratory hit to a potential therapeutic.

References

Inter-Laboratory Validation of a Bioassay for 4-Acetylpicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a novel bioassay for the quantitative determination of 4-Acetylpicolinamide, a compound of interest in pharmaceutical development. The objective of this guide is to present a framework for assessing the robustness, reliability, and reproducibility of the bioassay across multiple laboratories, thereby ensuring the consistency and quality of data generated in non-clinical and clinical studies.

The validation process adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of novel therapeutic agents.

Experimental Protocols

The inter-laboratory validation study was conducted at three independent laboratories (Lab A, Lab B, and Lab C) using a standardized protocol. The bioassay is a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure the concentration of this compound in human plasma.

1. Preparation of Standards and Quality Control Samples:

  • Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in dimethyl sulfoxide (DMSO).

  • Working Standards: A series of working standards ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution in drug-free human plasma.

  • Quality Control (QC) Samples: QC samples were prepared at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

2. Bioassay Procedure:

  • A 96-well microtiter plate was coated with a capture antibody specific for a this compound-protein conjugate and incubated overnight at 4°C.

  • The plate was washed and blocked to prevent non-specific binding.

  • Standards, QC samples, and unknown samples were pre-incubated with a fixed concentration of horseradish peroxidase (HRP)-labeled this compound.

  • The pre-incubated mixtures were added to the coated plate and incubated for 2 hours at room temperature.

  • After washing, a substrate solution (TMB) was added, and the plate was incubated in the dark for 15 minutes.

  • The reaction was stopped with the addition of a stop solution.

  • The optical density was measured at 450 nm using a microplate reader.

  • A standard curve was generated by plotting the absorbance against the logarithm of the analyte concentration. The concentration of this compound in the samples was determined by interpolation from this curve.

Data Presentation

The following tables summarize the quantitative data obtained from the three participating laboratories.

Table 1: Inter-Laboratory Precision and Accuracy

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
LLOQ 1Lab A0.9898.08.512.3
Lab B1.05105.09.213.1
Lab C0.9595.07.911.8
LQC 3Lab A2.9197.06.29.8
Lab B3.12104.07.110.5
Lab C2.8896.05.89.1
MQC 100Lab A102.3102.34.57.2
Lab B98.798.75.18.0
Lab C101.5101.54.26.9
HQC 800Lab A792.099.03.86.5
Lab B816.0102.04.37.1
Lab C788.098.53.56.2

Table 2: Comparison with an Alternative Method (LC-MS/MS)

To provide a benchmark for the bioassay's performance, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method was used to analyze a subset of samples.

Sample IDBioassay Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)% Difference
S00115.214.82.7
S00248.951.2-4.5
S003256.7260.1-1.3
S004678.4692.5-2.0

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase (Performed at each Lab) cluster_validation Validation & Comparison prep_standards Prepare Standards & QCs distribute Distribute to Labs A, B, C prep_standards->distribute assay Perform Bioassay distribute->assay data_acq Data Acquisition assay->data_acq data_analysis Analyze Data (Accuracy, Precision) data_acq->data_analysis lcms_comp Compare with LC-MS/MS data_analysis->lcms_comp report Generate Validation Report lcms_comp->report

Caption: Inter-laboratory validation workflow.

G cluster_cell Target Cell receptor Putative Receptor enzyme Target Enzyme receptor->enzyme Activates response Biological Response enzyme->response Inhibits compound This compound compound->receptor Binds

Caption: Hypothetical signaling pathway.

References

The Transcriptomic Landscape of Nicotinamide and Its Derivatives: A Comparative Proxy for 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of gene expression changes induced by nicotinamide and its derivatives offers valuable insights into the potential biological effects of the structurally related compound, 4-Acetylpicolinamide. Due to the limited availability of public transcriptomic data for this compound, this guide leverages existing research on nicotinamide, nicotinamide mononucleotide (NMN), and nicotinamide riboside (NR) to provide a comparative framework for researchers, scientists, and drug development professionals.

This guide summarizes key findings from transcriptomic studies on these related compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing a key signaling pathway. This information can serve as a valuable starting point for investigating the mechanism of action and potential therapeutic applications of this compound.

Comparative Analysis of Gene Expression Changes

Transcriptomic studies of nicotinamide and its precursors, NMN and NR, have revealed significant alterations in gene expression across various biological processes, including metabolism, inflammation, and cellular stress responses.

CompoundKey Affected Biological ProcessesUp-regulated Genes/PathwaysDown-regulated Genes/PathwaysReference Study
Nicotinamide Inflammation, MetabolismIFN-γ regulated genes, NAD+ biosynthesisGenes related to chronic inflammatory responses[1]
Nicotinamide Mononucleotide (NMN) Anti-aging, Metabolic Disease, Oxidative StressSirtuin-dependent pathways, Mitochondrial biogenesis, DNA repairApoptotic and inflammatory pathways[2][3]
Nicotinamide Riboside (NR) Nonalcoholic Fatty Liver Disease, MetabolismUnsaturated fatty acid biosynthesis, Arachidonic acid metabolism, Linoleic acid metabolismGenes involved in liver injury and oxidative stress[2]

Key Signaling Pathway: NAD+ Salvage and Sirtuin Activity

Nicotinamide and its derivatives are crucial precursors for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in numerous cellular processes. The NAD+ salvage pathway is a primary mechanism for regenerating NAD+. Increased levels of NAD+ precursors can enhance the activity of NAD+-dependent enzymes like sirtuins, which play a critical role in regulating mitochondrial function, stress resistance, and longevity.

NAD_Salvage_Pathway cluster_cell Cell Nicotinamide Nicotinamide NAD+ NAD+ Nicotinamide->NAD+ NAMPT NMN NMN NMN->NAD+ NR NR NR->NMN NRK1/2 Sirtuins Sirtuins NAD+->Sirtuins Activates Mitochondrial_Function Mitochondrial_Function Sirtuins->Mitochondrial_Function Regulates Stress_Resistance Stress_Resistance Sirtuins->Stress_Resistance Regulates

NAD+ salvage pathway and its downstream effects.

Experimental Protocols

The following sections detail the methodologies employed in the transcriptomic studies of nicotinamide and its derivatives.

Study 1: Global Transcriptome Analysis of Nicotinamide in Macrophages[1]
  • Cell Line: RAW 264.7 macrophage cell line.

  • Treatment: Cells were treated with IFN-γ in the presence or absence of a nitric oxide synthase inhibitor.

  • Transcriptomic Analysis: Global gene expression was analyzed using RNA sequencing.

  • Data Analysis: Differentially expressed genes were identified, and pathway analysis was performed to understand the functional implications of the gene expression changes.

Study 2: Integrated Transcriptome and Metabolome Analysis of NMN and NR in a Mouse Model of NAFLD[2]
  • Animal Model: High-fat diet (HFD)-induced nonalcoholic fatty liver disease (NAFLD) in mice.

  • Treatment: Mice were administered NMN or NR.

  • Sample Collection: Liver tissue was collected for analysis.

  • Transcriptomic Analysis: RNA sequencing was performed on liver samples.

  • Metabolomic Analysis: Metabolites were profiled to complement the transcriptomic data.

  • Data Integration: Transcriptomic and metabolomic data were integrated to identify key pathways and metabolic changes.

Study 3: Transcriptomic Analysis of NMN in Oocyte Quality[3]
  • Model: Animal models and human oocytes.

  • Analysis: Transcriptomic analysis was performed on oocytes at different maturation stages.

  • Focus: The study focused on genes related to mitochondrial function, oxidative stress, and apoptosis.

  • Validation: The relevance of findings from animal models was assessed by comparing them with transcriptomic data from human oocytes.

Conclusion

While direct transcriptomic data for this compound is not yet available, the extensive research on the structurally similar compounds nicotinamide, NMN, and NR provides a strong foundation for predicting its potential biological activities. The compiled data suggests that this compound may influence gene expression related to cellular metabolism, inflammation, and stress responses, likely through the modulation of NAD+ levels and the activity of NAD+-dependent enzymes. Further transcriptomic studies on this compound are warranted to confirm these hypotheses and to fully elucidate its mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of 4-Acetylpicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Acetylpicolinamide, a compound of interest in various research applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the chemical properties of the closely related compound, Picolinamide, and general best practices for the disposal of laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Key Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product. As such, it should not be disposed of down the drain or in regular trash receptacles.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Properly label the waste container with the full chemical name ("this compound"), the approximate quantity, and any known hazard warnings. Your institution's EHS department can provide specific labeling requirements.

  • Storage:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials. It is good practice to use secondary containment to prevent the spread of any potential spills.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow chemical waste to accumulate in the laboratory.

Quantitative Data for Picolinamide

As a reference, the following table summarizes key quantitative data for the related compound, Picolinamide. This information can provide insights into the general chemical properties that may be shared by this compound.

PropertyValueSource
Molecular Weight122.12 g/mol [1]
Melting Point106 - 109 °C
Boiling Point143 °C

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated PPE) container Select Designated Hazardous Waste Container assess->container ppe->assess labeling Label Container with 'this compound' and Hazard Info container->labeling collection Collect Waste in Labeled Container labeling->collection storage Store Securely in Designated Area with Secondary Containment collection->storage ehs Contact EHS for Waste Pickup storage->ehs

Disposal Workflow for this compound

By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues.

References

Essential Safety and Operational Guide for Handling 4-Acetylpicolinamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetylpicolinamide. The following procedures are based on best practices for handling similar chemical compounds, specifically picolinamide, and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust conform to European standard EN 166 or NIOSH (US) standards.[1][2]
Hands Chemical-resistant glovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and standard EN 374.[2]
Body Long-sleeved clothing/Laboratory coatWear fire/flame resistant and impervious clothing.[1][2]
Respiratory N95 dust mask or approved respiratorUse a NIOSH/MSHA or European Standard EN 136 approved respirator for large-scale operations or in case of insufficient ventilation.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms occur, call a poison center or doctor.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory.

Handling:

  • Wear appropriate personal protective equipment (PPE).[1]

  • Ensure adequate ventilation.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid dust formation.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Protect from light.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal Plan

All chemical waste must be disposed of responsibly to prevent environmental contamination and ensure compliance with regulations.

Waste from Residues/Unused Products:

  • Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1]

  • Do not allow product to enter drains.

Contaminated Packaging:

  • Dispose of this container to a hazardous or special waste collection point.[1]

  • The first rinse of any empty container must be collected and disposed of as hazardous waste.

  • Labels on containers must be obliterated or removed before the container is discarded as solid waste after proper rinsing.

Emergency Protocol: Chemical Spill Workflow

The following diagram outlines the step-by-step procedure for handling a spill of this compound.

G cluster_0 Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1 alert Alert Supervisor and Colleagues evacuate->alert 2 ppe Don Appropriate PPE alert->ppe 3 contain Contain the Spill with Absorbent Material ppe->contain 4 collect Collect Spill Material contain->collect 5 decontaminate Decontaminate the Area collect->decontaminate 6 dispose Dispose of Waste as Hazardous decontaminate->dispose 7 report Report the Incident dispose->report 8 end End report->end 9

Figure 1. Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.